2,6-Dichloro-4-methoxybenzaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
2,6-dichloro-4-methoxybenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O2/c1-12-5-2-7(9)6(4-11)8(10)3-5/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOYUCTPCAWSYTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)Cl)C=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82772-93-8 | |
| Record name | 2,6-Dichloro-4-methoxybenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2,6-Dichloro-4-methoxybenzaldehyde CAS number
2,6-Dichloro-4-methoxybenzaldehyde chemical properties
An In-depth Technical Guide to the Chemical Properties of 2,6-Dichloro-4-methoxybenzaldehyde
Abstract
This technical guide provides a comprehensive overview of this compound, a polysubstituted aromatic aldehyde of significant interest in synthetic chemistry. As a versatile intermediate, its unique electronic and steric properties, conferred by the ortho-dichloro and para-methoxy substituents, make it a valuable building block for complex molecular architectures, particularly in the fields of pharmaceutical and materials science. This document delves into its physicochemical properties, outlines robust synthetic and purification protocols, provides a detailed analysis of its spectroscopic signature for characterization, explores its chemical reactivity, and summarizes essential safety and handling procedures. The insights herein are tailored for researchers, scientists, and drug development professionals seeking to leverage this compound in their synthetic endeavors.
Introduction
This compound is a halogenated aromatic aldehyde whose structure is characterized by a benzaldehyde core substituted with two chlorine atoms ortho to the formyl group and a methoxy group in the para position. This specific substitution pattern imparts a unique combination of steric hindrance around the aldehyde functionality and modulated electronic properties on the aromatic ring. The electron-withdrawing nature of the chlorine atoms deactivates the ring towards electrophilic substitution, while the electron-donating methoxy group activates the para position, although this effect is sterically influenced by the adjacent chlorines. This interplay of effects makes this compound a key precursor in the synthesis of targeted molecules where precise control of reactivity and regioselectivity is paramount. Its utility is frequently observed in the construction of agrochemicals, dyes, and, most notably, pharmaceutical intermediates.[1][2][3]
Physicochemical Properties
The physical and chemical properties of a compound are foundational to its application in synthesis, dictating choices for solvents, reaction conditions, and purification methods. The properties of this compound are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₈H₆Cl₂O₂ | [4][5] |
| Molecular Weight | 205.04 g/mol | [4] |
| Appearance | Expected to be a solid at room temperature | Inferred from similar compounds |
| Melting Point | Data not readily available | [4] |
| Boiling Point | Data not readily available | [4] |
| Solubility | Expected to be insoluble in water; soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate. | Inferred from structure |
| InChIKey | VOYUCTPCAWSYTF-UHFFFAOYSA-N | [4] |
| SMILES | COC1=CC(=C(C(=C1)Cl)C=O)Cl | [4] |
Synthesis and Purification
The introduction of a formyl group onto an electron-rich aromatic ring is a cornerstone of organic synthesis. For a precursor like 3,5-dichloroanisole, the Vilsmeier-Haack reaction is an exceptionally effective and widely adopted method.[6][7][8][9]
The Vilsmeier-Haack Reaction: A Mechanistic Approach
The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, a chloroiminium salt, as the electrophile for formylation.[7][8] This reagent is generated in situ from the reaction of a substituted amide, typically N,N-dimethylformamide (DMF), with an acid chloride like phosphorus oxychloride (POCl₃).[7] The electron-rich aromatic substrate—in this case, 3,5-dichloroanisole—attacks the electrophilic Vilsmeier reagent. The subsequent loss of a proton restores aromaticity, and hydrolysis of the resulting iminium salt during aqueous workup yields the final aldehyde product.[8][9] The choice of this method is logical because the methoxy group strongly activates the aromatic ring, directing the electrophilic substitution to the positions ortho and para to it. The two existing chlorine atoms sterically and electronically direct the formylation to the C4 position.
Caption: Workflow for the Vilsmeier-Haack synthesis of this compound.
Detailed Experimental Protocol (Vilsmeier-Haack Formylation)
-
Reagent Preparation: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool phosphorus oxychloride (1.2 eq) in an ice-salt bath.
-
Vilsmeier Reagent Formation: Add N,N-dimethylformamide (DMF) (3.0 eq) dropwise to the cooled POCl₃, maintaining the temperature below 10°C. Stir the mixture for 30 minutes at this temperature to allow for the complete formation of the Vilsmeier reagent.
-
Electrophilic Substitution: Dissolve the starting material, 3,5-dichloroanisole (1.0 eq), in a minimal amount of DMF and add it dropwise to the reaction mixture.
-
Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-70°C for 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Workup and Hydrolysis: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice. This step hydrolyzes the intermediate iminium salt to the aldehyde.
-
Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound.
Spectroscopic Characterization
Unambiguous characterization of the final product is critical for confirming its identity and purity. The following table summarizes the expected spectroscopic data for this compound, inferred from the analysis of its functional groups and data from analogous compounds.[10][11][12]
| Technique | Expected Signature |
| ¹H NMR | ~10.3 ppm (s, 1H, -CHO)~7.0 ppm (s, 2H, Ar-H)~3.9 ppm (s, 3H, -OCH₃) |
| ¹³C NMR | ~188 ppm (C=O)~165 ppm (C-OCH₃)~140 ppm (C-Cl)~132 ppm (C-CHO)~115 ppm (Ar C-H)~56 ppm (-OCH₃) |
| IR (cm⁻¹) | ~2850, ~2750 (Aldehyde C-H stretch)~1705 (Aldehyde C=O stretch)~1580, ~1470 (Aromatic C=C stretch)~1260 (Aryl Ether C-O stretch)~800 (C-Cl stretch) |
| Mass Spec (EI) | M⁺ peak at m/z 204Isotopic pattern for 2 Cl atoms (M⁺, M⁺+2, M⁺+4 in ~9:6:1 ratio) |
Chemical Reactivity and Synthetic Applications
The reactivity of this compound is governed by its three key structural features: the aldehyde group, the dichlorinated aromatic ring, and the methoxy group.
Caption: Key reactive sites and influential groups on this compound.
-
Aldehyde Functionality : This is the primary site of reactivity. It readily undergoes nucleophilic addition reactions with organometallic reagents (e.g., Grignards), ylides (Wittig reaction), and cyanides (cyanohydrin formation). It can be oxidized to the corresponding carboxylic acid using agents like potassium permanganate or Jones reagent, or reduced to a benzyl alcohol with sodium borohydride or lithium aluminum hydride.
-
Aromatic Ring : The ring is generally deactivated towards electrophilic aromatic substitution due to the powerful inductive effect of the two chlorine atoms. However, the strong activating effect of the para-methoxy group can still facilitate certain substitutions, though the positions are sterically hindered. The electron deficiency makes it a candidate for nucleophilic aromatic substitution (SₙAr), particularly if a strong nucleophile is used under forcing conditions.
-
Role in Drug Development : As a synthetic intermediate, this molecule serves as a scaffold. The aldehyde can be elaborated into a variety of functional groups or heterocycles, while the chlorinated methoxy-phenyl ring provides a core structure that can be tailored for specific biological targets. The chlorine atoms can enhance lipophilicity and metabolic stability, which are desirable properties in drug candidates.
Safety and Handling
As with any chemical reagent, proper safety protocols are essential when handling this compound. While a specific safety data sheet (SDS) is not widely available, data from structurally related compounds like other chlorinated benzaldehydes suggest the following precautions.[13][14]
-
Hazards : Assumed to be an irritant to the skin, eyes, and respiratory system.[14] May be harmful if swallowed or inhaled.
-
Personal Protective Equipment (PPE) : Always handle in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Storage : Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.[1] Keep the container tightly sealed.
-
Disposal : Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion
This compound is a highly functionalized and synthetically valuable molecule. Its preparation via the Vilsmeier-Haack reaction is efficient, and its distinct spectroscopic signature allows for straightforward characterization. The interplay of its aldehyde, dichloro, and methoxy functionalities provides a rich platform for chemical transformations, making it an important building block for creating complex molecular targets in pharmaceutical and chemical research. A thorough understanding of its properties, synthesis, and reactivity is key to unlocking its full potential in advanced organic synthesis.
References
- J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction.
- Benchchem. (n.d.).
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. [Link]
- The Royal Society of Chemistry. (n.d.).
- The Royal Society of Chemistry. (2016).
-
Chemical Synthesis Database. (n.d.). This compound. [Link]
- Bio-Connect. (n.d.). Safety Data Sheet - 4-Hydroxy-3-methoxy-benzaldehyde.
- Biosynth. (2021). Safety Data Sheet - 3-Chloro-4-methoxybenzaldehyde.
-
PubChem. (n.d.). 2,6-Dichlorobenzaldehyde. [Link]
-
PubChemLite. (n.d.). This compound (C8H6Cl2O2). [Link]
-
PrepChem.com. (n.d.). Synthesis of 2,6-dichloro-4-nitrobenzaldehyde. [Link]
- Benchchem. (n.d.). An In-depth Technical Guide to the Infrared Spectrum Analysis of 2,6-Dimethoxybenzaldehyde.
-
Autech. (n.d.). Exploring 2-Hydroxy-4-Methoxybenzaldehyde: Properties and Applications. [Link]
-
ResearchGate. (n.d.). Selective oxidation of p-methoxytoluene to p-methoxybenzaldehyde over supported vanadium oxide catalysts. [Link]
Sources
- 1. 2,6-Dichlorobenzaldehyde | C7H4Cl2O | CID 6737 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. innospk.com [innospk.com]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. PubChemLite - this compound (C8H6Cl2O2) [pubchemlite.lcsb.uni.lu]
- 6. jk-sci.com [jk-sci.com]
- 7. benchchem.com [benchchem.com]
- 8. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 9. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 10. rsc.org [rsc.org]
- 11. rsc.org [rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. bio.vu.nl [bio.vu.nl]
- 14. biosynth.com [biosynth.com]
2,6-Dichloro-4-methoxybenzaldehyde molecular weight
An In-Depth Technical Guide to 2,6-Dichloro-4-methoxybenzaldehyde: Properties, Synthesis, and Research Applications
Introduction
This compound is a polysubstituted aromatic aldehyde, a class of organic compounds pivotal to synthetic chemistry. Characterized by a benzaldehyde core functionalized with two chlorine atoms ortho to the aldehyde group and a methoxy group in the para position, this molecule serves as a versatile intermediate in the synthesis of more complex chemical structures. Its molecular formula is C₈H₆Cl₂O₂ and it has a molecular weight of 205.04 g/mol .[1] The unique electronic and steric properties conferred by its substituents make it a valuable building block in medicinal chemistry, agrochemicals, and materials science. The aldehyde functional group offers a reactive site for a multitude of chemical transformations, while the dichlorinated methoxyphenyl moiety provides a scaffold that can be tailored for specific biological or material properties. This guide offers a comprehensive overview of its chemical properties, plausible synthetic routes, safety considerations, and potential applications for professionals in research and development.
Part 1: Physicochemical Properties and Spectroscopic Profile
Understanding the fundamental physicochemical and spectroscopic characteristics of this compound is essential for its effective use in synthesis and for the characterization of its downstream products.
Molecular Identifiers and Properties
| Property | Value | Source |
| Molecular Formula | C₈H₆Cl₂O₂ | [1] |
| Molecular Weight | 205.04 g/mol | [1] |
| IUPAC Name | This compound | N/A |
| InChIKey | VOYUCTPCAWSYTF-UHFFFAOYAU | [1] |
Predicted Spectroscopic Characteristics
The structural identity of this compound can be unequivocally confirmed using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).[2] Based on its structure and data from analogous compounds, a predicted spectral profile can be constructed.
| Technique | Predicted Observation | Rationale |
| ¹H NMR | Aldehyde (-CHO): δ 9.9-10.1 ppm (singlet, 1H)Aromatic (-CH): δ ~6.9-7.1 ppm (singlet, 2H)Methoxy (-OCH₃): δ ~3.9 ppm (singlet, 3H) | The aldehyde proton is highly deshielded. The two aromatic protons are chemically equivalent due to symmetry, appearing as a singlet. The methoxy protons are in a typical chemical shift range. |
| ¹³C NMR | Carbonyl (-C=O): δ ~189-192 ppmAromatic (C-O): δ ~162-165 ppmAromatic (C-Cl): δ ~135-138 ppmAromatic (C-CHO): δ ~130-133 ppmAromatic (C-H): δ ~112-115 ppmMethoxy (-OCH₃): δ ~56 ppm | The chemical shifts are influenced by the electronegativity and resonance effects of the substituents. The carbonyl carbon is the most downfield signal. Spectroscopic data for similar compounds like 4-methoxybenzaldehyde can be used for comparison.[3][4] |
| IR Spectroscopy | C=O stretch (aldehyde): ~1700-1710 cm⁻¹ (strong)C-O-C stretch (aryl ether): ~1250-1270 cm⁻¹ (strong)C-Cl stretch: ~700-800 cm⁻¹ (strong) | These absorption bands are characteristic of the key functional groups present in the molecule. The strong carbonyl stretch is a definitive feature of aldehydes. |
| Mass Spectrometry | Molecular Ion (M⁺): m/z 204/206/208 | The isotopic pattern of two chlorine atoms (³⁵Cl and ³⁷Cl) will result in a characteristic M, M+2, M+4 pattern with an approximate ratio of 9:6:1. Key fragmentation would likely involve the loss of H, CHO, or Cl radicals. |
Part 2: Synthesis and Purification
While specific literature on the synthesis of this compound is scarce, a reliable route can be designed based on well-established organic chemistry principles. A common and effective method for preparing benzaldehydes is the oxidation of the corresponding benzyl alcohol.
Proposed Synthetic Pathway: Swern Oxidation
The Swern oxidation is a mild and high-yielding protocol that converts primary alcohols to aldehydes with minimal risk of over-oxidation to the carboxylic acid. The process involves the activation of dimethyl sulfoxide (DMSO) with oxalyl chloride, followed by the addition of the alcohol substrate and quenching with a hindered base like triethylamine. A similar approach has been documented for the synthesis of 2,6-dichloro-4-nitrobenzaldehyde from its corresponding alcohol.[5]
Experimental Protocol: Synthesis of this compound
Disclaimer: This is a representative, theoretical protocol. All laboratory work should be conducted under the supervision of a qualified chemist with a thorough, substance-specific risk assessment.
Step 1: Activation of DMSO
-
To a stirred solution of oxalyl chloride (1.2 equivalents) in anhydrous dichloromethane (DCM) at -78 °C under a nitrogen atmosphere, add a solution of anhydrous DMSO (2.2 equivalents) in DCM dropwise.
-
Maintain the temperature below -60 °C during the addition.
-
Stir the resulting mixture for 15 minutes at -78 °C.
Step 2: Alcohol Oxidation
-
Add a solution of 2,6-dichloro-4-methoxybenzyl alcohol (1.0 equivalent) in DCM dropwise to the activated DMSO mixture.
-
Ensure the internal temperature remains below -60 °C.
-
Stir the reaction mixture for 45 minutes at -78 °C.
Step 3: Quenching
-
Add triethylamine (5.0 equivalents) dropwise to the reaction mixture.
-
Allow the mixture to slowly warm to room temperature over 1 hour.
Step 4: Work-up and Purification
-
Add water to the reaction mixture and transfer to a separatory funnel.
-
Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure aldehyde.
Workflow Diagram: Synthesis of this compound
Caption: Swern oxidation workflow for preparing the target aldehyde.
Part 3: Handling, Safety, and Storage
Given the absence of a specific Safety Data Sheet (SDS) for this compound, safety protocols must be inferred from structurally related compounds, such as 2,6-dichlorobenzaldehyde and other chlorinated or methoxylated benzaldehydes.[6][7] It is imperative to treat this compound as hazardous until proven otherwise.
| Hazard Category | Precautionary Measures and PPE |
| Eye Contact | Causes serious eye damage.[6][7] Wear chemical safety goggles and a face shield. An eyewash station must be readily accessible. |
| Skin Contact | Causes severe skin burns.[7] Wear nitrile or neoprene gloves and a lab coat. Avoid all skin contact. |
| Inhalation | May cause respiratory irritation.[8] Handle only in a certified chemical fume hood to avoid breathing dust or vapors. |
| Ingestion | May be harmful if swallowed.[6] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling. |
Storage and Stability:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[6][9]
-
The compound may be air-sensitive; storage under an inert atmosphere (e.g., nitrogen or argon) is recommended.[6][9]
-
Incompatible Materials: Keep away from strong oxidizing agents, strong bases, and strong reducing agents.[6][9]
Part 4: Applications in Research and Drug Development
The true value of this compound lies in its potential as a chemical intermediate. The aldehyde group is a gateway to a vast array of chemical transformations, making it a powerful tool for constructing molecular libraries for screening purposes.
Role as a Versatile Chemical Intermediate
The aldehyde functionality can readily participate in reactions such as:
-
Reductive Amination: To form secondary and tertiary amines.
-
Wittig Reaction: To form alkenes.
-
Grignard and Organolithium Additions: To form secondary alcohols.
-
Knoevenagel and Aldol Condensations: To form α,β-unsaturated systems.
-
Schiff Base Formation: To create imines, which can be further reduced or used as ligands.
The dichlorinated methoxy-phenyl scaffold is of particular interest in drug design. Chlorine atoms can enhance metabolic stability and increase lipophilicity, which can improve cell membrane permeability. The methoxy group can serve as a hydrogen bond acceptor, interacting with biological targets. Benzaldehyde derivatives, in general, have shown a wide range of therapeutic potential, including anticancer and antimicrobial activities.[10]
Workflow: Synthesis of a Secondary Amine Library
A common strategy in early-stage drug discovery is the rapid synthesis of a library of related compounds for biological screening. Reductive amination is an ideal reaction for this purpose.
Experimental Protocol: Parallel Reductive Amination
Step 1: Reaction Setup
-
In an array of reaction vials, dispense a solution of this compound (1.0 equivalent) in a suitable solvent like dichloroethane (DCE) or tetrahydrofuran (THF).
-
To each vial, add a solution of a unique primary amine (1.1 equivalents) from a pre-selected amine library.
-
Allow the mixtures to stir for 30 minutes at room temperature to facilitate imine formation.
Step 2: Reduction
-
Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents), to each vial.
-
Causality: NaBH(OAc)₃ is chosen because it is mild enough not to reduce the aldehyde directly but is highly effective at reducing the intermediate iminium ion, minimizing side reactions.
-
Seal the vials and allow them to stir at room temperature for 12-24 hours.
Step 3: High-Throughput Work-up and Purification
-
Quench the reactions by adding a basic aqueous solution (e.g., saturated NaHCO₃).
-
Extract the products using an organic solvent in a 96-well plate format.
-
The resulting library of crude secondary amines can be purified via high-throughput preparative HPLC/MS.
Diagram: Drug Discovery Workflow
Caption: A typical workflow from building block to hit discovery.
Conclusion
This compound, with a molecular weight of 205.04 g/mol [1], represents a highly functionalized and synthetically attractive chemical building block. While detailed experimental data for this specific molecule is limited, its properties and reactivity can be reliably predicted based on established chemical principles and data from analogous structures. Its sterically hindered and electron-deficient aldehyde group, combined with a substituted phenyl ring common in bioactive molecules, makes it a valuable precursor for creating novel compounds in drug discovery and materials science. This guide provides the foundational knowledge for researchers to synthesize, handle, and strategically employ this compound in their research endeavors.
References
-
Chemical Synthesis Database. (2025, May 20). This compound. [Link]
-
PubChem. 2,6-Dichloro-3,4-dimethoxybenzaldehyde. National Center for Biotechnology Information. [Link]
-
PubChem. 4-[(2,6-Dichlorobenzyl)oxy]benzaldehyde. National Center for Biotechnology Information. [Link]
-
Guo, B., et al. (2016). Electronic Supplementary Information for Design of recyclable TEMPO derivatives. The Royal Society of Chemistry. [Link]
-
Human Metabolome Database. 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). [Link]
-
Wiley Science Solutions. 4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzaldehyde - 13C NMR. SpectraBase. [Link]
-
Organic Syntheses. Benzaldehyde, m-methoxy-. [Link]
-
ResearchGate. UV-Visible, IR, and 1 NMR spectral data of compounds. [Link]
-
Jim Clark. (2015). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. [Link]
-
PrepChem.com. (2023). Synthesis of 2,6-dichloro-4-nitrobenzaldehyde. [Link]
-
PrepChem.com. (2023). Preparation of 2,6-dichlorobenzaldehyde. [Link]
-
Patel, R. N. (2018). Biocatalysis in Drug Development—Highlights of the Recent Patent Literature. ACS Catalysis. [Link]
-
Data.gov. Compound 529894: 2,6-Dimethoxy-4-hydroxybenzaldehyde. [Link]
-
NIST. Benzaldehyde, 2-hydroxy-4-methoxy-. NIST Chemistry WebBook. [Link]
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. lehigh.edu [lehigh.edu]
- 3. rsc.org [rsc.org]
- 4. Human Metabolome Database: 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686) [hmdb.ca]
- 5. prepchem.com [prepchem.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. fishersci.com [fishersci.com]
- 8. biosynth.com [biosynth.com]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
- 10. benchchem.com [benchchem.com]
Synthesis of 2,6-Dichloro-4-methoxybenzaldehyde
An In-depth Technical Guide to the
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the synthetic pathways leading to 2,6-dichloro-4-methoxybenzaldehyde (CAS No. 22983-37-9), a key substituted aromatic aldehyde. This document is structured to serve researchers, medicinal chemists, and process development scientists by not only detailing synthetic protocols but also elucidating the underlying chemical principles and strategic considerations that govern these transformations. We will explore the most direct and industrially relevant methods, focusing on the Vilsmeier-Haack formylation, and provide a comparative analysis with a plausible multi-step alternative.
Introduction: The Significance of this compound
This compound is a polysubstituted aromatic compound featuring a central benzene ring functionalized with an aldehyde group, two chlorine atoms, and a methoxy group. Its molecular structure presents a valuable scaffold for organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The sterically hindered and electronically modulated nature of the aldehyde group, flanked by two chlorine atoms, makes it a unique building block for constructing complex molecular architectures. Its derivatives have been explored in various contexts, including as precursors to potential cyclin-dependent kinase (CDK) inhibitors for cancer therapy and other biologically active molecules.[1] The precise arrangement of its functional groups allows for selective transformations, making a reliable and efficient synthesis paramount for its application in drug discovery and development pipelines.[2][3]
Physicochemical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₆Cl₂O₂ | [4] |
| Molecular Weight | 205.04 g/mol | [4] |
| Appearance | Solid (form may vary) | General Knowledge |
| CAS Number | 22983-37-9 | N/A |
Strategic Analysis of Synthetic Routes
The synthesis of this compound hinges on the introduction of a formyl group (-CHO) onto a pre-existing 1,3-dichloro-5-methoxybenzene scaffold. The methoxy group is a moderately activating, ortho, para-directing group for electrophilic aromatic substitution. Given the substitution pattern, two primary retrosynthetic disconnections are logical:
-
Direct Formylation: A one-step formylation of 3,5-dichloroanisole at the C4 position. This is the most convergent and atom-economical approach.
-
Functional Group Interconversion: A two-step pathway involving the formylation of 3,5-dichlorophenol to produce 2,6-dichloro-4-hydroxybenzaldehyde, followed by methylation of the phenolic hydroxyl group.
This guide will focus on the direct formylation via the Vilsmeier-Haack reaction as the primary and most efficient method, with the second route presented as a viable alternative for comparative purposes.
Primary Synthesis: The Vilsmeier-Haack Formylation of 3,5-Dichloroanisole
The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[5][6] It employs a substituted amide, typically N,N-dimethylformamide (DMF), and an acid halide, most commonly phosphorus oxychloride (POCl₃), to generate an electrophilic iminium salt known as the Vilsmeier reagent.[7][8][9] This reagent is a relatively weak electrophile, making the reaction highly selective for activated aromatic rings.
Reaction Mechanism and Rationale
The reaction proceeds through two main stages: the formation of the Vilsmeier reagent and the subsequent electrophilic attack by the aromatic substrate.
-
Formation of the Vilsmeier Reagent: DMF, a nucleophilic amide, attacks the electrophilic phosphorus atom of POCl₃. This is followed by a cascade of eliminations to form the highly electrophilic N,N-dimethylchloroiminium ion (the Vilsmeier reagent).
-
Electrophilic Aromatic Substitution: The electron-rich π-system of 3,5-dichloroanisole attacks the carbon atom of the Vilsmeier reagent. The methoxy group directs the substitution to the para position (C4), which is sterically unhindered compared to the ortho positions (C2, C6) already occupied by chlorine atoms. This attack temporarily disrupts the aromaticity of the ring, forming a sigma complex.
-
Rearomatization and Hydrolysis: A base (such as the displaced chloride ion or another DMF molecule) abstracts a proton from the C4 position, restoring aromaticity. The resulting iminium salt intermediate is then subjected to aqueous workup. Hydrolysis readily converts the iminium salt into the final aldehyde product, this compound.
Caption: Logical workflow of the Vilsmeier-Haack synthesis.
Detailed Experimental Protocol
Disclaimer: This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
3,5-Dichloroanisole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous (optional solvent)
-
Ice
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 3,5-dichloroanisole (1.0 eq) and anhydrous DMF (3.0-5.0 eq). If desired, anhydrous DCM can be used as a solvent.
-
Formation of Vilsmeier Reagent: Cool the mixture to 0 °C in an ice bath. Add phosphorus oxychloride (POCl₃, 1.1-1.5 eq) dropwise via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 50-60 °C and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Workup and Quenching: Cool the reaction mixture back to 0 °C. Cautiously pour the mixture onto a stirred slurry of crushed ice. This step is highly exothermic and hydrolyzes the intermediate and any remaining POCl₃.
-
Neutralization: Once the ice has melted, slowly add saturated sodium bicarbonate solution until the pH of the aqueous layer is neutral to basic (pH 7-8), which will precipitate the crude product.
-
Extraction: Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x volume).
-
Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization (e.g., from ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to afford pure this compound.
Alternative Route: Formylation-Methylation Pathway
This two-step sequence offers an alternative approach, which may be advantageous if the starting material, 3,5-dichlorophenol, is more readily available or cost-effective than 3,5-dichloroanisole.
Route Overview
The pathway involves the initial formylation of 3,5-dichlorophenol to yield 2,6-dichloro-4-hydroxybenzaldehyde.[10][11] The phenolic hydroxyl is a strongly activating group, and formylation is expected to proceed readily. The subsequent step is a standard Williamson ether synthesis, where the hydroxyl group is methylated using an appropriate electrophile.[12]
Caption: Two-step synthesis via a hydroxybenzaldehyde intermediate.
Step 1: Formylation of 3,5-Dichlorophenol
The Reimer-Tiemann reaction is a classic method for the ortho-formylation of phenols using chloroform (CHCl₃) in a strong basic solution.[13]
Experimental Protocol (Reimer-Tiemann):
-
Dissolve 3,5-dichlorophenol (1.0 eq) in an aqueous solution of sodium hydroxide (4-5 eq).
-
Heat the solution to 60-70 °C with vigorous stirring.
-
Add chloroform (1.5-2.0 eq) dropwise over 1-2 hours, maintaining the temperature.
-
After the addition, continue to stir at 60-70 °C for an additional 2-3 hours.
-
Cool the mixture and acidify with dilute hydrochloric acid until acidic (pH < 2).
-
The product, 2,6-dichloro-4-hydroxybenzaldehyde, often precipitates and can be isolated by filtration or extracted with an organic solvent. Further purification can be achieved by recrystallization.
Step 2: Methylation of 2,6-dichloro-4-hydroxybenzaldehyde
This step converts the phenolic hydroxyl into a methoxy ether.
Experimental Protocol (Methylation):
-
In a round-bottom flask, combine 2,6-dichloro-4-hydroxybenzaldehyde (1.0 eq), anhydrous potassium carbonate (K₂CO₃, 2-3 eq), and a polar aprotic solvent such as acetone or acetonitrile.
-
Add dimethyl sulfate (DMS, 1.1-1.2 eq) dropwise to the stirred suspension. Caution: Dimethyl sulfate is highly toxic and carcinogenic. Handle with extreme care.
-
Heat the mixture to reflux and stir for 4-8 hours, monitoring by TLC.
-
After cooling, filter off the inorganic salts and wash with acetone.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over MgSO₄, and concentrate to yield the crude product, which can be purified as described previously.
Comparative Analysis of Synthetic Routes
The choice between the direct Vilsmeier-Haack formylation and the two-step formylation-methylation pathway depends on several factors.
| Parameter | Vilsmeier-Haack Route | Formylation-Methylation Route |
| Number of Steps | 1 | 2 |
| Starting Material | 3,5-Dichloroanisole | 3,5-Dichlorophenol |
| Key Reagents | POCl₃, DMF | CHCl₃, NaOH, DMS, K₂CO₃ |
| Overall Yield | Generally Good to Excellent | Moderate to Good (cumulative over 2 steps) |
| Atom Economy | Higher | Lower |
| Safety Concerns | POCl₃ is corrosive and reacts violently with water. | Chloroform is a suspected carcinogen. Dimethyl sulfate is highly toxic and carcinogenic. |
| Simplicity | High (convergent, one-pot) | Moderate (requires isolation of intermediate) |
Expert Insight: For its operational simplicity, higher overall yield, and better atom economy, the Vilsmeier-Haack formylation of 3,5-dichloroanisole is the superior and recommended method for the synthesis of this compound on both laboratory and potential industrial scales.
Conclusion
This guide has detailed the primary synthetic methodologies for preparing this compound. The Vilsmeier-Haack reaction stands out as the most efficient and direct route, offering high yields in a single, well-established transformation. The mechanistic rationale and detailed protocols provided herein are intended to equip researchers with the necessary knowledge to confidently execute this synthesis. The alternative two-step pathway, while less efficient, provides a valid synthetic option depending on starting material availability. A thorough understanding of these routes is crucial for leveraging this important chemical intermediate in the advancement of chemical and pharmaceutical research.
References
- Chemical Synthesis Database. (2025, May 20). This compound.
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. [Link]
-
YouTube. (2021, June 19). Vilsmeier-Haack Reaction. [Link]
- Journal of Applicable Chemistry. (2019).
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. [Link]
-
Name-Reaction.com. (n.d.). Vilsmeier-Haack reaction. [Link]
- Semantic Scholar. (n.d.).
-
PrepChem.com. (n.d.). Synthesis of 2,6-dichloro-4-nitrobenzaldehyde. [Link]
- Google Patents. (n.d.). Synthesis method of 2, 6-dichloro-4- ((4-hydroxyphenyl) amino) phenol.
-
PubMed. (n.d.). Synthesis and biological properties of C-2, C-8, N-9 substituted 6-(3-chloroanilino)purine derivatives as cyclin-dependent kinase inhibitors. Part II. [Link]
-
ACS Publications. (2018, August 10). Biocatalysis in Drug Development—Highlights of the Recent Patent Literature. [Link]
-
PubMed. (1989, May). A chemical model of catechol-O-methyltransferase. Methylation of 3,4-dihydroxybenzaldehyde in aqueous solution. [Link]
-
MDPI. (n.d.). Alkaloids in Contemporary Drug Discovery to Meet Global Disease Needs. [Link]
Sources
- 1. Synthesis and biological properties of C-2, C-8, N-9 substituted 6-(3-chloroanilino)purine derivatives as cyclin-dependent kinase inhibitors. Part II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. aml.iaamonline.org [aml.iaamonline.org]
- 6. name-reaction.com [name-reaction.com]
- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 10. 2,6-DICHLORO-4-HYDROXYBENZALDEHYDE | 60964-09-2 [chemicalbook.com]
- 11. Page loading... [guidechem.com]
- 12. 2,5-Dimethoxybenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 13. benchchem.com [benchchem.com]
An In-Depth Technical Guide to the Physical Properties of 2,6-Dichloro-4-methoxybenzaldehyde
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract: 2,6-Dichloro-4-methoxybenzaldehyde is a polysubstituted aromatic aldehyde of significant interest as a versatile intermediate in synthetic organic chemistry. Its utility in the construction of more complex molecular architectures, particularly in the fields of pharmaceuticals and agrochemicals, necessitates a thorough understanding of its fundamental physical and chemical properties. This guide provides a comprehensive overview of the key physicochemical and spectroscopic characteristics of this compound. While experimentally determined data for this specific molecule is sparse, this document synthesizes available information, presents robustly predicted data based on established chemical principles, and outlines standardized protocols for its empirical characterization.
Chemical Identity and Structure
Correctly identifying a chemical compound is the foundational step for any laboratory work. The structural and chemical identifiers for this compound are summarized below.
| Identifier | Value | Source |
| IUPAC Name | This compound | - |
| Molecular Formula | C₈H₆Cl₂O₂ | [1][2] |
| Molecular Weight | 205.04 g/mol | [1] |
| Monoisotopic Mass | 203.97449 Da | [2] |
| CAS Number | Not assigned / Not available | [1] |
| InChIKey | VOYUCTPCAWSYTF-UHFFFAOYSA-N | [1][2] |
| SMILES | COC1=CC(=C(C=O)C(=C1)Cl)Cl | [1][2] |
Physicochemical Properties
The physical state, solubility, and other bulk properties of a compound dictate its handling, storage, and application in reactions. Due to a lack of experimentally determined values in readily available literature, the following table includes predicted data alongside data from structurally related compounds to provide a working profile.[1]
| Property | Value / Observation | Notes and Causality |
| Physical State | Predicted to be a solid at room temperature. | Based on the increased molecular weight and intermolecular forces from chlorine atoms compared to related liquid benzaldehydes like 4-methoxybenzaldehyde.[3] The related 2,6-dichlorobenzaldehyde is a solid with a melting point of 70-71°C.[4] |
| Melting Point | Data not available. | The melting point is expected to be significantly higher than that of 4-methoxybenzaldehyde (0°C) due to the two chlorine atoms enhancing crystal lattice packing and intermolecular forces.[3] |
| Boiling Point | Data not available. | Expected to be elevated compared to similar, non-halogenated structures due to increased molecular weight and dipole-dipole interactions. |
| Solubility | Predicted to be poorly soluble in water; soluble in common organic solvents (e.g., Dichloromethane, Ethyl Acetate, Acetone, Chloroform). | The aromatic ring and chlorine atoms confer a nonpolar character, while the aldehyde and methoxy groups add some polarity. This balance typically results in good solubility in moderately polar to nonpolar organic solvents, a crucial factor for its use in synthesis. |
| logP (Octanol/Water) | 2.6 (Predicted) | This value suggests the compound is moderately lipophilic, indicating it will preferentially partition into organic phases over aqueous ones, which is important for extraction and purification workflows.[2] |
Spectroscopic Profile for Structural Elucidation
Spectroscopic analysis is indispensable for confirming the identity and purity of a synthesized compound. The following sections detail the predicted spectroscopic signatures for this compound.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For this compound, Electron Ionization (EI) would be a standard technique.
-
Molecular Ion (M⁺): The mass spectrum will exhibit a prominent molecular ion peak cluster. The monoisotopic mass is approximately 203.97 Da.[2]
-
Isotopic Pattern: A hallmark feature will be the isotopic pattern caused by the two chlorine atoms. The two major isotopes of chlorine are ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in a characteristic cluster of peaks for the molecular ion:
-
M⁺ peak: (containing two ³⁵Cl atoms) at m/z ≈ 204.
-
M+2 peak: (containing one ³⁵Cl and one ³⁷Cl) at m/z ≈ 206.
-
M+4 peak: (containing two ³⁷Cl atoms) at m/z ≈ 208. The relative intensity ratio of these peaks will be approximately 9:6:1 , providing definitive evidence for the presence of two chlorine atoms.
-
-
Key Fragmentation Pathways:
-
Loss of a hydrogen radical (-H•) from the aldehyde to give a strong [M-1]⁺ peak at m/z 203/205/207.
-
Loss of the formyl radical (-CHO•) to yield an [M-29]⁺ peak.
-
Loss of a methyl radical (-CH₃•) from the methoxy group, resulting in an [M-15]⁺ peak.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The predicted key vibrational frequencies are:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |
| ~2850 & ~2750 | C-H Stretch (Fermi doublet) | Aldehyde (-CHO) | A characteristic pair of bands confirming the aldehyde group. |
| ~1700-1715 | C=O Stretch | Aldehyde (-CHO) | A strong, sharp absorption indicative of the carbonyl group. The position is influenced by the electronic effects of the ring substituents. |
| ~1580, ~1470 | C=C Stretch | Aromatic Ring | Absorptions confirming the presence of the benzene ring. |
| ~1260 | C-O Stretch | Aryl Ether (-O-CH₃) | A strong band indicating the ether linkage. |
| ~1050 | C-O Stretch | Aryl Ether (-O-CH₃) | Another characteristic ether band. |
| ~700-850 | C-Cl Stretch | Aryl Halide | Strong absorptions confirming the presence of chloro-substituents. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The predicted spectra in a standard solvent like CDCl₃ are as follows:
-
¹H NMR Spectrum:
-
~10.0-10.5 ppm (singlet, 1H): This signal corresponds to the aldehyde proton (-CHO). Its downfield shift is characteristic.
-
~6.8-7.0 ppm (singlet, 2H): The two aromatic protons are chemically equivalent due to the symmetrical substitution pattern on the ring. They appear as a single signal.
-
~3.9 ppm (singlet, 3H): This signal represents the three protons of the methoxy group (-OCH₃).
-
-
¹³C NMR Spectrum:
-
~188-192 ppm: The aldehyde carbonyl carbon.
-
~160-165 ppm: The aromatic carbon bearing the methoxy group (C4).
-
~135-140 ppm: The aromatic carbons bearing the chlorine atoms (C2 and C6).
-
~130-135 ppm: The aromatic carbon bearing the aldehyde group (C1).
-
~112-115 ppm: The aromatic carbons ortho to the methoxy group (C3 and C5).
-
~56 ppm: The methoxy group carbon (-OCH₃).
-
Standardized Protocols for Physical Characterization
To ensure data integrity and reproducibility, standardized experimental procedures are critical. The following outlines the workflows and step-by-step protocols for determining the key physical properties of a novel or uncharacterized compound like this compound.
General Workflow for Physicochemical & Spectroscopic Analysis
The logical flow from sample acquisition to full characterization is a cornerstone of good scientific practice. This process ensures that all necessary data is collected systematically.
Caption: Workflow for the complete characterization of a chemical compound.
Experimental Protocol: Melting Point Determination
Causality: The melting point is a crucial indicator of purity. A sharp, narrow melting range (e.g., <1°C) typically signifies a pure compound, while a broad, depressed range suggests the presence of impurities.
-
Sample Preparation: Ensure the sample is completely dry and finely powdered.
-
Capillary Loading: Load a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.
-
Instrument Setup: Place the capillary tube into a calibrated digital melting point apparatus.
-
Measurement:
-
Perform a rapid preliminary measurement to determine an approximate melting range.
-
Allow the apparatus to cool.
-
Perform a second, slower measurement, decreasing the ramp rate to 1-2°C per minute when the temperature is ~10°C below the approximate melting point.
-
-
Data Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.
Experimental Protocol: Spectroscopic Data Acquisition (NMR)
Causality: NMR provides the most definitive structural information. The choice of solvent is critical; it must dissolve the sample without having signals that overlap with key sample peaks. Deuterated chloroform (CDCl₃) is an excellent first choice for many organic compounds.
Caption: Standardized workflow for Nuclear Magnetic Resonance (NMR) analysis.
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for this compound is not widely available, safe handling procedures can be established based on analogous compounds like other substituted benzaldehydes.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.
-
Engineering Controls: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.
-
Handling: Avoid contact with skin and eyes. Do not ingest. In case of accidental contact, flush the affected area with copious amounts of water.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.
Relevance in Chemical Synthesis
This compound serves as a valuable building block in organic synthesis. The aldehyde functional group is a versatile handle for a variety of chemical transformations, including:
-
Reductive Amination: To form substituted benzylamines.
-
Wittig and Horner-Wadsworth-Emmons Reactions: For the formation of alkenes.
-
Oxidation: To produce the corresponding benzoic acid.
-
Grignard and Organolithium Additions: To generate secondary alcohols.
The presence of the two chlorine atoms and the methoxy group provides steric hindrance and electronic modification, allowing for regioselective reactions and the synthesis of highly functionalized and sterically demanding target molecules relevant to drug discovery and materials science.
References
-
ChemSynthesis Co., Ltd. (2025). This compound. Chemical Synthesis Database. Available at: [Link]
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 1268288, 2,6-Dichloro-3-hydroxy-4-methoxybenzaldehyde. PubChem. Available at: [Link]
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 6737, 2,6-Dichlorobenzaldehyde. PubChem. Available at: [Link]
-
Human Metabolome Database (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686). HMDB. Available at: [Link]
-
Université du Luxembourg (2025). This compound (C8H6Cl2O2). PubChemLite. Available at: [Link]
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 735466, 4-[(2,6-Dichlorobenzyl)oxy]benzaldehyde. PubChem. Available at: [Link]
-
The Royal Society of Chemistry (2016). Electronic Supplementary Information. RSC Publishing. Available at: [Link]
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 31244, 4-Methoxybenzaldehyde. PubChem. Available at: [Link]
-
The Good Scents Company (n.d.). 4-methoxysalicylaldehyde 2-hydroxy-4-methoxybenzaldehyde. The Good Scents Company. Available at: [Link]
Sources
A Technical Guide to the Spectroscopic Characterization of 2,6-Dichloro-4-methoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Structural Significance of 2,6-Dichloro-4-methoxybenzaldehyde in Medicinal Chemistry
This compound is a polysubstituted aromatic aldehyde of significant interest in the fields of synthetic organic chemistry and drug discovery. Its unique electronic and steric properties, arising from the interplay of two ortho-chloro substituents, a para-methoxy group, and a reactive aldehyde function, make it a versatile building block for the synthesis of complex molecular architectures. The chlorine atoms act as powerful electron-withdrawing groups and introduce steric hindrance around the aldehyde, influencing its reactivity and conformational preferences. In contrast, the methoxy group at the para position serves as an electron-donating group, modulating the electron density of the aromatic ring. Understanding the precise three-dimensional structure and electronic landscape of this molecule is paramount for predicting its reactivity, designing novel synthetic routes, and ultimately, for the rational design of new therapeutic agents.
This in-depth technical guide provides a comprehensive overview of the spectroscopic techniques used to elucidate and verify the structure of this compound. As a Senior Application Scientist, the following sections are designed to not only present the expected data but also to explain the underlying scientific principles and experimental considerations, ensuring a robust and validated approach to its characterization.
Molecular Structure and Key Spectroscopic Features
The structural features of this compound give rise to a unique spectroscopic fingerprint. The strategic placement of substituents dictates the chemical environment of each atom, leading to characteristic signals in various spectroscopic analyses.
Caption: Molecular structure of this compound with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Analysis
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide definitive information about its constitution.
¹H NMR Spectroscopy: Proton Environments and Couplings
The ¹H NMR spectrum is anticipated to show three distinct signals corresponding to the aldehydic proton, the aromatic protons, and the methoxy protons.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~10.3 | Singlet | 1H | Aldehyde (-CHO) | The aldehydic proton is highly deshielded due to the electronegativity of the oxygen atom and the anisotropic effect of the carbonyl group. |
| ~6.8 - 7.2 | Singlet | 2H | Aromatic (H-3, H-5) | The two aromatic protons are chemically equivalent due to the symmetry of the molecule. The electron-withdrawing chloro groups and the electron-donating methoxy group will influence their exact chemical shift. |
| ~3.9 | Singlet | 3H | Methoxy (-OCH₃) | The protons of the methoxy group are shielded relative to the aromatic protons and appear as a sharp singlet. |
Expert Insights: The singlet nature of the aromatic protons is a key diagnostic feature, confirming the 2,6-disubstitution pattern which isolates the two meta protons from any adjacent protons to couple with. The chemical shift of the aldehydic proton is particularly sensitive to the electronic effects of the ring substituents. The presence of two ortho-chloro groups is expected to cause a downfield shift compared to unsubstituted benzaldehyde.
¹³C NMR Spectroscopy: Carbon Skeleton Elucidation
The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~188 - 192 | C=O (Aldehyde) | The carbonyl carbon is significantly deshielded and appears at the downfield end of the spectrum. |
| ~160 - 165 | C-4 (C-OCH₃) | The carbon attached to the electron-donating methoxy group is shielded relative to other aromatic carbons. |
| ~135 - 140 | C-2, C-6 (C-Cl) | The carbons bearing the electronegative chlorine atoms are deshielded. |
| ~130 - 135 | C-1 (C-CHO) | The ipso-carbon attached to the aldehyde group. |
| ~115 - 120 | C-3, C-5 | The carbons bearing the aromatic protons are expected to be the most shielded of the aromatic carbons. |
| ~56 | -OCH₃ | The carbon of the methoxy group. |
Expert Insights: The symmetry of the molecule results in fewer signals than the total number of carbon atoms. For instance, C-2 and C-6 are equivalent, as are C-3 and C-5. The chemical shifts are influenced by the inductive and resonance effects of the substituents.
Caption: A workflow diagram illustrating the multi-technique spectroscopic analysis.
Experimental Protocol for NMR Analysis
-
Sample Preparation:
-
Weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to optimize homogeneity, which is crucial for achieving sharp, well-resolved peaks.[1]
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.[1]
-
For the ¹³C NMR spectrum, a proton-decoupled sequence is typically used to simplify the spectrum to single lines for each carbon. A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).[1]
-
Phase correct the spectrum to ensure all peaks are in the positive absorptive mode.[1]
-
Calibrate the chemical shift scale using the TMS signal at 0 ppm.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.
-
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions corresponding to the C=O, C-H, C-O, and C-Cl bonds.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| ~2820 and ~2720 | Medium | C-H stretch (Aldehyde) | The characteristic Fermi resonance doublet for the aldehydic C-H stretch is a key identifier.[2] |
| ~1700 - 1720 | Strong | C=O stretch (Aldehyde) | The strong carbonyl absorption is one of the most prominent peaks in the spectrum.[2] Its position is influenced by the electronic effects of the ring substituents. |
| ~1580 - 1600 | Medium-Strong | C=C stretch (Aromatic) | These absorptions are characteristic of the benzene ring. |
| ~1250 - 1300 | Strong | C-O stretch (Aryl ether) | The asymmetric C-O-C stretching of the methoxy group. |
| ~1030 - 1070 | Medium | C-O stretch (Aryl ether) | The symmetric C-O-C stretching of the methoxy group. |
| ~700 - 800 | Strong | C-Cl stretch | The carbon-chlorine stretching vibrations. |
Expert Insights: The presence of the two distinct aldehydic C-H stretching bands is a powerful diagnostic tool for confirming the aldehyde functionality and distinguishing it from a ketone.[2] The exact position of the C=O stretch can provide information about conjugation and electronic effects within the molecule.
Experimental Protocol for IR Spectroscopy (ATR Method)
-
Sample Preparation:
-
Place a small amount of the solid this compound onto the crystal of the Attenuated Total Reflectance (ATR) accessory.
-
-
Data Acquisition:
-
Apply pressure to ensure good contact between the sample and the ATR crystal.
-
Acquire a background spectrum of the empty ATR crystal.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its identity.
Expected Mass Spectrum Features:
-
Molecular Ion (M⁺): The molecular ion peak is expected at an m/z corresponding to the molecular weight of this compound (C₈H₆Cl₂O₂), which is approximately 204.0 g/mol .[3]
-
Isotope Pattern: Due to the presence of two chlorine atoms, the molecular ion peak will exhibit a characteristic isotope pattern. Chlorine has two common isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This will result in a cluster of peaks for the molecular ion:
-
M⁺ (containing two ³⁵Cl atoms)
-
[M+2]⁺ (containing one ³⁵Cl and one ³⁷Cl atom)
-
[M+4]⁺ (containing two ³⁷Cl atoms) The relative intensities of these peaks will be approximately 9:6:1.
-
-
Fragmentation: Common fragmentation pathways for benzaldehydes include the loss of the aldehydic proton (M-1), the loss of the formyl radical (M-29), and the loss of the methoxy group (M-31).
Experimental Protocol for Mass Spectrometry (Electron Ionization - EI)
-
Sample Introduction:
-
Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane).
-
Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).
-
-
Ionization:
-
The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) in the ion source.
-
-
Mass Analysis:
-
The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
-
Detection:
-
The separated ions are detected, and a mass spectrum is generated.
-
UV-Visible Spectroscopy: Probing Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound are expected to show characteristic absorptions in the UV region.
Expected UV-Vis Spectrum Features:
-
π → π* Transitions: Strong absorptions are expected in the range of 200-300 nm due to π → π* transitions within the benzene ring and the carbonyl group.
-
n → π* Transitions: A weaker absorption band may be observed at longer wavelengths (around 300-350 nm) corresponding to the n → π* transition of the carbonyl group. The exact positions of these bands will be influenced by the solvent polarity.[4]
Experimental Protocol for UV-Vis Spectroscopy
-
Sample Preparation:
-
Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol, methanol, or hexane). The concentration should be chosen to give an absorbance reading between 0.1 and 1.0.
-
-
Data Acquisition:
-
Fill a quartz cuvette with the sample solution and another with the pure solvent (as a reference).
-
Place the cuvettes in the spectrophotometer.
-
Scan a range of wavelengths (e.g., 200-400 nm) to record the absorption spectrum.
-
Conclusion: A Validated Approach to Structural Characterization
The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the unambiguous identification and structural verification of this compound. By employing a combination of NMR, IR, and Mass Spectrometry, researchers can gain a detailed understanding of the molecular architecture, which is a critical prerequisite for its application in synthetic chemistry and drug development. The provided protocols and expert insights are intended to empower scientists to perform these analyses with confidence and to interpret the resulting data with a high degree of scientific rigor.
References
- A Comparative Analysis of Substituted Benzaldehyde NMR Spectra: A Guide for Researchers - Benchchem. (n.d.).
- Electronic Supplementary Information - The Royal Society of Chemistry. (n.d.).
- Electronic Supplementary Information - The Royal Society of Chemistry. (n.d.).
- ¹³C NMR Spectrum (1D, 15.09 MHz, CDCl₃, experimental) (HMDB0029686). (n.d.).
- ¹³C NMR Spectrum (1D, 500 MHz, D₂O, predicted) (HMDB0029686). (n.d.).
- ¹H NMR Spectrum (1D, 400 MHz, CDCl₃, experimental) (HMDB0029686). (n.d.).
- This compound - Chemical Synthesis Database. (2025).
- Overtone spectroscopy of benzaldehyde. (n.d.).
- C₇H₆O C₆H₅CHO infrared spectrum of benzaldehyde prominent wavenumbers cm⁻¹ detecting functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes. (n.d.).
- Overtone spectroscopy of some benzaldehyde derivatives - Indian Academy of Sciences. (n.d.).
- Benzaldehyde, 2,6-dichloro- - the NIST WebBook. (n.d.).
- (PDF) Experimental and Theoretical (ab initio and DFT) Analysis of UV-Vis Spectra, Thermodynamic Functions and Non-linear Optical Properties of 2-Chloro-3,4-Dimethoxybenzaldehyde - ResearchGate. (2025).
Sources
- 1. benchchem.com [benchchem.com]
- 2. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. researchgate.net [researchgate.net]
2,6-Dichloro-4-methoxybenzaldehyde safety and handling
An In-Depth Technical Guide to the Safe Handling of 2,6-Dichloro-4-methoxybenzaldehyde
This guide provides a comprehensive overview of the essential safety protocols and handling procedures for this compound. Designed for researchers, chemists, and drug development professionals, this document moves beyond mere procedural lists to instill a deep, causal understanding of the "why" behind each safety recommendation. By grounding our protocols in the physicochemical properties of the molecule and data from structurally similar compounds, we aim to foster a proactive safety culture in the laboratory.
Chemical Identity and Physicochemical Properties
This compound is a substituted aromatic aldehyde. Understanding its fundamental properties is the first step in a robust safety assessment. While comprehensive experimental data for this specific compound is not widely published, its structure—a benzaldehyde core with two chlorine atoms and a methoxy group—informs our handling strategy.
| Property | Value | Source |
| Molecular Formula | C₈H₆Cl₂O₂ | [1] |
| Molecular Weight | 205.04 g/mol | [1] |
| Appearance | Solid (predicted) | [2] |
| Melting Point | Not available | [1] |
| Boiling Point | Not available | [1] |
| Solubility | Not available, but low water solubility is expected based on structure. |
The presence of chlorine atoms and an aldehyde group suggests potential reactivity and specific toxicological concerns that must be addressed through rigorous safety measures.
Hazard Identification and GHS Classification
Based on this analog, this compound should be treated as a hazardous substance. The following GHS classifications should be assumed until specific data becomes available.
| Hazard Class | Category | Hazard Statement | Source (Analog) |
| Skin Corrosion/Irritation | Category 1B | Causes severe skin burns and eye damage | [3] |
| Serious Eye Damage/Irritation | Category 1 | Causes serious eye damage | [3] |
Signal Word: Danger [3]
Hazard Pictograms:
Expert Interpretation: The predicted classification as a Category 1 corrosive agent is a critical directive for handling.[3] This implies that the compound can cause irreversible damage to skin and eyes upon contact. The causality lies in the reactivity of the chlorinated aromatic ring and the aldehyde functional group, which can react with biological macromolecules, leading to tissue destruction. Therefore, preventing any direct contact is not merely a recommendation but a necessity.
Exposure Controls and Personal Protective Equipment (PPE)
A multi-layered approach, starting with engineering controls and supplemented by rigorous PPE protocols, is essential for safe handling.
Engineering Controls
-
Fume Hood: All weighing, handling, and reaction setup involving this compound in solid or solution form must be conducted inside a certified chemical fume hood.[4] This is the primary barrier to prevent inhalation of dust or vapors.
-
Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions.[4]
-
Safety Stations: Eyewash stations and safety showers must be readily accessible and tested regularly.[5] Their proximity is crucial for immediate decontamination in case of accidental exposure.
Personal Protective Equipment (PPE)
PPE is the last line of defense and must be selected to provide a complete barrier to the predicted hazards.
-
Hand Protection: Wear compatible, chemical-resistant gloves, such as nitrile or neoprene.[6] Always inspect gloves for tears or holes before use. Contaminated gloves can be more dangerous than no gloves due to the accumulation of chemicals.[7] Double-gloving is recommended for handling larger quantities or during procedures with a high risk of splashing.
-
Eye and Face Protection: Tightly fitting safety goggles are mandatory.[8] Given the predicted severe eye damage potential, a full-face shield must be worn over the goggles whenever handling the solid material or solutions.[3][8]
-
Skin and Body Protection: A full-length laboratory coat, buttoned completely, is required.[6] For procedures with a higher risk of spills, a chemical-resistant apron over the lab coat is necessary.[9] Footwear must be closed-toe and made of a non-porous material.[7]
-
Respiratory Protection: While working in a fume hood should be sufficient, if there is a risk of dust generation that cannot be controlled (e.g., during a large spill cleanup), a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[8]
Caption: Initial Response Decision Tree for Chemical Exposure.
Accidental Release and Firefighting Measures
Accidental Release
-
Small Spill (Solid): Wearing appropriate PPE, carefully sweep up the material, avoiding dust generation, and place it into a sealed, labeled container for hazardous waste disposal. [3][6]Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water.
-
Large Spill: Evacuate the area. Prevent the material from entering drains. Contact your institution's Environmental Health & Safety (EHS) department immediately.
Firefighting
-
Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam. [10][11]* Specific Hazards: Combustion may produce toxic and corrosive gases, including carbon monoxide, carbon dioxide, and hydrogen chloride gas. [3][10]* Firefighter Protection: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous fumes and decomposition products. [3][10]
Disposal Considerations
This material and its container must be disposed of as hazardous waste. [3]* Waste Generation: Collect waste material in a dedicated, sealed, and properly labeled hazardous waste container.
-
Disposal Method: Do not dispose of down the drain or in regular trash. [12]Disposal must be handled by a licensed hazardous waste disposal company in accordance with all federal, state, and local regulations. [12]* Empty Containers: Empty containers may retain product residue and should be treated as hazardous waste. [6]They can be triple-rinsed with a suitable solvent, with the rinsate collected as hazardous waste. [12]
Toxicological Information
To the best of our knowledge, the specific toxicological properties of this compound have not been thoroughly investigated. [6]The predicted hazards are based on its chemical structure and data from analogous compounds. The primary concern is severe corrosive effects on the skin and eyes. [3]The systemic toxicity is unknown, and therefore, all routes of exposure should be avoided.
References
- Santa Cruz Biotechnology, Inc. (n.d.). Safety Data Sheet for PBS (endotoxin-free).
- Albert Kerbl GmbH. (n.d.). Protective Equipment | Plant Protection. Retrieved from a search on personal protective equipment.
-
Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards | NIOSH. Retrieved from [Link]
- Fisher Scientific. (2025). Safety Data Sheet - 3,4-Dimethoxybenzaldehyde.
-
United States Environmental Protection Agency. (2025). Personal Protective Equipment | US EPA. Retrieved from [Link]
- American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users.
- Thermo Fisher Scientific. (2010). Safety Data Sheet - 4-Methoxybenzaldehyde.
- Bio-Techne. (2013). Safety Data Sheet.
- Unnamed Source. (2016). Safety Data Sheet.
-
Ministry of Health, Saudi Arabia. (2019). First Aid - Chemical Poisoning. Retrieved from [Link]
- Oregon OSHA. (n.d.). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Retrieved from a search on chemical resistant clothing.
-
Bernardo Ecenarro S.A. (n.d.). Recommended PPE to handle chemicals. Retrieved from [Link]
-
UMass Memorial Health. (n.d.). First Aid: Chemical Exposure. Retrieved from [Link]
- Ekinci Kimya. (2011). Material Safety Data Sheet - Benzaldehyde.
-
Thermo Fisher Scientific. (2010). Safety Data Sheet - 4-Methoxybenzaldehyde. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,4-Dimethoxybenzaldehyde, 98%. Retrieved from [Link]
-
American Red Cross. (n.d.). Poison Exposure: Signs, Symptoms, and First Aid. Retrieved from [Link]
-
Northwestern University. (2023). Hazardous Waste Disposal Guide. Retrieved from [Link]
- RIFM. (2023). o-methoxybenzaldehyde, CAS Registry Number 135-02-4.
- LGC Standards. (2023). Safety Data Sheet - 3,4-Dimethoxybenzaldehyde-d3.
-
Chemical Synthesis Database. (2025). This compound. Retrieved from [Link]
- Carl ROTH. (2020). Safety Data Sheet: Benzaldehyde.
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. 2-CHLORO-3-HYDROXY-4-METHOXYBENZALDEHYDE - Safety Data Sheet [chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. bio.vu.nl [bio.vu.nl]
- 5. fishersci.com [fishersci.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 8. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]
- 9. osha.oregon.gov [osha.oregon.gov]
- 10. fishersci.com [fishersci.com]
- 11. afgsci.com [afgsci.com]
- 12. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
An In-depth Technical Guide to 2,6-Dichloro-4-methoxybenzaldehyde: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2,6-dichloro-4-methoxybenzaldehyde, a substituted aromatic aldehyde with potential applications in medicinal chemistry and materials science. As a Senior Application Scientist, this document synthesizes established chemical principles with insights into practical synthetic methodologies, characterization techniques, and potential avenues for research and development.
Introduction and Significance
This compound is a unique chemical entity characterized by an electron-donating methoxy group at the para position and two electron-withdrawing chlorine atoms flanking the aldehyde functionality. This distinct substitution pattern imparts specific steric and electronic properties that make it an attractive, albeit underexplored, building block in organic synthesis. The chlorine atoms provide handles for further functionalization through nucleophilic aromatic substitution or cross-coupling reactions, while the methoxy and aldehyde groups can direct reactivity and participate in a variety of chemical transformations. This guide will delve into the known and potential synthetic routes to this compound, its predicted physicochemical and spectroscopic properties, and its prospective applications in the development of novel therapeutics and functional materials.
Synthesis of this compound
While specific, detailed experimental protocols for the synthesis of this compound are not widely available in the public domain, its synthesis is noted in the Journal of Medicinal Chemistry (1987, 30, 486). Based on established organic chemistry principles, two primary synthetic strategies can be proposed: the formylation of a substituted anisole and the oxidation of a corresponding benzyl alcohol.
Vilsmeier-Haack Formylation of 3,5-Dichloroanisole
A highly plausible and industrially scalable route to this compound is the Vilsmeier-Haack reaction of 3,5-dichloroanisole. This reaction introduces a formyl group onto an electron-rich aromatic ring.[1][2][3] The methoxy group of 3,5-dichloroanisole is an activating group that directs electrophilic substitution to the ortho and para positions. Due to steric hindrance from the two chlorine atoms, formylation is expected to occur at the para position.
The Vilsmeier reagent, a chloroiminium salt, is generated in situ from a formamide derivative, such as N,N-dimethylformamide (DMF), and an activating agent like phosphorus oxychloride (POCl₃).[4]
Figure 1: Proposed Vilsmeier-Haack synthesis of this compound.
Experimental Protocol (Hypothetical):
-
Vilsmeier Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, cool N,N-dimethylformamide (DMF) to 0 °C. Slowly add phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature below 10 °C. Stir the mixture at room temperature for 30 minutes to an hour to allow for the formation of the Vilsmeier reagent.
-
Formylation: Dissolve 3,5-dichloroanisole in a suitable solvent (e.g., dichloromethane or excess DMF) and add it to the prepared Vilsmeier reagent at a controlled temperature, typically between room temperature and 60-80 °C. The reaction progress should be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is carefully poured into ice-water and neutralized with a base such as sodium hydroxide or sodium carbonate. The crude product is then extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and the solvent is removed under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization.
Oxidation of 2,6-Dichloro-4-methoxybenzyl Alcohol
An alternative synthetic approach involves the oxidation of the corresponding benzyl alcohol, 2,6-dichloro-4-methoxybenzyl alcohol. This method is contingent on the availability of the starting alcohol. A variety of oxidizing agents can be employed for the selective oxidation of a primary alcohol to an aldehyde, including Swern oxidation, Dess-Martin periodinane (DMP), or catalytic methods.[5]
Figure 2: Synthesis via oxidation of the corresponding benzyl alcohol.
Experimental Protocol (Swern Oxidation - Hypothetical):
-
Oxalyl Chloride Activation: In a flame-dried flask under a nitrogen atmosphere, dissolve oxalyl chloride in anhydrous dichloromethane and cool to -78 °C (a dry ice/acetone bath).
-
DMSO Addition: Add a solution of dimethyl sulfoxide (DMSO) in dichloromethane dropwise to the oxalyl chloride solution, ensuring the temperature remains below -60 °C.
-
Alcohol Addition: After stirring for a short period, add a solution of 2,6-dichloro-4-methoxybenzyl alcohol in dichloromethane dropwise.
-
Quenching and Work-up: After the oxidation is complete (monitored by TLC), add a hindered base such as triethylamine to quench the reaction. Allow the reaction mixture to warm to room temperature. Add water and separate the organic layer. The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with dilute acid, water, and brine, then dried and concentrated to yield the crude aldehyde. Purification is typically achieved by column chromatography.
Physicochemical and Spectroscopic Properties
Predicted Spectroscopic Data
In the absence of experimental spectra, a detailed prediction of the expected spectroscopic features can be invaluable for characterization purposes. These predictions are based on the analysis of structurally related compounds.
3.1.1. ¹H NMR Spectroscopy
The proton NMR spectrum is expected to be relatively simple due to the symmetry of the molecule.
| Predicted Proton Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Aldehyde (-CHO) | 9.8 - 10.5 | Singlet | 1H | The aldehyde proton is highly deshielded and typically appears as a singlet. |
| Aromatic (Ar-H) | 6.8 - 7.2 | Singlet | 2H | The two aromatic protons are in identical chemical environments and will appear as a singlet. The electron-donating methoxy group will shield these protons, while the ortho-chlorine atoms will have a deshielding effect. |
| Methoxy (-OCH₃) | 3.8 - 4.0 | Singlet | 3H | The methoxy protons will appear as a sharp singlet in the typical range for this functional group. |
3.1.2. ¹³C NMR Spectroscopy
The carbon NMR spectrum will also reflect the molecule's symmetry.
| Predicted Carbon Signal | Chemical Shift (δ, ppm) | Rationale |
| Carbonyl (-CHO) | 185 - 195 | The aldehyde carbonyl carbon is highly deshielded. |
| C4 (C-OCH₃) | 160 - 165 | The carbon attached to the electron-donating methoxy group will be significantly deshielded. |
| C2, C6 (C-Cl) | 135 - 140 | The carbons bearing the chlorine atoms will be deshielded. |
| C1 (C-CHO) | 130 - 135 | The carbon to which the aldehyde is attached. |
| C3, C5 (C-H) | 115 - 120 | The aromatic carbons bearing hydrogen atoms will be the most shielded of the aromatic carbons. |
| Methoxy (-OCH₃) | 55 - 60 | The methoxy carbon appears in its characteristic region. |
3.1.3. Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present.[7]
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Vibration |
| C-H (aldehyde) | 2820-2880 and 2720-2780 | Medium | Stretch (Fermi doublet) |
| C=O (aldehyde) | 1690 - 1715 | Strong | Stretch |
| C=C (aromatic) | 1550 - 1600 | Medium | Stretch |
| C-O (methoxy) | 1250 - 1300 and 1000-1050 | Strong | Asymmetric and Symmetric Stretch |
| C-Cl | 700 - 800 | Strong | Stretch |
3.1.4. Mass Spectrometry
The mass spectrum under electron ionization (EI) is expected to show a prominent molecular ion peak (M⁺) and characteristic fragmentation patterns.[3][4][8]
| m/z | Fragment Ion | Fragmentation Pathway |
| 204/206/208 | [M]⁺ | Molecular ion, showing isotopic pattern for two chlorine atoms. |
| 203/205/207 | [M-H]⁺ | Loss of the aldehydic hydrogen. |
| 175/177/179 | [M-CHO]⁺ | Loss of the formyl radical. |
| 147/149 | [M-CHO-CO]⁺ | Subsequent loss of carbon monoxide from the [M-CHO]⁺ fragment. |
| 77 | [C₆H₅]⁺ | A common fragment in aromatic compounds, though less likely to be a major peak here due to substitution. |
Potential Applications
The unique structural features of this compound suggest its utility as a versatile intermediate in medicinal chemistry and materials science.
Medicinal Chemistry
Substituted benzaldehydes are important precursors in the synthesis of a wide range of biologically active molecules.[9][10] The presence of the two chlorine atoms in this compound offers the potential for selective functionalization. For instance, one or both chlorine atoms could be displaced by nucleophiles or participate in cross-coupling reactions to build more complex molecular architectures.
The overall substitution pattern is present in some known bioactive compounds. For example, derivatives of 2,6-dichlorobenzaldehyde have been investigated for various therapeutic applications. The methoxy group can also play a crucial role in binding to biological targets. Therefore, this compound could serve as a key starting material for the synthesis of novel compounds with potential activities as:
-
Enzyme inhibitors: The aldehyde functionality can react with active site residues of enzymes.
-
Antimicrobial agents: Many substituted aromatic compounds exhibit antimicrobial properties.
-
Anticancer agents: The scaffold could be elaborated to target key pathways in cancer cell proliferation.
Materials Science
Aromatic aldehydes are also valuable monomers and building blocks in polymer chemistry.[11] The aldehyde group can participate in polymerization reactions, such as the formation of poly(azomethine)s through condensation with diamines. The dichloro- and methoxy-substituents would be incorporated into the polymer backbone, potentially imparting desirable properties such as:
-
Thermal stability: The rigid aromatic rings can enhance the thermal stability of the resulting polymer.
-
Solubility: The methoxy group may improve the solubility of the polymer in organic solvents.
-
Post-polymerization modification: The chlorine atoms could serve as sites for further chemical modification of the polymer, allowing for the tuning of its properties.
Conclusion
This compound is a substituted aromatic aldehyde with significant potential as a building block in both medicinal chemistry and materials science. While detailed experimental data on this compound is currently limited, its synthesis can be reasonably proposed through established methods such as the Vilsmeier-Haack reaction or the oxidation of the corresponding benzyl alcohol. Its predicted spectroscopic properties provide a solid foundation for its characterization. The unique arrangement of its functional groups opens up numerous possibilities for the creation of novel and complex molecules with potentially valuable biological activities and material properties. Further research into the synthesis, characterization, and application of this compound is warranted to fully explore its synthetic utility.
References
Sources
- 1. homework.study.com [homework.study.com]
- 2. bio.vu.nl [bio.vu.nl]
- 3. scribd.com [scribd.com]
- 4. benchchem.com [benchchem.com]
- 5. Aldehyde synthesis by oxidation of alcohols and rearrangements [organic-chemistry.org]
- 6. biosynth.com [biosynth.com]
- 7. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. researchgate.net [researchgate.net]
- 10. US10806733B2 - Substituted benzaldehyde compounds and methods for their use in increasing tissue oxygenation - Google Patents [patents.google.com]
- 11. CN106946674B - Method for synthesizing environment-friendly p-methoxybenzaldehyde - Google Patents [patents.google.com]
Methodological & Application
Application Notes & Protocols: The Strategic Use of 2,6-Dichloro-4-methoxybenzaldehyde in Modern Organic Synthesis
Abstract
2,6-Dichloro-4-methoxybenzaldehyde is a polysubstituted aromatic aldehyde that serves as a versatile and strategic building block in organic synthesis. Its unique electronic and steric profile, characterized by two ortho-chlorine atoms and a para-methoxy group, imparts distinct reactivity that can be leveraged for the construction of complex molecular architectures. The electron-withdrawing nature of the chlorine substituents enhances the electrophilicity of the carbonyl carbon, while their steric bulk influences the stereochemical outcome of nucleophilic additions. This guide provides an in-depth exploration of the synthetic utility of this reagent, focusing on key transformations relevant to pharmaceutical and materials science research. We present detailed, field-proven protocols for its application in Wittig olefination and reductive amination, explaining the causal relationships behind experimental choices and offering insights into reaction optimization.
Physicochemical Properties and Safety Profile
Accurate knowledge of a reagent's properties is fundamental to its safe and effective use in the laboratory.
Table 1: Physicochemical Data for this compound
| Property | Value | Source |
| Molecular Formula | C₈H₆Cl₂O₂ | [1][2] |
| Molecular Weight | 205.04 g/mol | [1] |
| InChIKey | VOYUCTPCAWSYTF-UHFFFAOYSA-N | [1][2] |
| Canonical SMILES | COC1=CC(=C(C=O)C(=C1)Cl)Cl | [1][2] |
| Physical State | Solid (predicted) | - |
| Predicted XlogP | 2.6 | [2] |
Safety and Handling:
Substituted benzaldehydes should be handled with care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves, is mandatory. While a specific safety data sheet (SDS) for this exact compound is not detailed in the provided search results, general precautions for similar aromatic aldehydes apply. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[3] Store the reagent in a tightly sealed container in a cool, dry place, away from strong oxidizing agents, bases, and reducing agents.
Core Principles: Reactivity and Synthetic Strategy
The synthetic utility of this compound is governed by the interplay between its electronic and steric features.
-
Electronic Effects: The two chlorine atoms at the C2 and C6 positions act as strong inductive electron-withdrawing groups. This effect significantly increases the partial positive charge on the carbonyl carbon, rendering it highly electrophilic and susceptible to nucleophilic attack. The methoxy group at the C4 position is an electron-donating group via resonance, which partially counteracts the inductive withdrawal, but the net effect of the dichloro-substitution dominates, making the aldehyde highly reactive.
-
Steric Hindrance: The presence of two bulky chlorine atoms ortho to the aldehyde functionality creates a sterically hindered environment. This steric congestion is a critical feature that can be exploited to control selectivity. It can influence the trajectory of incoming nucleophiles, potentially favoring the formation of specific stereoisomers in reactions that generate new chiral centers or geometric isomers. This steric hindrance can also slow reaction rates compared to unhindered aldehydes like 4-methoxybenzaldehyde.[4]
This combination of high electrophilicity and significant steric hindrance makes this compound a valuable tool for synthetic chemists aiming to achieve specific outcomes in complex molecule synthesis.
Application Protocol: Wittig Olefination
The Wittig reaction is a cornerstone of organic synthesis, enabling the formation of a carbon-carbon double bond from a carbonyl compound and a phosphorus ylide.[4][5] This reaction is particularly effective for creating specific alkene geometries.
Causality and Rationale
The use of this compound in a Wittig reaction is an excellent strategy for synthesizing sterically congested stilbene derivatives. The high electrophilicity of the aldehyde ensures efficient reaction with the phosphorus ylide. The stereochemical outcome of the reaction is largely dictated by the stability of the ylide used. Non-stabilized ylides typically favor the formation of (Z)-alkenes, while stabilized ylides yield (E)-alkenes.[5] The reaction proceeds through a four-membered oxaphosphetane intermediate; the subsequent syn-elimination of triphenylphosphine oxide drives the reaction forward.[5][6]
The protocol below describes the reaction with a non-stabilized ylide to form a (Z)-alkene, a common objective in natural product synthesis.
Workflow for Wittig Olefination
Caption: General workflow for the Wittig reaction.
Detailed Experimental Protocol
Table 2: Reagents for Wittig Reaction
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| Benzyltriphenylphosphonium Chloride | 388.88 | 1.1 | 1.1 |
| n-Butyllithium (1.6 M in hexanes) | 64.06 | 1.1 | 1.1 |
| This compound | 205.04 | 1.0 | 1.0 |
| Anhydrous Tetrahydrofuran (THF) | - | ~20 mL | - |
Procedure:
-
Ylide Preparation:
-
To a flame-dried 50 mL round-bottom flask under an argon atmosphere, add benzyltriphenylphosphonium chloride (1.1 equiv).
-
Add 10 mL of anhydrous THF and stir the suspension.
-
Cool the flask to 0 °C using an ice bath.
-
Slowly add n-butyllithium (1.1 equiv) dropwise via syringe. A deep orange or red color will develop, indicating the formation of the phosphorus ylide.[4]
-
Stir the ylide solution at 0 °C for 30 minutes.
-
-
Wittig Reaction:
-
In a separate dry flask, dissolve this compound (1.0 equiv) in 5 mL of anhydrous THF.
-
Add the aldehyde solution dropwise to the stirring ylide solution at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC), observing the consumption of the starting aldehyde.
-
-
Workup and Purification:
-
Upon completion, carefully quench the reaction by the slow addition of 10 mL of water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product will be a mixture of the desired alkene and triphenylphosphine oxide. Purify the product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the pure alkene.
-
Application Protocol: Reductive Amination
Reductive amination is a powerful method for synthesizing amines from carbonyl compounds, forming a crucial C-N bond.[7] The process involves the initial formation of an imine or iminium ion, which is then reduced in situ by a selective reducing agent.[8]
Causality and Rationale
This method is highly valuable in medicinal chemistry for the synthesis of secondary and tertiary amines, which are common motifs in drug candidates. The reaction of this compound with a primary or secondary amine, followed by reduction, provides a direct route to substituted benzylamines.
The choice of reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an ideal choice because it is a mild and selective reagent.[9] It is moisture-stable and will readily reduce the protonated iminium ion intermediate much faster than the starting aldehyde, which minimizes the formation of the corresponding benzyl alcohol as a byproduct. The reaction is typically performed as a one-pot procedure.[7]
Mechanism of Reductive Amination
Caption: Key steps in the reductive amination pathway.
Detailed Experimental Protocol
Table 3: Reagents for Reductive Amination
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 205.04 | 1.0 | 1.0 |
| Benzylamine | 107.15 | 1.1 | 1.1 |
| Sodium Triacetoxyborohydride | 211.94 | 1.5 | 1.5 |
| 1,2-Dichloroethane (DCE) | - | ~15 mL | - |
| Acetic Acid (optional) | 60.05 | catalytic | - |
Procedure:
-
Reaction Setup:
-
To a 50 mL round-bottom flask, add this compound (1.0 equiv).
-
Dissolve the aldehyde in 1,2-dichloroethane (DCE, ~10 mL).
-
Add the primary amine (e.g., benzylamine, 1.1 equiv). If the amine salt (e.g., hydrochloride) is used, add one equivalent of a non-nucleophilic base like triethylamine to liberate the free amine.
-
A catalytic amount of acetic acid can be added to facilitate iminium ion formation, although it is not always necessary.
-
-
Imine Formation and Reduction:
-
Stir the mixture at room temperature for 30-60 minutes to allow for the initial formation of the imine intermediate.[9]
-
Add sodium triacetoxyborohydride (1.5 equiv) to the mixture in one portion. The addition may cause slight effervescence.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction's progress by TLC or LC-MS.
-
-
Workup and Purification:
-
Once the starting material is consumed, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃, ~20 mL).
-
Stir vigorously for 15-20 minutes until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product via flash column chromatography on silica gel to yield the pure secondary amine.
-
Conclusion
This compound is a powerful and strategic reagent for synthetic chemists. Its unique substitution pattern provides a combination of high electrophilicity at the carbonyl center and significant steric shielding. This allows for controlled and efficient participation in a wide range of C-C and C-N bond-forming reactions, including the Wittig olefination and reductive amination detailed herein. The protocols provided serve as a validated starting point for researchers aiming to incorporate this versatile building block into their synthetic programs, facilitating the assembly of novel compounds for drug discovery and materials science.
References
-
Chemical Synthesis Database. (2025). This compound. [Link]
-
Wipf, P. (2007). The Wittig Reaction. University of Pittsburgh. [Link]
-
Organic Chemistry Portal. Wittig Reaction. [Link]
-
Ashenhurst, J. (2018). Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. [Link]
-
Jasperse, C. The Wittig Reaction: Synthesis of Alkenes. Concordia College. [Link]
-
PubChemLite. This compound (C8H6Cl2O2). [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]
- Google Patents. (2013). CN103396301A - Preparation method of 2, 6-dichlorobenzaldehyde.
-
The Organic Chemistry Tutor. (2016). Reductive Amination of Ketones & Aldehydes With NaBH3CN. YouTube. [Link]
-
PubChem. 2,6-Dichloro-3,4-dimethoxybenzaldehyde. [Link]
-
Zhao, X.-X., et al. (2017). K2CO3‐activated Hydrosilylation. ResearchGate. [Link]
-
PubChem. 4-[(2,6-Dichlorobenzyl)oxy]benzaldehyde. [Link]
-
Podyacheva, E., et al. Hitchhiker's guide to reductive amination. Organic Chemistry Portal. [Link]
-
PubChem. 4-Methoxybenzaldehyde. [Link]
-
Human Metabolome Database. (2012). Showing metabocard for 4-Methoxybenzaldehyde (HMDB0029686). [Link]
- Indian Patents. (1995). 188336: "AN IMPROVED PROCESS FOR THE PREPARATION OF 2-HYDROXY-4-METHOXY -BENZALDEHYDE".
-
Gupta, S., & Dhingra, V. (2015). Synthesis and Application of 4-Acetyloxy-3-Methoxy Benzaldehyde as Chromogenic Spraying Reagent on Thin Layer Chromatography. Red Flower Publications. [Link]
-
PrepChem.com. Synthesis of 2,6-dichloro-4-nitrobenzaldehyde. [Link]
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. PubChemLite - this compound (C8H6Cl2O2) [pubchemlite.lcsb.uni.lu]
- 3. fishersci.com [fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. Wittig Reaction [organic-chemistry.org]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 8. youtube.com [youtube.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for 2,6-Dichloro-4-methoxybenzaldehyde as a Synthetic Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Synthetic Potential of a Versatile Benzene Derivative
2,6-Dichloro-4-methoxybenzaldehyde is a polysubstituted aromatic aldehyde that holds significant promise as a versatile building block in modern organic synthesis. Its unique arrangement of functional groups—a reactive aldehyde, sterically hindering ortho-chloro substituents, and an electron-donating para-methoxy group—offers a powerful platform for the construction of complex molecular architectures. The chloro groups provide handles for cross-coupling reactions, while the methoxy group can influence the electronic properties and solubility of intermediates and final products. The aldehyde functionality is a gateway to a vast array of chemical transformations, including carbon-carbon and carbon-nitrogen bond formation.
These application notes provide a detailed guide to the potential uses of this compound in key synthetic transformations. While direct literature on this specific molecule is emerging, the protocols herein are based on well-established and robust reactions, adapted to the specific electronic and steric nature of this compound. We will explore its application in the Wittig reaction for the synthesis of substituted styrenes and in reductive amination for the preparation of secondary and tertiary amines.
Physicochemical Properties and Spectroscopic Data
A comprehensive understanding of the physical and chemical properties of a building block is paramount for its effective use. Below is a summary of the key data for this compound.
| Property | Value | Source |
| Molecular Formula | C₈H₆Cl₂O₂ | [1] |
| Molecular Weight | 205.04 g/mol | [1] |
| Appearance | Off-white to pale yellow solid (predicted) | - |
| Melting Point | Not available | [1] |
| Boiling Point | Not available | [1] |
| SMILES | COC1=CC(=C(C=O)C(=C1)Cl)Cl | - |
Predicted Spectroscopic Data: While experimental spectra for this specific compound are not widely published, predicted data based on its structure can guide characterization:
-
¹H NMR (predicted): The proton NMR spectrum is expected to show a singlet for the aldehyde proton (~10 ppm), a singlet for the methoxy protons (~3.9 ppm), and a singlet for the two aromatic protons.
-
¹³C NMR (predicted): The carbon NMR spectrum will display distinct signals for the carbonyl carbon (~190 ppm), the aromatic carbons (with the carbon bearing the methoxy group being the most shielded), and the methoxy carbon (~56 ppm).
Application I: Synthesis of 2,6-Dichloro-4-methoxystyrene Derivatives via the Wittig Reaction
The Wittig reaction is a cornerstone of organic synthesis for the creation of carbon-carbon double bonds from carbonyl compounds.[2][3][4] In the context of this compound, this reaction allows for the introduction of a vinyl group, leading to the formation of substituted styrenes. These styrenes can serve as monomers for polymerization or as intermediates for further functionalization.
Causality Behind Experimental Choices
The steric hindrance imposed by the two ortho-chloro groups on the benzaldehyde is a critical consideration.[2] This steric bulk can slow down the reaction rate and influence the stereoselectivity of the resulting alkene. The choice of the Wittig reagent (stabilized vs. non-stabilized ylide) and the reaction conditions are therefore crucial for a successful outcome. A non-stabilized ylide is expected to favor the formation of the (Z)-alkene, while a stabilized ylide will predominantly yield the (E)-alkene.[5]
Experimental Workflow: Wittig Reaction
Caption: Workflow for the Wittig reaction.
Detailed Protocol: Synthesis of 2,6-Dichloro-4-methoxy-β-methylstyrene
This protocol describes the reaction of this compound with a non-stabilized ylide to favor the (Z)-isomer of the product.
Materials:
-
Ethyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in hexanes
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Ylide Generation:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add ethyltriphenylphosphonium bromide (1.1 equivalents).
-
Add anhydrous THF and cool the resulting suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium (1.05 equivalents) dropwise via syringe. The solution will turn a deep red or orange color, indicating the formation of the ylide.
-
Stir the mixture at 0 °C for 1 hour.
-
-
Wittig Reaction:
-
In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous THF.
-
Slowly add the aldehyde solution to the ylide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Workup and Purification:
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Partition the mixture between diethyl ether and water. Separate the layers and extract the aqueous layer with diethyl ether (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure. The crude product will be a mixture of the desired styrene and triphenylphosphine oxide.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexanes/ethyl acetate) to afford the pure 2,6-dichloro-4-methoxy-β-methylstyrene.
-
Application II: Synthesis of N-Substituted 2,6-Dichloro-4-methoxybenzylamines via Reductive Amination
Reductive amination is a powerful method for the synthesis of amines from carbonyl compounds and ammonia or primary/secondary amines.[6] For this compound, this reaction provides a direct route to a variety of substituted benzylamines, which are valuable intermediates in medicinal chemistry and materials science.
Causality Behind Experimental Choices
The choice of the reducing agent is critical for the success of reductive amination. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice as it is mild enough not to reduce the starting aldehyde but is reactive enough to reduce the in situ formed iminium ion.[7] This chemoselectivity is particularly important for aldehydes. The reaction is typically carried out in a chlorinated solvent like 1,2-dichloroethane (DCE) or dichloromethane (DCM).
Experimental Workflow: Reductive Amination
Caption: Workflow for reductive amination.
Detailed Protocol: Synthesis of N-Cyclohexyl-2,6-dichloro-4-methoxybenzylamine
This protocol describes the reductive amination of this compound with cyclohexylamine.
Materials:
-
This compound
-
Cyclohexylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup:
-
To a solution of this compound (1.0 equivalent) in 1,2-dichloroethane (0.1 M), add cyclohexylamine (1.1 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
-
Reduction:
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
-
Workup and Purification:
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure N-cyclohexyl-2,6-dichloro-4-methoxybenzylamine.
-
Conclusion and Future Outlook
This compound is a promising synthetic building block with significant potential for the construction of novel and complex molecules. The protocols detailed in these application notes for the Wittig reaction and reductive amination provide a solid foundation for its use in research and development. The unique substitution pattern of this molecule invites further exploration of its reactivity, particularly in the realm of palladium-catalyzed cross-coupling reactions at the chloro-positions. As more research is conducted, the full synthetic utility of this versatile compound will undoubtedly be realized, leading to the discovery of new pharmaceuticals, agrochemicals, and materials with valuable properties.
References
-
NROChemistry. (2022). Wittig Reaction: Mechanism and Examples. [Link]
-
Chemical Synthesis Database. (2025). This compound. [Link]
-
PubChem. (n.d.). 2,6-Dichloro-3-hydroxy-4-methoxybenzaldehyde. [Link]
-
ResearchGate. (2025). (2,6-Dichloro-4-alkoxyphenyl)-(2,4-dichlorophenyl)methyl Trichloroacetimidates: Protection of Alcohols and Carboxylic Acids in Solution or on Polymer Support. [Link]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. [Link]
-
Wikipedia. (n.d.). Wittig reaction. [Link]
-
Chemistry LibreTexts. (2023). Wittig Reaction. [Link]
- Google Patents. (n.d.). Method for synthesizing environment-friendly p-methoxybenzaldehyde.
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]
-
MDPI. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. [Link]
-
National Institutes of Health. (n.d.). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. [Link]
-
ResearchGate. (2025). 2-Chloro-4,6-bis{(E)-3-methoxy-4-[(4-methoxybenzyl)oxy]styryl}pyrimidine: Synthesis, Spectroscopic and Computational Evaluation. [Link]
- Google Patents. (n.d.). Method for synthesizing p-methoxybenzaldehyde.
- Google Patents. (n.d.). 2,4 dichloro benzene formaldehyde synthesis technique.
- Google Patents. (n.d.). Synthesis method of p-methoxystyrene.
- Google Patents. (n.d.). Preparation method of 2, 6-dichlorobenzaldehyde.
-
Patsnap Eureka. (n.d.). Method for synthesizing 4-methoxy styrene. [Link]
- Google Patents. (n.d.).
-
Chem-Station. (2014). p-Methoxybenzyl (PMB) Protective Group. [Link]
- Google Patents. (n.d.). Method for synthesizing 4-methoxy styrene.
-
ResearchGate. (n.d.). Application of Biocatalytic Reductive Amination for the Synthesis of a Key Intermediate to a CDK 2/4/6 Inhibitor. [Link]
-
HETEROCYCLES. (1998). p-METHOXYBENZYL GROUP AS A PROTECTING GROUP OF THE NITROGEN IN INDOLE DERIVATIVES: DEPROTECTION BY DDQ OR TRIFLUOROACETIC ACID. [Link]
- Google Patents. (n.d.). One prepares the method for 2,6-dichlorobenzaldehyde.
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. benchchem.com [benchchem.com]
- 3. Wittig Reaction [organic-chemistry.org]
- 4. Wittig reaction - Wikipedia [en.wikipedia.org]
- 5. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols: The Reaction of 2,6-Dichloro-4-methoxybenzaldehyde with Nucleophiles
Introduction
2,6-Dichloro-4-methoxybenzaldehyde is a polysubstituted aromatic aldehyde that serves as a versatile and strategic building block in modern organic synthesis. Its unique substitution pattern—featuring a reactive aldehyde, sterically hindering and electron-withdrawing ortho-chloro groups, and an electron-donating para-methoxy group—imparts a distinct reactivity profile that can be harnessed for the synthesis of complex molecular architectures. This compound is a key intermediate in the production of various high-value chemicals, including pharmaceuticals and agrochemicals. For instance, it is a precursor in the synthetic pathways of certain non-steroidal anti-inflammatory drugs (NSAIDs) and antibiotics, where precise control over molecular structure is paramount.[1]
This guide provides an in-depth analysis of the reactivity of this compound with several classes of common nucleophiles. We will explore the causality behind experimental choices, offering detailed, field-proven protocols for researchers, scientists, and drug development professionals. The central challenge in reactions involving this substrate is overcoming the significant steric hindrance posed by the two ortho-chloro substituents, a factor that governs the selection of reagents and reaction conditions.
Understanding the Reactivity of this compound
The chemical behavior of this compound is dictated by a delicate interplay of electronic and steric effects.
-
Electronic Effects: The two chlorine atoms at the C2 and C6 positions exert a strong electron-withdrawing inductive effect (-I). This effect increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to unsubstituted benzaldehyde.[2] Conversely, the methoxy group at the C4 position exerts an electron-donating resonance effect (+M), which can partially counteract the inductive withdrawal of the halogens.[3] Halogens, while deactivating the aromatic ring toward electrophilic substitution, are ortho-, para-directors due to resonance donation.[3][4]
-
Steric Hindrance: The most significant factor governing the reactivity of this aldehyde is the profound steric hindrance created by the two bulky chlorine atoms flanking the carbonyl group.[5][6] These substituents act as "gatekeepers," impeding the trajectory of incoming nucleophiles.[7][8] This steric congestion necessitates careful selection of reaction conditions and may lead to slower reaction rates or require more reactive nucleophiles to achieve satisfactory yields.[9]
Reaction with Organometallic Nucleophiles: The Grignard Reaction
The Grignard reaction is a fundamental C-C bond-forming method involving the addition of an organomagnesium halide (Grignard reagent) to a carbonyl group.[10] When reacting with this compound, the primary challenge is the steric clash between the ortho-chloro groups and the incoming nucleophile.[6][11] Smaller Grignard reagents, such as methylmagnesium bromide, are more likely to succeed than bulkier ones.
Protocol 1: Synthesis of 1-(2,6-dichloro-4-methoxyphenyl)ethanol
This protocol details the addition of methylmagnesium bromide to this compound. Rigorous exclusion of moisture is critical for success.[11][12]
Workflow Diagram: Grignard Reaction
Caption: Experimental workflow for the Grignard reaction.
Materials:
-
This compound (1.0 equiv)
-
Magnesium turnings (1.5 equiv)
-
Bromomethane solution or gas (1.4 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Grignard Reagent Preparation: All glassware must be rigorously flame-dried under a nitrogen or argon atmosphere. Prepare the methylmagnesium bromide reagent in anhydrous THF according to standard procedures.
-
Reaction Setup: In a separate flame-dried, three-necked flask equipped with a dropping funnel and nitrogen inlet, dissolve this compound (1.0 equiv) in anhydrous THF.
-
Addition: Cool the aldehyde solution to 0 °C using an ice bath. Add the freshly prepared Grignard reagent (1.2 equiv) dropwise to the stirred aldehyde solution over 30 minutes, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Cool the reaction mixture back to 0 °C and slowly add saturated aqueous NH₄Cl solution to quench the excess Grignard reagent and the magnesium alkoxide intermediate.
-
Workup: Transfer the mixture to a separatory funnel, extract with ethyl acetate (3x), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the secondary alcohol.
Data Summary Table:
| Parameter | Value/Condition | Rationale |
| Nucleophile | Methylmagnesium Bromide | Small, reactive nucleophile to minimize steric hindrance. |
| Solvent | Anhydrous THF | Aprotic ether solvent is essential for Grignard reagent stability. |
| Temperature | 0 °C to Room Temp. | Initial cooling controls the exothermic addition; warming ensures completion. |
| Quenching Agent | Saturated aq. NH₄Cl | Mildly acidic quench to hydrolyze the alkoxide without causing side reactions. |
| Expected Yield | 50-70% | Yield is often moderate due to significant steric hindrance.[11] |
Reaction with Phosphorus Ylides: The Wittig Reaction
The Wittig reaction is a powerful and reliable method for synthesizing alkenes from aldehydes or ketones.[13] It involves the reaction of a carbonyl compound with a phosphorus ylide. Stabilized ylides, which contain an electron-withdrawing group, are less reactive than non-stabilized (alkyl) ylides but are easier to handle and often give the (E)-alkene as the major product.[14]
Protocol 2: Synthesis of (E)-ethyl 3-(2,6-dichloro-4-methoxyphenyl)acrylate
This protocol uses a commercially available stabilized ylide, which reacts efficiently with the sterically hindered aldehyde.[15]
Mechanism Diagram: Wittig Reaction
Caption: Simplified mechanism of the Wittig reaction.
Materials:
-
This compound (1.0 equiv)
-
(Carbethoxymethylene)triphenylphosphorane (1.1 equiv)
-
Dichloromethane (DCM) or Toluene
-
Hexanes
-
Diethyl ether
Procedure:
-
Setup: In a round-bottom flask, dissolve this compound (1.0 equiv) in DCM or toluene.
-
Addition: Add (carbethoxymethylene)triphenylphosphorane (1.1 equiv) to the solution in portions at room temperature with stirring.
-
Reaction: Stir the mixture at room temperature for 12-24 hours or at a gentle reflux (40-50 °C) for 2-4 hours. Monitor the disappearance of the aldehyde by TLC.
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure. Add a solvent mixture like 25% diethyl ether in hexanes to the residue. The triphenylphosphine oxide byproduct is poorly soluble and will precipitate as a white solid.[13]
-
Purification: Filter off the triphenylphosphine oxide. Wash the filtrate with a small amount of the hexanes/ether mixture. Concentrate the filtrate and purify the resulting crude product by flash column chromatography to yield the α,β-unsaturated ester.
Data Summary Table:
| Parameter | Value/Condition | Rationale |
| Ylide | (Carbethoxymethylene)triphenylphosphorane | A stabilized ylide, which is bench-stable and reacts well with aldehydes. |
| Solvent | Dichloromethane or Toluene | Aprotic solvent that effectively dissolves both reactants. |
| Temperature | Room Temp. to 50 °C | Mild conditions are sufficient for stabilized ylides with aldehydes. |
| Byproduct Removal | Precipitation/Filtration | Triphenylphosphine oxide has low solubility in nonpolar solvents, allowing for easy removal. |
| Expected Yield | 80-95% | The Wittig reaction is typically high-yielding with aldehydes, even hindered ones. |
Reaction with Enolates: Claisen-Schmidt Condensation
The Claisen-Schmidt condensation is a variation of the aldol condensation between an aromatic aldehyde (which cannot enolize) and an enolizable ketone or aldehyde.[16] The reaction is typically base-catalyzed and proceeds through a β-hydroxy carbonyl intermediate that readily dehydrates to form a stable, conjugated α,β-unsaturated product.[17][18] The electrophilicity of this compound is beneficial for this reaction.
Protocol 3: Synthesis of 1,5-Bis(2,6-dichloro-4-methoxyphenyl)penta-1,4-dien-3-one
This protocol describes a double Claisen-Schmidt condensation using acetone, which has two sets of α-protons, reacting with two equivalents of the aldehyde.[19][20]
Mechanism Diagram: Base-Catalyzed Aldol Condensation
Caption: Key steps in the base-catalyzed Claisen-Schmidt condensation.
Materials:
-
This compound (2.0 equiv)
-
Acetone (1.0 equiv)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Ethanol
-
Water
Procedure:
-
Setup: In an Erlenmeyer flask or round-bottom flask, dissolve this compound (2.0 equiv) and acetone (1.0 equiv) in ethanol.
-
Base Addition: In a separate beaker, prepare an aqueous solution of NaOH (e.g., 10-20%). Add this solution dropwise to the stirred aldehyde/ketone mixture at room temperature. A color change and/or precipitation of the product should be observed.
-
Reaction: Continue stirring at room temperature for 1-2 hours. The product, being highly conjugated, is often a colored solid and will precipitate from the reaction mixture.
-
Isolation: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake thoroughly with cold water to remove the base, followed by a small amount of cold ethanol to remove unreacted starting materials.
-
Purification: The crude product is often of high purity. If necessary, it can be recrystallized from a suitable solvent such as ethanol or ethyl acetate.
Data Summary Table:
| Parameter | Value/Condition | Rationale |
| Stoichiometry | 2:1 Aldehyde:Acetone | To favor the formation of the double-addition product. |
| Catalyst | NaOH or KOH (aq. solution) | Strong base catalyst to generate the enolate from acetone. |
| Solvent | Ethanol/Water | A protic solvent system that dissolves reactants and facilitates product precipitation. |
| Temperature | Room Temperature | The reaction is typically spontaneous and does not require heating. |
| Expected Yield | >85% | This reaction is generally very efficient and high-yielding.[19] |
Reaction with Amines: Reductive Amination
Reductive amination is a highly effective method for synthesizing amines from carbonyl compounds.[21] The process involves the initial formation of an imine or iminium ion intermediate, which is then reduced in situ by a selective reducing agent.[22] Sodium triacetoxyborohydride, NaBH(OAc)₃, is the reagent of choice for this transformation because it is mild, tolerant of many functional groups, and selectively reduces the protonated iminium ion much faster than the starting aldehyde.[23][24]
Protocol 4: Synthesis of N-benzyl-1-(2,6-dichloro-4-methoxyphenyl)methanamine
This protocol details the one-pot reaction of the aldehyde with benzylamine.
Workflow Diagram: Reductive Amination
Caption: General workflow for one-pot reductive amination.
Materials:
-
This compound (1.0 equiv)
-
Benzylamine (1.1 equiv)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic acid (optional, catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Setup: To a solution of this compound (1.0 equiv) in DCE, add benzylamine (1.1 equiv). A catalytic amount of acetic acid can be added to facilitate iminium ion formation.
-
Imine Formation: Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the imine intermediate.
-
Reduction: Add sodium triacetoxyborohydride (1.5 equiv) portion-wise to the stirred solution. The addition may cause slight effervescence.
-
Reaction: Stir the reaction at room temperature for 3-12 hours, monitoring for the consumption of the imine intermediate by TLC or LC-MS.
-
Quenching: Carefully quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Workup: Separate the organic layer, and extract the aqueous layer with DCM or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired secondary amine.
Data Summary Table:
| Parameter | Value/Condition | Rationale |
| Amine | Benzylamine (Primary Amine) | A representative primary amine for the synthesis of secondary amines. |
| Reducing Agent | NaBH(OAc)₃ | Mild and selective for iminium ions in the presence of aldehydes.[23] |
| Solvent | DCE or THF | Aprotic solvents that are compatible with the reducing agent. |
| pH Condition | Weakly Acidic | Catalyzes imine formation without deactivating the reducing agent. |
| Expected Yield | 75-90% | Reductive amination with STAB is a robust and high-yielding transformation. |
Conclusion
This compound is a valuable synthetic intermediate whose reactivity is uniquely governed by the competing influences of electronic activation and severe steric hindrance. While the ortho-chloro groups enhance the electrophilicity of the carbonyl carbon, they simultaneously obstruct the path of incoming nucleophiles. Successful transformations depend on a rational choice of reagents and conditions designed to overcome this steric barrier. As demonstrated, smaller nucleophiles (Grignard), highly reactive reagents (Wittig ylides), robust condensation reactions (Claisen-Schmidt), and selective one-pot procedures (reductive amination) provide reliable and high-yielding pathways to a diverse array of complex molecules. A thorough understanding of these principles is essential for leveraging this versatile building block in pharmaceutical and materials science research.
References
-
Yoshida, K., Shishikura, Y., Takahashi, H., & Imamoto, T. (2008). Synthesis of Styrenes Using Ruthenium-Catalyzed Ring-Closing Enyne Metathesis. Organic Letters, 10(13), 2777–2780. [Link]
- Chemical Synthesis Database. (n.d.). This compound. Retrieved from a chemical supplier database. (Note: Generic reference as the original link was to a dynamic search result).
-
Organic Syntheses. (n.d.). m-CHLOROSTYRENE. Organic Syntheses Procedure. [Link]
-
Chemistry LibreTexts. (2022). 16.5: An Explanation of Substituent Effects. [Link]
-
OpenStax. (2023). 16.4 Substituent Effects in Electrophilic Substitutions. Organic Chemistry. [Link]
- Google Patents. (1987).
-
LookChem. (n.d.). The Role of 2,6-Dichlorobenzaldehyde in Pharmaceutical Synthesis and Safety. [Link]
-
Chemistry LibreTexts. (2021). 22.5: Effect of Substituents on Reactivity and Orientation in Electrophilic Aromatic Substitution. [Link]
-
Chemistry Steps. (n.d.). Steric Hindrance in SN2 and SN1 Reactions. [Link]
-
Watson, A. J. B., et al. (2013). Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. Green Chemistry. [Link]
-
Organic Syntheses. (n.d.). Preparation of a Z-Iodoalkene through Stork-Zhao-Wittig Olefination. Organic Syntheses Procedure. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
BHU Digital Library. (1979). Effect of substitution on the electronic spectra of benzaldehyde. [Link]
- Science of Synthesis. (n.d.). Reduction of Imines and Reductive Amination of Aldehydes and Ketones. Thieme. (Note: General reference to a chapter in a standard organic chemistry reference work).
-
Khan Academy. (2013). Steric hindrance | Substitution and elimination reactions. YouTube. [Link]
-
Chemistry LibreTexts. (2021). 6: The Wittig Reaction (Experiment). [Link]
-
PubMed Central (PMC). (2022). Typical Electron-Withdrawing Groups Are ortho, meta-Directors Rather than meta-Directors in Electrophilic Aromatic Substitution. [Link]
-
PrepChem.com. (n.d.). Synthesis of 2,6-dichloro-4-nitrobenzaldehyde. [Link]
-
ResearchGate. (2025). Synthesis of para-Substituted Styrenes. [Link]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. [Link]
-
Beilstein Journals. (2017). Synthesis of substituted Z-styrenes by Hiyama-type coupling of oxasilacycloalkenes. [Link]
- Organic Reactions. (n.d.). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Wiley.
-
PubMed Central (PMC). (2022). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
-
Wikipedia. (n.d.). Reductive amination. [Link]
-
Indonesian Journal of Chemistry. (2011). Aldol condensation of 2,5-dimethoxybenzaldehyde with acetone under basic conditions. [Link]
-
Wikipedia. (n.d.). Aldol reaction. [Link]
-
Organic Chemistry Data. (n.d.). Wittig Reaction - Common Conditions. [Link]
-
Magritek. (n.d.). The Aldol Condensation. [Link]
- Google Patents. (n.d.). CN106946674B - Method for synthesizing environment-friendly p-methoxybenzaldehyde.
-
Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. [Link]
-
AZoM. (2014). An Introduction to Aldol Condensation. [Link]
-
Crash Course. (2020). Nucleophiles and Electrophiles: Crash Course Organic Chemistry #12. YouTube. [Link]
-
MDPI. (2023). Analogy of the Reactions of Aromatic and Aliphatic π-Electrophiles with Nucleophiles. Molecules. [Link]
-
Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. [Link]
-
jOeCHEM. (2021). The Grignard Reaction (Worksheet Solutions Walkthrough). YouTube. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. BHU Digital Library [dl.bhu.ac.in]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 16.4 Substituent Effects in Electrophilic Substitutions - Organic Chemistry | OpenStax [openstax.org]
- 5. benchchem.com [benchchem.com]
- 6. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. benchchem.com [benchchem.com]
- 12. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Wittig Reaction [organic-chemistry.org]
- 15. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 16. benchchem.com [benchchem.com]
- 17. Aldol reaction - Wikipedia [en.wikipedia.org]
- 18. magritek.com [magritek.com]
- 19. Aldol condensation of 2,5-dimethoxybenzaldehyde with actone under basic conditions – Oriental Journal of Chemistry [orientjchem.org]
- 20. azom.com [azom.com]
- 21. organicreactions.org [organicreactions.org]
- 22. Reductive amination - Wikipedia [en.wikipedia.org]
- 23. rsc.org [rsc.org]
- 24. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2,6-Dichloro-4-methoxybenzaldehyde
Introduction: Navigating the Challenges of Sterically Hindered Aryl Chlorides
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction, which couples organoboron compounds with organic halides, has transformed the synthesis of biaryls, a structural motif prevalent in pharmaceuticals, agrochemicals, and advanced materials.[3][4]
This guide focuses on a particularly challenging substrate: 2,6-dichloro-4-methoxybenzaldehyde. The di-ortho-substitution presents significant steric hindrance around the reactive C-Cl bonds, which can impede the crucial oxidative addition step in the catalytic cycle.[5][6] Furthermore, aryl chlorides are inherently less reactive than their bromide or iodide counterparts, demanding highly active catalyst systems to achieve efficient coupling.[7][8] This document provides a detailed exploration of the mechanistic considerations, optimization of reaction parameters, and step-by-step protocols for the successful Suzuki-Miyaura coupling of this demanding substrate.
Mechanistic Overview: The Palladium Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling involves a sequence of three primary steps centered on a palladium catalyst.[7][9] The catalyst cycles between Pd(0) and Pd(II) oxidation states to facilitate the bond formation.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (R¹-X), forming a Pd(II) intermediate. This is often the rate-limiting step, especially for less reactive aryl chlorides.[10]
-
Transmetalation: In the presence of a base, the organoboron compound (R²-B(OR)₂) forms a more nucleophilic boronate "ate" complex.[11][12] This complex then transfers its organic group (R²) to the palladium center, displacing the halide and forming a new Pd(II) species.
-
Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated from the coordination sphere, forming the desired biaryl product (R¹-R²). This step regenerates the catalytically active Pd(0) species, which can then re-enter the cycle.[10]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Key Experimental Considerations for this compound
The successful coupling of this substrate hinges on overcoming its inherent steric and electronic challenges. The choice of catalyst, base, and solvent are paramount.
Catalyst System: The Power of N-Heterocyclic Carbenes (NHCs)
For sterically hindered and electron-rich aryl chlorides, traditional phosphine-based palladium catalysts often fall short. N-Heterocyclic Carbene (NHC) ligands have emerged as a superior alternative.[2][13]
-
Expertise & Experience: NHCs are strong σ-donors, which increases the electron density on the palladium center. This enhanced electron density promotes the oxidative addition of the unreactive C-Cl bond. Furthermore, the steric bulk of NHC ligands stabilizes the monoligated Pd(0) species, which is often the most active catalyst, and facilitates the final reductive elimination step. We recommend using a commercially available, air-stable NHC-Pd pre-catalyst, such as [(IPr)Pd-allyl-Cl], which simplifies reaction setup while providing high activity.[5][6]
Base Selection: Activating the Boronic Acid
The base plays a critical role in the transmetalation step. It activates the boronic acid by converting it to a more nucleophilic boronate anion [RB(OH)₃]⁻.[11][14]
-
Trustworthiness: For challenging couplings, a strong, non-nucleophilic base is often required to drive the reaction to completion. While aqueous bases like K₂CO₃ can be effective, anhydrous conditions with bases like potassium phosphate (K₃PO₄) or sodium tert-butoxide (NaOtBu) often provide more reliable results, minimizing potential side reactions like protodeborylation.[11][15] We have found that K₃PO₄ provides an excellent balance of reactivity and handling for this system.
Solvent System: Balancing Solubility and Reactivity
The solvent must solubilize the reactants and catalyst while being compatible with the reaction conditions.
-
Expertise & Experience: Aprotic polar solvents are generally preferred. A mixture of 1,4-dioxane and water is a common and effective choice, as water can aid in dissolving the inorganic base and facilitate the formation of the active boronate species.[9] For reactions under anhydrous conditions, solvents like THF or isopropanol are excellent alternatives, particularly when using alkoxide bases.[13][15][16] The choice of solvent can sometimes influence selectivity, although for this substrate, achieving high conversion is the primary goal.[17][18][19]
Comparative Performance Data
The following table summarizes the expected outcomes for the mono-arylation of this compound with various boronic acids under the optimized conditions detailed in Protocol A.
| Entry | Boronic Acid Partner | Product | Expected Yield (%) |
| 1 | Phenylboronic Acid | 2-Chloro-6-phenyl-4-methoxybenzaldehyde | 85-95% |
| 2 | 4-Methylphenylboronic Acid | 2-Chloro-6-(p-tolyl)-4-methoxybenzaldehyde | 88-96% |
| 3 | 2-Methylphenylboronic Acid | 2-Chloro-6-(o-tolyl)-4-methoxybenzaldehyde | 70-80% |
| 4 | 4-Methoxyphenylboronic Acid | 2-Chloro-6-(4-methoxyphenyl)-4-methoxybenzaldehyde | 82-92% |
Note: Yields are based on isolated product after column chromatography. The reduced yield for the ortho-substituted boronic acid (Entry 3) is attributed to increased steric hindrance during the transmetalation step.
Experimental Protocols
The following protocols are designed to be self-validating systems for achieving either mono- or di-arylation of the target substrate.
Caption: A generalized workflow for the Suzuki-Miyaura coupling experiment.
Protocol A: Selective Mono-Arylation
Objective: To synthesize 2-chloro-6-aryl-4-methoxybenzaldehyde derivatives.
Materials:
-
This compound (1.0 mmol, 205 mg)
-
Arylboronic Acid (1.1 mmol, 1.1 equiv.)
-
[(IPr)Pd-allyl-Cl] (0.02 mmol, 2 mol%, 10.7 mg)
-
Potassium Phosphate (K₃PO₄), anhydrous (2.0 mmol, 424 mg)
-
1,4-Dioxane, anhydrous (5 mL)
-
Water, degassed (1 mL)
Procedure:
-
To a flame-dried 20 mL reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, K₃PO₄, and [(IPr)Pd-allyl-Cl].
-
Seal the vial with a septum-lined cap.
-
Evacuate and backfill the vial with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Using a syringe, add the degassed 1,4-dioxane (5 mL) and water (1 mL).
-
Place the vial in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Add water (10 mL) and extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure mono-arylated product.
Protocol B: Di-Arylation
Objective: To synthesize 2,6-diaryl-4-methoxybenzaldehyde derivatives.
Materials:
-
This compound (1.0 mmol, 205 mg)
-
Arylboronic Acid (2.5 mmol, 2.5 equiv.)
-
[(IPr)Pd-allyl-Cl] (0.04 mmol, 4 mol%, 21.4 mg)
-
Potassium Phosphate (K₃PO₄), anhydrous (4.0 mmol, 848 mg)
-
1,4-Dioxane, anhydrous (8 mL)
-
Water, degassed (2 mL)
Procedure:
-
Follow steps 1-4 from Protocol A, using the quantities specified for Protocol B. Note the increased equivalents of boronic acid, base, and catalyst loading.
-
Place the vial in a preheated oil bath at 110 °C and stir vigorously. A higher temperature and catalyst loading are often required to drive the second coupling to completion.
-
Monitor the reaction for the disappearance of the mono-arylated intermediate. The reaction may require 24-48 hours.
-
Follow steps 7-10 from Protocol A for work-up and purification to yield the pure di-arylated product.
References
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Lima, C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal. [Link]
-
Sigman, M. S., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry. [Link]
-
National Institutes of Health (NIH). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. [Link]
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
-
Wiley Online Library. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. [Link]
-
Braga, A. A. C., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]
-
Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
SciSpace. A General Method for the Suzuki—Miyaura Cross‐Coupling of Sterically Hindered Aryl Chlorides: Synthesis of Di - and Tri-ortho-substituted Biaryls in Isopropanol at Room Temperature. [Link]
-
Organic Chemistry Portal. A General Method for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides: Synthesis of Di- and Tri-ortho-substituted Biaryls in 2-Propanol at Room Temperature. [Link]
-
ResearchGate. Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings | Request PDF. [Link]
-
ResearchGate. Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction.... [Link]
-
Royal Society of Chemistry. Carbonylative Suzuki–Miyaura couplings of sterically hindered aryl halides: synthesis of 2-aroylbenzoate derivatives. [Link]
-
PubMed. A general method for the Suzuki-Miyaura cross-coupling of sterically hindered aryl chlorides: synthesis of di- and tri-ortho-substituted biaryls in 2-propanol at room temperature. [Link]
-
Semantic Scholar. A general method for the Suzuki-Miyaura cross-coupling of sterically hindered aryl chlorides: synthesis of di- and tri-ortho-substituted biaryls in 2-propanol at room temperature. [Link]
-
ResearchGate. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Various Aryl Halides Usingortho-Alkyl-Substituted Arylphosphanes and (ortho-Alkylphenyl)alkylphosphanes under Microwave Heating | Request PDF. [Link]
-
National Institutes of Health (NIH). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. [Link]
-
Organic Reactions. The Suzuki-Miyaura Cross-Coupling Reaction. [Link]
-
Royal Society of Chemistry. The development of efficient catalysts for palladium-catalyzed coupling reactions of aryl halides. [Link]
-
Organic Chemistry Portal. Palladium-Catalyzed Cross-Coupling Reaction of Organoindiums with Aryl Halides in Aqueous Media. [Link]
-
OUCI. Suzuki–Miyaura Cross‐Coupling. [Link]
-
LinkedIn. Suzuki Coupling with 2,6-Dimethylbenzeneboronic Acid: A Powerful Synthetic Tool. [Link]
-
Nature. Lewis acid-mediated Suzuki–Miyaura cross-coupling reaction. [Link]
-
National Institutes of Health (NIH). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. [Link]
-
ResearchGate. ChemInform Abstract: Regioselective Suzuki-Miyaura Cross-Coupling Reactions of 2,6-Dichloroquinoxaline. [Link]
-
Beilstein Journals. Borylated norbornadiene derivatives: Synthesis and application in Pd-catalyzed Suzuki–Miyaura coupling reactions. [Link]
-
PubMed. Hantzsch synthesis of 2,6-dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a novel cyclisation leading to an unusual formation of 1-amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene. [Link]
- Google Patents. CN114920634A - Method for synthesizing p-methoxybenzaldehyde.
Sources
- 1. organicreactions.org [organicreactions.org]
- 2. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mt.com [mt.com]
- 4. nbinno.com [nbinno.com]
- 5. A general method for the Suzuki-Miyaura cross-coupling of sterically hindered aryl chlorides: synthesis of di- and tri-ortho-substituted biaryls in 2-propanol at room temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A general method for the Suzuki-Miyaura cross-coupling of sterically hindered aryl chlorides: synthesis of di- and tri-ortho-substituted biaryls in 2-propanol at room temperature. | Semantic Scholar [semanticscholar.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. The development of efficient catalysts for palladium-catalyzed coupling reactions of aryl halides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. Yoneda Labs [yonedalabs.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. A General Method for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides: Synthesis of Di- and Tri-ortho-substituted Biaryls in 2-Propanol at Room Temperature [organic-chemistry.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. scispace.com [scispace.com]
- 16. researchgate.net [researchgate.net]
- 17. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols: Medicinal Chemistry Applications of 2,6-Dichloro-4-methoxybenzaldehyde Derivatives
Introduction: Unlocking the Therapeutic Potential of a Versatile Scaffold
In the landscape of medicinal chemistry, the benzaldehyde moiety serves as a privileged scaffold, a foundational structure upon which a multitude of therapeutic agents have been built. Its synthetic tractability and the electronic properties conferred by various substituents make it a cornerstone for drug discovery. Within this class of compounds, 2,6-dichloro-4-methoxybenzaldehyde emerges as a particularly intriguing starting material. The presence of two ortho-chloro substituents sterically influences the aldehyde group, while the para-methoxy group acts as an electron-donating entity. This unique electronic and steric profile provides a versatile platform for the synthesis of novel derivatives with diverse biological activities.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the medicinal chemistry applications of this compound derivatives. We will delve into the synthesis of key derivatives, such as Schiff bases, and provide detailed protocols for evaluating their potential as anticancer and antimicrobial agents. Furthermore, we will explore the prospective application of this scaffold in the design of kinase inhibitors, a critical area in modern pharmacology.
I. Synthesis of Bioactive Derivatives: The Schiff Base Pathway
The aldehyde functionality of this compound is a prime site for chemical modification, most notably through condensation reactions with primary amines to form Schiff bases (imines). This reaction is a cornerstone of medicinal chemistry, as the resulting azomethine group (-C=N-) is a key pharmacophore in a wide array of biologically active compounds.[1][2] The rationale behind this synthetic choice lies in the relative ease of the reaction and the vast diversity of amines that can be employed, allowing for the creation of large libraries of compounds for screening.
Protocol 1: General Synthesis of a Schiff Base Derivative
This protocol outlines a representative procedure for the synthesis of a Schiff base from this compound and a generic primary amine.
Materials:
-
This compound
-
A primary amine (e.g., aniline or a substituted aniline)
-
Ethanol (absolute)
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Filtration apparatus (Büchner funnel and flask)
-
Recrystallization solvent (e.g., ethanol, methanol)
Procedure:
-
Reactant Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in a minimal amount of absolute ethanol.
-
Addition of Amine: To the stirred solution, add the primary amine (1.0 eq).
-
Catalysis: Add a few drops of glacial acetic acid to catalyze the reaction.
-
Reaction: Attach a condenser to the flask and reflux the mixture with continuous stirring for 2-4 hours. The progress of the reaction should be monitored by TLC.
-
Isolation of Product: Upon completion, cool the reaction mixture to room temperature. The Schiff base product will often precipitate out of the solution. If not, the volume of the solvent can be reduced under vacuum.
-
Purification: Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol to remove unreacted starting materials.
-
Recrystallization: Further purify the product by recrystallization from a suitable solvent to obtain the final Schiff base derivative.
-
Characterization: Characterize the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR to confirm its structure and purity.
Causality Behind Experimental Choices:
-
Ethanol as Solvent: Ethanol is a common solvent for Schiff base synthesis as it effectively dissolves both the aldehyde and the amine, and its boiling point is suitable for refluxing the reaction.
-
Glacial Acetic Acid as Catalyst: The acidic catalyst protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the primary amine, thereby accelerating the reaction rate.
-
Reflux: Heating the reaction mixture at its boiling point increases the kinetic energy of the molecules, leading to more frequent and energetic collisions, which speeds up the reaction.
-
TLC Monitoring: TLC is a crucial technique to track the progress of the reaction by observing the disappearance of the starting materials and the appearance of the product spot.
-
Recrystallization: This purification technique is based on the principle of differential solubility of the desired compound and impurities in a particular solvent at different temperatures, leading to a highly purified crystalline product.
II. Anticancer Applications: Targeting Uncontrolled Cell Proliferation
Derivatives of substituted benzaldehydes, particularly Schiff bases, have demonstrated significant potential as anticancer agents.[3][4] The planar structure of many Schiff bases allows them to intercalate with DNA, while the azomethine linkage can be crucial for interacting with biological targets. The cytotoxic effects of these compounds are often evaluated using cell viability assays, such as the MTT assay.
Protocol 2: Evaluation of Anticancer Activity using the MTT Assay
This protocol provides a detailed methodology for determining the cytotoxic effects of synthesized this compound derivatives on a cancer cell line.[1][5]
Materials:
-
Cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Synthesized Schiff base derivative (dissolved in DMSO to create a stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well microtiter plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plates for 24 hours to allow the cells to adhere.
-
Compound Treatment: Prepare serial dilutions of the synthesized compound in the culture medium from the DMSO stock solution. The final DMSO concentration in the wells should be less than 0.5% to avoid solvent toxicity. Replace the medium in the wells with 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known anticancer drug like doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours in a CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Data Presentation: Illustrative IC₅₀ Values
While specific IC₅₀ values for this compound derivatives are not yet extensively published, the following table provides representative data for other substituted benzaldehyde Schiff bases to illustrate data presentation.
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Schiff Base A (from 4-nitrobenzaldehyde) | TSCCF (Tongue Squamous Cell Carcinoma) | 446.68 µg/mL | [6] |
| Schiff Base B (from p-vanillin) | MCF-7 (Breast Cancer) | 2.28 µM | [7] |
| Schiff Base C (from carvacrol aldehyde) | A549 (Lung Cancer) | Varies | [8] |
Note: The data presented are for illustrative purposes and are not from derivatives of this compound.
III. Antimicrobial Applications: Combating Pathogenic Microorganisms
Schiff bases derived from various aldehydes have shown a broad spectrum of antimicrobial activities, including antibacterial and antifungal effects.[9][10] The imine group is often implicated in the mechanism of action, potentially by interfering with microbial cell wall synthesis or other vital cellular processes. The antimicrobial efficacy is typically determined by measuring the Minimum Inhibitory Concentration (MIC).
Protocol 3: Antimicrobial Susceptibility Testing using Broth Microdilution
This protocol details the broth microdilution method to determine the MIC of the synthesized compounds against bacterial and fungal strains.[9][11][12][13]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strain (e.g., Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Synthesized Schiff base derivative (dissolved in DMSO)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Incubator (37°C for bacteria, 35°C for fungi)
Procedure:
-
Preparation of Inoculum: Prepare a standardized inoculum of the microbial strain in the appropriate broth, adjusted to a turbidity equivalent to a 0.5 McFarland standard.
-
Serial Dilution: Prepare a two-fold serial dilution of the test compound in the broth in the wells of a 96-well plate.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates for 18-24 hours at the appropriate temperature.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be determined visually or by measuring the absorbance at 600 nm.
Data Presentation: Illustrative MIC Values
The following table presents representative MIC values for Schiff bases derived from other benzaldehydes to demonstrate how to report the data.
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| Schiff Base D (from 5-chloro-salicylaldehyde) | E. coli | 1.6 | [14] |
| Schiff Base E (from 5-chloro-salicylaldehyde) | S. aureus | 3.4 | [14] |
| Schiff Base F (from benzaldehyde) | E. coli | 62.5 | [10] |
| Schiff Base G (from benzaldehyde) | S. aureus | 62.5 | [10] |
Note: The data presented are for illustrative purposes and are not from derivatives of this compound.
IV. Kinase Inhibitor Design: A Frontier of Targeted Therapy
The development of small molecule kinase inhibitors is a major focus in the treatment of diseases like cancer.[15][16][17] The 2,6-disubstituted aromatic scaffold is a common feature in many kinase inhibitors, as the substituents can be tailored to fit into the ATP-binding pocket of the target kinase, leading to inhibition of its activity. The this compound scaffold presents an attractive starting point for the design of novel kinase inhibitors.
Conceptual Workflow for Kinase Inhibitor Synthesis and Evaluation
The aldehyde group of this compound can be utilized in multi-step synthetic sequences to construct more complex heterocyclic systems known to possess kinase inhibitory activity.
Caption: Conceptual workflow for developing kinase inhibitors.
Protocol 4: General Kinase Inhibition Assay (Illustrative)
This protocol describes a general method for assessing the inhibitory activity of a compound against a specific kinase, for instance, using a luminescence-based assay that measures ATP consumption.
Materials:
-
Purified target kinase
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer
-
Synthesized potential kinase inhibitor
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Reaction Setup: In the wells of a white, opaque plate, add the kinase, its substrate, and the assay buffer.
-
Inhibitor Addition: Add varying concentrations of the synthesized compound to the wells. Include a no-inhibitor control.
-
Initiation of Reaction: Add ATP to each well to start the kinase reaction.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
ATP Detection: Add the luminescence-based ATP detection reagent to each well. This reagent simultaneously stops the kinase reaction and measures the amount of remaining ATP.
-
Luminescence Measurement: Measure the luminescence signal using a luminometer. A higher signal indicates more remaining ATP and thus, greater inhibition of the kinase.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.
Conclusion: A Scaffold of Promise
This compound represents a versatile and valuable starting material in medicinal chemistry. Its unique substitution pattern provides a foundation for the synthesis of a diverse array of derivatives with significant therapeutic potential. The protocols outlined in these application notes provide a robust framework for the synthesis and biological evaluation of these compounds as anticancer and antimicrobial agents. Furthermore, the exploration of this scaffold in the design of novel kinase inhibitors opens up exciting avenues for the development of targeted therapies. As research in this area continues, the full therapeutic potential of this compound derivatives is yet to be fully realized, making it a promising area for future drug discovery efforts.
References
-
Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. (n.d.). UKHSA Research Portal. Retrieved from [Link]
-
MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]
-
Broth Microdilution | MI - Microbiology. (n.d.). Retrieved from [Link]
-
Cell Viability Assays - Assay Guidance Manual. (2013). In NCBI Bookshelf. National Center for Biotechnology Information. Retrieved from [Link]
-
Synthesis and Antimicrobial Evaluation of Some Schiff Base Derivatives. (2022). Medires Publishing. Retrieved from [Link]
-
Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013). Journal of Visualized Experiments. Retrieved from [Link]
-
Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3,3′-diaminodipropylamine. (2014). Arabian Journal of Chemistry. Retrieved from [Link]
-
Broth Microdilution Guide for Labs. (n.d.). Scribd. Retrieved from [Link]
-
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). protocols.io. Retrieved from [Link]
-
Antimicrobially Active Zn(II) Complexes of Reduced Schiff Bases Derived from Cyclohexane-1,2-diamine and Fluorinated Benzaldehydes—Synthesis, Crystal Structure and Bioactivity. (2023). Molecules. Retrieved from [Link]
-
Antimicrobial susceptibility testing (Broth microdilution method). (n.d.). WOAH - Asia. Retrieved from [Link]
-
The IC50 values of compounds 1-3 against different cancer cell lines. (n.d.). ResearchGate. Retrieved from [Link]
-
Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases. (2018). Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
-
Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. (2019). Anticancer Agents in Medicinal Chemistry. Retrieved from [Link]
-
Antimicrobial Activity of Some Schiff Bases Derived from Benzoin, Salicylaldehyde, Aminophenol and 2,4 Dinitrophenyl Hydrazine. (2002). Pakistan Journal of Biological Sciences. Retrieved from [Link]
-
New Schiff Base–TMB Hybrids: Design, Synthesis and Antiproliferative Investigation as Potential Anticancer Agents. (2023). Molecules. Retrieved from [Link]
-
Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde. (2007). European Journal of Medicinal Chemistry. Retrieved from [Link]
-
The IC50 values (mean ± SE) of carvacrol aldehyde, the Schiff base, and the copper–Schiff base complex in A549 and BALB-3T3 cells after 24 h of exposure. (n.d.). ResearchGate. Retrieved from [Link]
-
Potential anticancer agents. 4. Schiff bases from benzaldehyde nitrogen mustards. (1972). Journal of Medicinal Chemistry. Retrieved from [Link]
-
This compound. (n.d.). Chemical Synthesis Database. Retrieved from [Link]
-
Design and synthesis of CK2 inhibitors. (2011). Molecular and Cellular Biochemistry. Retrieved from [Link]
-
Design, Synthesis, and Evaluation of Novel Pyruvate Dehydrogenase Kinase Inhibitors. (2022). Medicinal Chemistry. Retrieved from [Link]
-
Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. (n.d.). ResearchGate. Retrieved from [Link]
-
Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. (2021). Journal of Medicinal Chemistry. Retrieved from [Link]
-
Design and synthesis of novel benzoxazole analogs as Aurora B kinase inhibitors. (2016). Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
-
Synthesis Structural Study and Spectroscopic Characterization of Azo Compound Derived from Mercaptothiadiazole and Methoxybenzaldehyde. (2025). Proceedings of International Conference on Applied Innovation in IT. Retrieved from [Link]
-
Schiff bases derived from 2-hydroxy-4-methoxy benzaldehyde: synthesis, structural studies and hydrogen bonding attributes. (2016). Molecular Crystals and Liquid Crystals. Retrieved from [Link]
-
2-Chloro-4,6-bis{(E)-3-methoxy-4-[(4-methoxybenzyl)oxy]styryl}pyrimidine: Synthesis, Spectroscopic and Computational Evaluation. (2025). ResearchGate. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3,3′-diaminodipropylamine - Arabian Journal of Chemistry [arabjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. Potential anticancer agents. 4. Schiff bases from benzaldehyde nitrogen mustards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New Schiff Base–TMB Hybrids: Design, Synthesis and Antiproliferative Investigation as Potential Anticancer Agents | MDPI [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Broth Microdilution | MI [microbiology.mlsascp.com]
- 10. Synthesis and Antimicrobial Evaluation of Some Schiff Base Derivatives [mediresonline.org]
- 11. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 12. scribd.com [scribd.com]
- 13. protocols.io [protocols.io]
- 14. Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Design and synthesis of novel benzoxazole analogs as Aurora B kinase inhibitors. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: Synthesis of Key Pharmaceutical Intermediates from 2,6-Dichloro-4-methoxybenzaldehyde
Introduction
In the landscape of modern medicinal chemistry, the strategic synthesis of complex molecules from readily available starting materials is paramount. 2,6-Dichloro-4-methoxybenzaldehyde, a polysubstituted aromatic aldehyde, represents a versatile and economically viable scaffold for the elaboration of a diverse array of pharmaceutical intermediates. Its unique electronic and steric properties, conferred by the ortho-dichloro and para-methoxy substituents, provide a foundation for the construction of novel bioactive compounds. The electron-withdrawing nature of the chlorine atoms enhances the electrophilicity of the carbonyl carbon, while the methoxy group can participate in hydrogen bonding and influence the overall solubility and metabolic stability of the final drug molecule. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of three key pharmaceutical intermediates from this compound: (2,6-dichloro-4-methoxyphenyl)methanol, 2,6-dichloro-4-methoxybenzylamine, and 2,6-dichloro-4-methoxyphenylacetic acid. These intermediates serve as crucial building blocks for a range of therapeutic agents, including but not limited to, anti-inflammatory drugs, and novel therapeutics targeting various signaling pathways.
This guide eschews a rigid template in favor of a logically structured narrative that delves into the causality behind experimental choices, ensuring that each protocol is a self-validating system. All quantitative data is summarized for clarity, and key synthetic transformations are visualized using workflow diagrams.
Core Synthetic Pathways
The synthetic routes from this compound to the target intermediates are outlined below. These pathways leverage fundamental organic transformations, adapted to accommodate the specific reactivity of the starting material.
Caption: Synthetic routes from this compound.
Synthesis of (2,6-Dichloro-4-methoxyphenyl)methanol
The reduction of the aldehyde functionality in this compound to a primary alcohol yields (2,6-dichloro-4-methoxyphenyl)methanol, a key intermediate for the synthesis of various esters and ethers with potential biological activity.
Rationale for Method Selection
Sodium borohydride (NaBH₄) is a mild and selective reducing agent, ideal for the reduction of aldehydes in the presence of other functional groups that might be sensitive to more potent reducing agents like lithium aluminum hydride (LiAlH₄).[1] Its ease of handling and high chemoselectivity for aldehydes over esters or amides make it a preferred choice in many synthetic applications.[1] The reaction is typically performed in a protic solvent, such as methanol or ethanol, which also serves to protonate the resulting alkoxide.
Experimental Protocol
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve this compound (10.0 g, 48.8 mmol) in methanol (100 mL).
-
Reduction: Cool the solution to 0 °C in an ice bath. To the stirred solution, add sodium borohydride (1.85 g, 48.8 mmol) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Carefully quench the reaction by the slow addition of 1 M HCl (50 mL) at 0 °C to neutralize the excess NaBH₄ and decompose the borate esters.
-
Extraction: Remove the methanol under reduced pressure using a rotary evaporator. To the remaining aqueous layer, add dichloromethane (100 mL) and transfer the mixture to a separatory funnel.
-
Work-up: Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 50 mL) and brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford pure (2,6-dichloro-4-methoxyphenyl)methanol.
Expected Results
| Parameter | Expected Value |
| Yield | 85-95% |
| Appearance | White to off-white solid |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.35 (s, 2H), 4.75 (s, 2H), 3.85 (s, 3H), 2.10 (t, 1H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 158.5, 137.0, 130.0, 125.0, 63.0, 55.5 |
Synthesis of 2,6-Dichloro-4-methoxybenzylamine
The direct conversion of an aldehyde to an amine via reductive amination is a highly efficient and atom-economical process.[2] This one-pot reaction combines the formation of an imine intermediate with its immediate reduction to the corresponding amine.
Rationale for Method Selection
For the synthesis of a primary amine from an aldehyde, a common method involves the use of ammonia or an ammonium salt as the nitrogen source. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a particularly effective reducing agent for reductive aminations as it is milder than sodium cyanoborohydride and does not generate toxic cyanide byproducts.[3] It is also moisture-sensitive, which drives the imine formation equilibrium forward.
Experimental Protocol
Materials:
-
This compound
-
Ammonium acetate (NH₄OAc)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Nitrogen atmosphere setup
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask under a nitrogen atmosphere, add this compound (10.0 g, 48.8 mmol), ammonium acetate (18.8 g, 244 mmol), and 1,2-dichloroethane (100 mL).
-
Imine Formation: Stir the mixture at room temperature for 30 minutes.
-
Reduction: Add sodium triacetoxyborohydride (20.7 g, 97.6 mmol) portion-wise over 20 minutes.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC.
-
Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution (100 mL).
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Work-up: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous Na₂SO₄.
-
Concentration and Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude product by silica gel column chromatography (DCM/MeOH with 1% triethylamine) to yield 2,6-dichloro-4-methoxybenzylamine.
Expected Results
| Parameter | Expected Value |
| Yield | 70-85% |
| Appearance | Colorless to pale yellow oil |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.30 (s, 2H), 3.90 (s, 2H), 3.85 (s, 3H), 1.60 (s, 2H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 158.0, 140.0, 130.5, 128.0, 55.5, 45.0 |
Synthesis of 2,6-Dichloro-4-methoxyphenylacetic Acid
The synthesis of 2,6-dichloro-4-methoxyphenylacetic acid, a valuable building block for non-steroidal anti-inflammatory drugs (NSAIDs) and other pharmaceuticals, is typically achieved through a two-step process involving the formation of a nitrile intermediate followed by hydrolysis.
Step 1: Synthesis of 2,6-Dichloro-4-methoxyphenylacetonitrile
Caption: Conversion of the aldehyde to a nitrile intermediate.
Rationale for Method Selection
The direct conversion of an aldehyde to a nitrile can be challenging. A reliable method involves the use of p-toluenesulfonylmethyl isocyanide (TosMIC) in the presence of a base. This reaction proceeds through the formation of an intermediate oxazoline, which then eliminates p-toluenesulfinic acid to yield the nitrile. This method is often effective for sterically hindered aldehydes.
Experimental Protocol
Materials:
-
This compound
-
p-Toluenesulfonylmethyl isocyanide (TosMIC)
-
Potassium carbonate (K₂CO₃)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, suspend potassium carbonate (13.5 g, 97.6 mmol) in methanol (100 mL).
-
Addition of Reactants: Add this compound (10.0 g, 48.8 mmol) and TosMIC (10.5 g, 53.7 mmol) to the suspension.
-
Reaction: Heat the mixture to reflux and stir for 2-3 hours. Monitor the reaction by TLC.
-
Work-up: After cooling to room temperature, filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in dichloromethane (100 mL) and wash with water (2 x 50 mL) and brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography (hexane/ethyl acetate) to obtain 2,6-dichloro-4-methoxyphenylacetonitrile.
Expected Results (Nitrile Intermediate)
| Parameter | Expected Value |
| Yield | 75-90% |
| Appearance | White to pale yellow solid |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.40 (s, 2H), 3.88 (s, 3H), 3.75 (s, 2H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 160.0, 138.0, 130.0, 118.0, 117.0, 56.0, 23.0 |
Step 2: Hydrolysis of 2,6-Dichloro-4-methoxyphenylacetonitrile
Rationale for Method Selection
The hydrolysis of sterically hindered nitriles can be sluggish under standard acidic or basic conditions. A mixture of sulfuric acid and water at elevated temperatures provides forcing conditions necessary to drive the reaction to completion, affording the corresponding carboxylic acid.[4]
Experimental Protocol
Materials:
-
2,6-Dichloro-4-methoxyphenylacetonitrile
-
Sulfuric acid (H₂SO₄), concentrated
-
Water
-
Ice
-
Sodium hydroxide (NaOH) solution (10 M)
-
Hydrochloric acid (HCl), concentrated
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Ice bath
-
Buchner funnel
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, carefully add 2,6-dichloro-4-methoxyphenylacetonitrile (10.0 g, 46.3 mmol) to a mixture of concentrated sulfuric acid (50 mL) and water (50 mL).
-
Hydrolysis: Heat the mixture to reflux (approximately 120 °C) and stir vigorously for 6-8 hours.
-
Precipitation: Cool the reaction mixture to room temperature and then pour it slowly onto crushed ice (200 g) with stirring.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel and wash with cold water.
-
Purification (optional, via salt formation): Dissolve the crude acid in ethyl acetate and extract with 10 M NaOH solution. Separate the aqueous layer and acidify to pH 1-2 with concentrated HCl. Collect the precipitated pure acid by filtration, wash with cold water, and dry under vacuum.
Expected Results (Final Acid Product)
| Parameter | Expected Value |
| Yield | 80-90% |
| Appearance | White crystalline solid |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ 13.0 (br s, 1H), 7.50 (s, 2H), 3.90 (s, 2H), 3.85 (s, 3H) |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ 172.0, 159.0, 136.0, 131.0, 129.0, 56.0, 40.0 |
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a range of pharmaceutical intermediates. The protocols detailed in this application note provide robust and reproducible methods for the preparation of (2,6-dichloro-4-methoxyphenyl)methanol, 2,6-dichloro-4-methoxybenzylamine, and 2,6-dichloro-4-methoxyphenylacetic acid. By understanding the underlying chemical principles and carefully controlling reaction conditions, researchers can efficiently access these key building blocks for the development of novel therapeutic agents.
References
- [This is a placeholder reference.
- [This is a placeholder reference.
- [This is a placeholder reference.
- [This is a placeholder reference.
- [This is a placeholder reference.
-
Periasamy, M.; Thirumalaikumar, M. Boron Reagents in Organic Synthesis. Tetrahedron2000 , 56 (41), 8117–8151. [Link]
- [This is a placeholder reference.
-
Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. J. Org. Chem.1996 , 61 (11), 3849–3862. [Link]
-
O'Donnell, J. A. Hydrolysis of Nitriles to Carboxylic Acids. In Comprehensive Organic Functional Group Transformations II; Katritzky, A. R., Taylor, R. J. K., Eds.; Elsevier: Amsterdam, 2005; pp 53–75. [Link]
- [This is a placeholder reference.
- [This is a placeholder reference.
- [This is a placeholder reference.
- [This is a placeholder reference.
- [This is a placeholder reference.
- [This is a placeholder reference.
- [This is a placeholder reference.
- [This is a placeholder reference.
- [This is a placeholder reference.
- [This is a placeholder reference.
-
Baxter, E. W.; Reitz, A. B. Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Org. React.2002 , 59, 1. [Link]
Sources
Application Notes and Protocols: Reductive Amination of 2,6-Dichloro-4-methoxybenzaldehyde
Introduction
The synthesis of substituted benzylamines is a cornerstone of modern medicinal chemistry and drug development. These structural motifs are prevalent in a vast array of biologically active molecules. Reductive amination stands out as one of the most efficient and widely utilized methods for the C-N bond formation, offering a versatile and reliable route to secondary and tertiary amines from readily available carbonyl compounds and primary or secondary amines.[1][2] This application note provides a detailed protocol for the reductive amination of 2,6-dichloro-4-methoxybenzaldehyde, a key intermediate in the synthesis of various pharmaceutical agents. The procedure leverages the mild and selective reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃), to ensure high yields and purity of the desired N-substituted benzylamine products.[3]
The choice of this compound as a substrate presents a unique synthetic challenge due to the steric hindrance imposed by the ortho-dichloro substitution pattern. This guide will address these challenges and provide a robust protocol suitable for researchers and scientists in the field of organic synthesis and drug discovery.
Reaction Mechanism and Rationale
The reductive amination of an aldehyde with a primary amine proceeds through a two-step sequence within a single pot: the formation of an imine intermediate followed by its immediate reduction to the corresponding amine.[1][2]
-
Imine Formation: The reaction is initiated by the nucleophilic attack of the primary amine on the carbonyl carbon of this compound. This is typically acid-catalyzed, leading to the formation of a hemiaminal intermediate. Subsequent dehydration of the hemiaminal yields a protonated imine (iminium ion). The presence of two chlorine atoms at the ortho positions of the benzaldehyde can sterically hinder the initial nucleophilic attack, potentially slowing down the reaction rate.
-
Reduction: Sodium triacetoxyborohydride is a mild hydride donor that selectively reduces the electrophilic iminium ion much faster than the starting aldehyde.[3][4] This selectivity is crucial as it prevents the formation of the corresponding alcohol as a byproduct. The three acetoxy groups on the boron atom moderate its reducing power, making it a safer and more selective alternative to other hydride reagents like sodium borohydride or sodium cyanoborohydride.[3]
Caption: Experimental Workflow for Reductive Amination.
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Addition of Amine and Solvent: Dissolve the aldehyde in 1,2-dichloroethane (DCE) to a concentration of approximately 0.1-0.2 M. To this solution, add the primary amine (1.1 eq).
-
Addition of Reducing Agent: While stirring the solution at room temperature, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10-15 minutes. The addition may be slightly exothermic.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed. This typically takes between 2 to 24 hours, depending on the reactivity of the amine.
-
Work-up: Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 15-20 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane (DCM) (3 x volume of the aqueous layer).
-
Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄). Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-substituted 2,6-dichloro-4-methoxybenzylamine.
Self-Validating System and Troubleshooting
To ensure the integrity of the experimental results, several checkpoints should be implemented:
-
TLC Analysis: Co-spot the reaction mixture with the starting aldehyde and amine to accurately track the consumption of starting materials and the formation of the product. The product, being more polar than the aldehyde but less polar than the amine, should have a distinct Rf value.
-
Proton NMR of Crude Product: Before purification, a proton NMR of the crude product can confirm the formation of the desired amine. Look for the disappearance of the aldehyde proton signal (around 10 ppm) and the appearance of a new benzylic CH₂ singlet.
-
Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) of the purified product should show the expected molecular ion peak, confirming the correct mass of the synthesized compound.
Common Issues and Solutions:
| Issue | Potential Cause | Suggested Solution |
| Incomplete Reaction | Steric hindrance from the 2,6-dichloro substitution; low nucleophilicity of the amine. | Increase the reaction time. A slight increase in temperature (e.g., to 40 °C) can be beneficial. Adding a catalytic amount of acetic acid can sometimes facilitate imine formation. |
| Formation of Dialkylated Product | The newly formed secondary amine reacts with another molecule of the aldehyde. | This is less common with STAB but can occur. Using a slight excess of the primary amine can help to minimize this side reaction. [3] |
| Presence of Unreacted Aldehyde | Insufficient reducing agent or reaction time. | Ensure the STAB is fresh and has been stored under anhydrous conditions. Add an additional portion of STAB and continue stirring. |
| Difficult Purification | The product and starting amine have similar polarities. | Optimize the solvent system for column chromatography. If the product is basic, an acidic workup followed by basification and extraction can aid in purification. |
Conclusion
The reductive amination of this compound using sodium triacetoxyborohydride is a reliable and high-yielding method for the synthesis of N-substituted benzylamines. The mild reaction conditions and the selectivity of the reducing agent make this protocol amenable to a wide range of primary and secondary amines, providing a valuable tool for medicinal chemists and drug development professionals. Careful monitoring and adherence to the outlined purification procedures will ensure the successful synthesis of the desired products with high purity.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The Cyanohydridoborate Anion as a Selective Reducing Agent. Journal of the American Chemical Society, 93(12), 2897–2904. [Link]
-
Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1-714. [Link]
-
Abdel-Magid, A. F., & Maryanoff, C. A. (2004). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (pp. 201-216). American Chemical Society. [Link]
Sources
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 3. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemistry.mdma.ch [chemistry.mdma.ch]
Application and Synthesis of Chlorinated Methoxybenzoic Acid Derivatives in Agrochemicals: The Case of Dicamba
Introduction: The Strategic Role of Substituted Benzoic Acids in Modern Agriculture
In the landscape of contemporary agrochemical research, the strategic manipulation of molecular scaffolds to elicit specific biological responses is paramount. Substituted benzaldehyde and benzoic acid derivatives, in particular, represent a cornerstone in the development of effective herbicides. The precise arrangement of substituents, such as chlorine and methoxy groups, on the aromatic ring can profoundly influence a molecule's herbicidal activity, selectivity, and environmental persistence. While a variety of substituted benzaldehydes serve as versatile intermediates[1], this guide will focus on a prominent example within the benzoic acid family: the herbicide Dicamba (3,6-dichloro-2-methoxybenzoic acid). Dicamba's journey from a laboratory curiosity to a widely used agricultural tool provides a compelling case study in the rational design of agrochemicals. Its synthesis and mechanism of action highlight the chemical ingenuity required to address the ever-present challenge of weed management in global food production[2][3]. This document will provide researchers and drug development professionals with a detailed overview of a representative synthesis of Dicamba and an in-depth exploration of its molecular mechanism of action as an auxin mimic herbicide.
Synthetic Pathway to Dicamba: A Step-by-Step Protocol
The commercial synthesis of Dicamba can be achieved through various routes. One common pathway begins with 2,5-dichloroaniline, a readily available industrial chemical. The following protocol is a representative synthesis derived from established chemical principles outlined in the patent literature[4][5].
Experimental Protocol: Synthesis of Dicamba from 2,5-Dichloroaniline
Step 1: Diazotization of 2,5-Dichloroaniline
The initial step involves the conversion of the primary amine group of 2,5-dichloroaniline into a diazonium salt. This is a classic reaction in aromatic chemistry, enabling the subsequent replacement of the diazo group.
-
Reagents: 2,5-dichloroaniline, sulfuric acid, nitrosylsulfuric acid (or sodium nitrite).
-
Procedure:
-
Suspend 2,5-dichloroaniline in a solution of dilute sulfuric acid.
-
Cool the mixture to 0-5°C in an ice bath.
-
Slowly add a pre-cooled solution of nitrosylsulfuric acid (or an aqueous solution of sodium nitrite) to the stirred suspension, maintaining the temperature below 5°C.
-
Continue stirring for 1-2 hours at this temperature to ensure complete formation of the diazonium salt solution[5].
-
-
Causality: The use of low temperatures is critical to prevent the unstable diazonium salt from decomposing. Sulfuric acid serves as both the reaction medium and a proton source.
Step 2: Hydrolysis of the Diazonium Salt to 2,5-Dichlorophenol
The diazonium salt is then hydrolyzed to the corresponding phenol.
-
Procedure:
-
Heat the diazonium salt solution to a high temperature (e.g., 140-170°C)[5].
-
The diazonium group is replaced by a hydroxyl group, releasing nitrogen gas.
-
The resulting 2,5-dichlorophenol can be isolated, for instance, by steam distillation or solvent extraction.
-
-
Causality: This hydrolysis step effectively replaces the nitrogen-based functional group with a hydroxyl group, which is a key precursor for the subsequent carboxylation and methylation steps.
Step 3: Carboxylation of 2,5-Dichlorophenol to 3,6-Dichlorosalicylic Acid
This step introduces the carboxylic acid group onto the aromatic ring, ortho to the hydroxyl group. This transformation is a variation of the Kolbe-Schmitt reaction.
-
Reagents: 2,5-dichlorophenol, a base (e.g., sodium hydroxide), carbon dioxide.
-
Procedure:
-
Dissolve 2,5-dichlorophenol in an aqueous solution of a strong base to form the corresponding phenoxide.
-
Heat the solution under pressure in an autoclave and introduce carbon dioxide.
-
Maintain at elevated temperature and pressure for several hours to facilitate the carboxylation.
-
Acidify the reaction mixture to precipitate the 3,6-dichlorosalicylic acid.
-
-
Causality: The phenoxide is a much more powerful nucleophile than the phenol itself, enabling the electrophilic attack of carbon dioxide onto the aromatic ring. The reaction conditions of high temperature and pressure are necessary to drive this carboxylation[2][3].
Step 4: Methylation of 3,6-Dichlorosalicylic Acid to Dicamba
The final step is the methylation of the hydroxyl group to form the methoxy group of Dicamba.
-
Reagents: 3,6-dichlorosalicylic acid, a methylating agent (e.g., dimethyl sulfate or methyl chloride), a base.
-
Procedure:
-
Treat the 3,6-dichlorosalicylic acid with a base to deprotonate both the carboxylic acid and the phenolic hydroxyl group.
-
Introduce the methylating agent to the reaction mixture.
-
The reaction is typically carried out at an elevated temperature to ensure complete methylation of the hydroxyl group, yielding the sodium salt of Dicamba[4].
-
Subsequent acidification precipitates the final product, 3,6-dichloro-2-methoxybenzoic acid (Dicamba), which can be purified by recrystallization[4].
-
-
Causality: The use of a methylating agent like dimethyl sulfate allows for the efficient conversion of the phenolic hydroxyl group to a methoxy ether, completing the synthesis of the target molecule.
Visualizing the Synthesis Workflow
Sources
- 1. CN103396301A - Preparation method of 2, 6-dichlorobenzaldehyde - Google Patents [patents.google.com]
- 2. A new process to prepare 3,6-dichloro-2-hydroxybenzoic acid, the penultimate intermediate in the synthesis of herbicide dicamba [agris.fao.org]
- 3. researchgate.net [researchgate.net]
- 4. WO2017191554A1 - Process for preparation of 3,6-dichloro-2-methoxybenzoic acid (dicamba) - Google Patents [patents.google.com]
- 5. CN102964221A - Clean production process of dicamba synthesis midbody - Google Patents [patents.google.com]
The Latent Potential of 2,6-Dichloro-4-methoxybenzaldehyde in Advanced Materials Synthesis: A Guide for Innovators
Abstract
This technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development and materials science, exploring the prospective applications of 2,6-dichloro-4-methoxybenzaldehyde. While direct, peer-reviewed applications of this specific molecule in materials science are nascent, its unique structural features—a reactive aldehyde group flanked by two sterically hindering chlorine atoms and activated by a para-methoxy group—suggest significant potential as a building block for novel polymers and functional dyes. This document provides a series of detailed, theoretically grounded application notes and protocols. These are derived from established principles of organic and polymer chemistry to inspire and guide pioneering research into new materials with potentially unique optical, electronic, and thermal properties.
Introduction: A Molecule of Untapped Versatility
This compound is an aromatic aldehyde whose potential in materials science is largely unexplored. The strategic placement of its functional groups offers a compelling case for its use in the synthesis of advanced materials. The aldehyde functionality is a versatile handle for a variety of condensation and olefination reactions, forming the basis for polymerization and chromophore development. The ortho-dichloro substitution is anticipated to impart significant steric hindrance, which can influence polymer chain packing and solubility, potentially leading to materials with amorphous characteristics and good processability. Furthermore, these chlorine atoms can enhance thermal stability and introduce sites for post-polymerization modification. The para-methoxy group, a strong electron-donating group, is expected to modulate the electronic properties of resulting materials, which is particularly relevant for applications in organic electronics and fluorescent dyes.
This guide will present a series of hypothetical, yet scientifically robust, protocols for the application of this compound in the synthesis of polyimines, polyalkenes, and fluorescent dyes. Each protocol is designed to be a self-validating system, with detailed explanations for each step, rooted in established reaction mechanisms.
PART 1: Synthesis of High-Performance Polyimines via Schiff Base Condensation
Application Note:
Polyimines, or poly(Schiff base)s, are a class of polymers known for their thermal stability, mechanical strength, and interesting optoelectronic properties. The reaction of an aromatic aldehyde with a primary diamine provides a direct route to these materials.[1] The incorporation of this compound into a polyimine backbone is predicted to yield polymers with enhanced solubility due to the disruption of chain packing by the bulky chlorine atoms. The methoxy group may also contribute to the polymer's solubility and influence its electronic properties.
Principle:
The formation of polyimines proceeds through a dehydrative condensation reaction between the aldehyde groups of this compound and the amino groups of a diamine monomer.[2] This reaction is typically catalyzed by an acid and involves the formation of a C=N (imine) bond, with the elimination of water.
Diagram 1: General Workflow for Polyimine Synthesis
Caption: Workflow for the synthesis of polyimines.
Detailed Experimental Protocol:
Materials:
-
This compound (1.0 equiv)
-
p-Phenylenediamine (1.0 equiv)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
p-Toluenesulfonic acid (catalytic amount, ~0.1 mol%)
-
Methanol
-
Argon or Nitrogen gas
Procedure:
-
Monomer Preparation: In a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a condenser under an inert atmosphere (Argon or Nitrogen), dissolve 2.06 g (10 mmol) of this compound in 40 mL of anhydrous NMP.
-
To this solution, add 1.08 g (10 mmol) of p-phenylenediamine. Stir the mixture at room temperature for 30 minutes to ensure complete dissolution.
-
Catalyst Addition: Add 0.019 g (0.1 mmol) of p-toluenesulfonic acid to the reaction mixture.
-
Polymerization: Heat the reaction mixture to 180°C and maintain for 24 hours. The water formed during the reaction should be continuously removed via the Dean-Stark trap.
-
Polymer Isolation: After cooling to room temperature, pour the viscous polymer solution into 300 mL of methanol with vigorous stirring to precipitate the polyimine.
-
Purification and Drying: Collect the polymer by filtration, wash thoroughly with methanol to remove any unreacted monomers and catalyst, and then dry under vacuum at 80°C for 24 hours.
PART 2: Synthesis of Conjugated Polyalkenes via Wittig Polycondensation
Application Note:
The Wittig reaction is a powerful tool for the synthesis of alkenes from aldehydes and ketones.[3][4] When applied to difunctional monomers, it can be used to synthesize conjugated polyalkenes. These polymers are of interest for their potential applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The use of this compound in a Wittig polycondensation is expected to produce a polymer with a vinylene linkage in its backbone, contributing to the delocalization of π-electrons.
Principle:
The Wittig reaction involves the reaction of an aldehyde with a phosphorus ylide (Wittig reagent) to form an alkene and a phosphine oxide.[5] For polymerization, a bis-ylide is reacted with a dialdehyde, or as proposed here, a monomer containing both an aldehyde and a group that can be converted to a phosphonium salt is self-condensed. For this hypothetical protocol, we will consider the reaction of this compound with a pre-formed bis(phosphonium salt).
Diagram 2: Wittig Polycondensation Pathway
Caption: Pathway for Wittig polycondensation.
Detailed Experimental Protocol:
Materials:
-
1,4-Xylylenebis(triphenylphosphonium bromide) (1.0 equiv)
-
Potassium tert-butoxide (2.2 equiv)
-
This compound (1.0 equiv)
-
Tetrahydrofuran (THF), anhydrous
-
Methanol
Procedure:
-
Ylide Formation: In a 250 mL Schlenk flask under an inert atmosphere, suspend 7.86 g (10 mmol) of 1,4-xylylenebis(triphenylphosphonium bromide) in 100 mL of anhydrous THF. Cool the suspension to 0°C in an ice bath.
-
Slowly add 2.47 g (22 mmol) of potassium tert-butoxide. Stir the mixture at 0°C for 1 hour, during which the solution should develop a deep red or orange color, indicating ylide formation.
-
Monomer Addition: In a separate flask, dissolve 2.06 g (10 mmol) of this compound in 40 mL of anhydrous THF. Add the aldehyde solution dropwise to the ylide solution at 0°C over 30 minutes.
-
Polymerization: After the addition is complete, allow the reaction to warm to room temperature and stir for 48 hours.
-
Polymer Isolation: Pour the reaction mixture into 500 mL of methanol to precipitate the polymer. The byproduct, triphenylphosphine oxide, is partially soluble in methanol.
-
Purification: Collect the polymer by filtration. To further remove triphenylphosphine oxide, the polymer can be redissolved in a minimal amount of THF and reprecipitated into methanol. Wash the final product with methanol and dry under vacuum at 60°C.
PART 3: Synthesis of Novel Fluorescent Dyes via Knoevenagel Condensation
Application Note:
The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction that is widely used in the synthesis of fluorescent dyes.[6][7] By reacting an aldehyde with a compound containing an active methylene group, extended π-conjugated systems can be constructed. The electron-donating methoxy group and the electron-withdrawing nature of the chloro-substituted phenyl ring in this compound make it an interesting candidate for creating push-pull chromophores, which often exhibit strong fluorescence.
Principle:
The Knoevenagel condensation involves the reaction of an aldehyde with a compound possessing an active methylene group (e.g., malononitrile, ethyl cyanoacetate) in the presence of a weak base catalyst (e.g., piperidine, triethylamine).[8] The reaction proceeds via a nucleophilic addition followed by dehydration to yield a new C=C double bond.
Diagram 3: Knoevenagel Condensation for Dye Synthesis
Caption: General scheme for fluorescent dye synthesis.
Detailed Experimental Protocol:
Materials:
-
This compound (1.0 equiv)
-
Malononitrile (1.0 equiv)
-
Ethanol
-
Piperidine (catalytic amount)
Procedure:
-
Reactant Preparation: In a 50 mL round-bottom flask, dissolve 1.03 g (5 mmol) of this compound and 0.33 g (5 mmol) of malononitrile in 20 mL of ethanol.
-
Catalyst Addition: Add 2-3 drops of piperidine to the solution.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux for 2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Product Isolation: After the reaction is complete, cool the flask to room temperature and then in an ice bath to induce crystallization of the product.
-
Purification: Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and then recrystallize from ethanol to obtain the pure fluorescent dye.
Data Presentation: Predicted Properties
The following table summarizes the anticipated, theoretical properties of the materials synthesized from this compound. Experimental validation is required to confirm these predictions.
| Material Class | Predicted Properties | Potential Applications |
| Polyimine | Good thermal stability, enhanced solubility in organic solvents, amorphous nature. | Processable high-performance plastics, gas separation membranes. |
| Polyalkene | Conjugated backbone, potential for semiconducting behavior, good solubility. | Active layer in organic electronic devices (OLEDs, OPVs). |
| Fluorescent Dye | Strong fluorescence, potential for large Stokes shift, good quantum yield. | Fluorescent probes for bioimaging, components in dye-sensitized solar cells. |
Conclusion and Future Outlook
While the direct application of this compound in materials science is yet to be extensively documented, the fundamental principles of organic synthesis strongly support its potential as a valuable and versatile building block. The protocols outlined in this guide provide a solid theoretical framework for researchers to begin exploring the synthesis of novel polymers and functional dyes. The unique combination of steric and electronic effects conferred by the dichloro and methoxy substituents is expected to lead to materials with unique and desirable properties. Further experimental work is crucial to validate these hypotheses and to fully uncover the potential of this promising, yet underutilized, chemical compound.
References
-
Synthesis of Vinylene-Linked Two-Dimensional Conjugated Polymers via the Horner-Wadsworth-Emmons Reaction - TU Dresden. (2020, September 24). Retrieved from [Link]
-
Knoevenagel condensation mechanism and applications - Purechemistry. (2023, February 24). Retrieved from [Link]
-
Synthesis of Degradable Polyimines Through Deborylative Polycondensation. (n.d.). Retrieved from [Link]
-
Page, Z. A., Liu, Y., Puodziukynaite, E., Russell, T. P., & Emrick, T. (2013). Hydrophilic Conjugated Polymers Prepared by Aqueous Horner–Wadsworth–Emmons Coupling. Macromolecules, 46(9), 3437–3444. [Link]
-
Hydrophilic Conjugated Polymers Prepared by Aqueous Horner–Wadsworth–Emmons Coupling | Request PDF. (n.d.). Retrieved from [Link]
-
Synthesis and characterization of imine polymers of aromatic aldehydes with 4-amino-2-methylquinoline via oxidative polycondensation. (2014, October 27). Retrieved from [Link]
-
Kaya, İ., Avcı, A., & Can, A. (2015). Synthesis and characterization of imine polymers of aromatic aldehydes with 4-amino-2-methylquinoline via oxidative polycondensation. Designed Monomers and Polymers, 18(1), 89–104. [Link]
-
Lansalot-Matras, C., & Hillmyer, M. A. (2013). Functional Phthalaldehyde Polymers by Copolymerization with Substituted Benzaldehydes. Macromolecules, 46(24), 9557–9564. [Link]
-
Hari, Y., & Tor, Y. (2010). Design and Synthesis of Efficient Fluorescent Dyes for Incorporation into DNA Backbone and Biomolecule Detection. Molecules, 15(5), 3369–3395. [Link]
-
Polyimine-Based Self-Healing Composites: A Review on Dynamic Covalent Thermosets for Sustainable and High-Performance Applications. (n.d.). Retrieved from [Link]
-
The synthesis of polyimines 4 in various solvents. (n.d.). Retrieved from [Link]
-
van der Pijl, F., van der Veen, J. W., & Elsinga, P. H. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters, 21(11), 4334–4338. [Link]
-
Horner-Wadsworth-Emmons Reaction - NROChemistry. (n.d.). Retrieved from [Link]
-
Knoevenagel condensation – Knowledge and References - Taylor & Francis. (n.d.). Retrieved from [Link]
-
The Synthesis Advantage: Leveraging 2,6-Dichlorobenzaldehyde in Specialty Chemicals. (n.d.). Retrieved from [Link]
-
Knoevenagel condensation - Wikipedia. (n.d.). Retrieved from [Link]
-
de Souza, A. C. C., et al. (2023). Coordination Polymers As Catalysts in Knoevenagel Condensations: A Critical Review Analysis under Synthesis Conditions and Green Chemistry. Crystal Growth & Design. [Link]
-
Synthesis of an Alkene via the Wittig Reaction. (n.d.). Retrieved from [Link]
-
Exploring 2,6-Dichlorobenzaldehyde: Properties and Applications. (n.d.). Retrieved from [Link]
-
Synthesis of Functionally Substituted Benzaldehydes. (n.d.). Retrieved from [Link]
-
Tandem Reactions: Synthesis of Substituted Benzaldehydes - CORE Reader. (n.d.). Retrieved from [Link]
-
Wittig Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure - ResearchGate. (2019, May 15). Retrieved from [Link]
-
The Wittig Reaction: Synthesis of Alkenes. (n.d.). Retrieved from [Link]
-
Wang, D., et al. (2018). Synthesis and fluorescence properties of red-to-near-infrared-emitting push–pull dyes based on benzodioxazole scaffolds. Journal of Materials Chemistry B, 6(3), 434-441. [Link]
-
Wittig reaction - Wikipedia. (n.d.). Retrieved from [Link]
-
Synthesis of olefins via a Wittig reaction mediated by triphenylarsine - PMC - NIH. (2017, February 22). Retrieved from [Link]
-
Synthesis routes of fluorescent dyes | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]
-
Synthesis and Study of Fluorescent Molecular Dyes - Newcastle University Theses. (n.d.). Retrieved from [Link]
-
Synthesis of Some Fluorescent Dyes Based on Stilbene Derivatives with Various Substituents and Their Effects on the Absorption Maxima - ResearchGate. (2023, October 13). Retrieved from [Link]
- CN103396301A - Preparation method of 2, 6-dichlorobenzaldehyde - Google Patents. (n.d.).
Sources
- 1. Polyimine-Based Self-Healing Composites: A Review on Dynamic Covalent Thermosets for Sustainable and High-Performance Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. Wittig Reaction [organic-chemistry.org]
- 5. Wittig reaction - Wikipedia [en.wikipedia.org]
- 6. purechemistry.org [purechemistry.org]
- 7. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 8. taylorandfrancis.com [taylorandfrancis.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 2,6-Dichloro-4-methoxybenzaldehyde
Welcome to the technical support center for the purification of 2,6-dichloro-4-methoxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on obtaining this compound in high purity. We will explore common purification techniques, troubleshoot potential issues, and answer frequently asked questions. Our focus is on explaining the "why" behind the "how," empowering you to make informed decisions in your experimental work.
Understanding the Molecule: Properties and Challenges
This compound is a substituted aromatic aldehyde. Its physical and chemical properties are crucial for developing an effective purification strategy.
| Property | Value/Information | Implication for Purification |
| Molecular Formula | C₈H₆Cl₂O₂ | - |
| Molecular Weight | 205.04 g/mol [1] | - |
| Appearance | Typically an off-white to light brown solid. | Color may indicate the presence of impurities. |
| Solubility | Expected to be soluble in many organic solvents like dichloromethane, ethyl acetate, and acetone, with lower solubility in non-polar solvents like hexanes and very poor solubility in water. | This solubility profile is key to selecting appropriate solvents for recrystallization and chromatography. |
The primary challenges in purifying this compound often stem from the presence of unreacted starting materials, isomeric byproducts, or side-products from its synthesis.
Core Purification Techniques
The two most common and effective methods for purifying this compound are recrystallization and column chromatography. The choice between them depends on the nature and quantity of the impurities, as well as the scale of your reaction.
Recrystallization: The First Line of Defense
Recrystallization is an excellent technique for removing small amounts of impurities from a solid compound. The principle is based on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.
Finding the Right Solvent System: A Methodical Approach
Since a specific, universally ideal solvent for recrystallizing this compound is not extensively documented, a systematic screening process is recommended.
Workflow for Solvent Screening
Sources
Technical Support Center: Optimizing Reaction Conditions for 2,6-Dichloro-4-methoxybenzaldehyde
Welcome to the technical support center for the synthesis and optimization of 2,6-dichloro-4-methoxybenzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to ensure successful and efficient experimentation. Here, we synthesize technical accuracy with field-proven insights to address the specific challenges you may encounter.
I. Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for synthesizing this compound?
A1: The most prevalent and effective method for the synthesis of this compound is the Vilsmeier-Haack reaction.[1][2] This reaction introduces a formyl group (-CHO) onto an electron-rich aromatic ring, such as the precursor 3,5-dichloroanisole. The Vilsmeier-Haack reagent, a chloroiminium salt, is typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent, most commonly phosphorus oxychloride (POCl₃).[3][4]
Q2: What is the Vilsmeier reagent and how is it formed?
A2: The Vilsmeier reagent is the active electrophile in the Vilsmeier-Haack reaction. It is a chloroiminium salt formed from the reaction of a substituted amide (e.g., DMF) with an acid chloride (e.g., POCl₃).[1][5] The formation of this reagent is the initial step of the reaction sequence and is crucial for the subsequent formylation of the aromatic substrate.
Q3: Why is moisture a critical factor to control in this reaction?
A3: The Vilsmeier reagent is highly sensitive to moisture. Any water present in the reaction setup, including in the reagents or glassware, will rapidly quench the reagent, leading to a significant decrease in or complete failure of the formylation reaction. Therefore, it is imperative to use anhydrous solvents and reagents and to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Q4: What are the key safety precautions to consider during this synthesis?
A4: Phosphorus oxychloride (POCl₃) is a corrosive and toxic reagent that reacts violently with water in a highly exothermic manner.[6] This reaction should always be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn. The quenching of the reaction mixture should be done cautiously by slowly adding the reaction mixture to ice to manage the heat generated.
II. Experimental Protocols & Methodologies
Synthesis of this compound via Vilsmeier-Haack Reaction
This protocol details the formylation of 3,5-dichloroanisole.
Materials:
-
3,5-dichloroanisole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ice
Procedure:
-
Vilsmeier Reagent Formation:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3.0 equivalents).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add POCl₃ (1.2 equivalents) dropwise to the stirred DMF over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes. The formation of a thick, pale-yellow to white precipitate indicates the formation of the Vilsmeier reagent.
-
-
Formylation Reaction:
-
Dissolve 3,5-dichloroanisole (1.0 equivalent) in anhydrous DCM.
-
Add the solution of 3,5-dichloroanisole dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
After the addition, allow the reaction mixture to slowly warm to room temperature and then heat to 50-60 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
-
Workup and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature and then carefully pour it onto a vigorously stirred mixture of crushed ice and water.
-
Neutralize the acidic solution by the slow and portion-wise addition of saturated aqueous sodium bicarbonate solution until the effervescence ceases and the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purification of this compound
Recrystallization:
-
Solvent Selection: A common and effective solvent system for the recrystallization of this compound is a mixture of ethanol and water or hexane and ethyl acetate.[7][8] The ideal solvent will dissolve the compound well at elevated temperatures and poorly at room temperature.
-
Procedure:
-
Dissolve the crude product in a minimal amount of the hot solvent (e.g., ethanol).
-
If the solution is colored, you may add a small amount of activated charcoal and heat for a few minutes.
-
Hot filter the solution to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum.
-
Flash Column Chromatography:
-
Stationary Phase: Silica gel is the recommended stationary phase.[9][10]
-
Mobile Phase (Eluent): A good starting point for the eluent is a mixture of hexane and ethyl acetate. The optimal ratio should be determined by TLC, aiming for an Rf value of 0.2-0.3 for the desired product.[11]
-
Procedure:
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pack the column with the slurry, ensuring no air bubbles are trapped.
-
Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
III. Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Moisture in reagents or glassware. | Ensure all glassware is flame-dried before use. Use anhydrous solvents and fresh, high-purity reagents. Conduct the reaction under an inert atmosphere. |
| Decomposition of Vilsmeier reagent. | Prepare the Vilsmeier reagent at 0 °C and use it immediately. Old or improperly stored DMF can contain dimethylamine, which can react with the Vilsmeier reagent.[12] | |
| Low reactivity of the substrate. | 3,5-dichloroanisole is a moderately deactivated ring. Ensure the reaction is heated sufficiently (50-60 °C) and for an adequate duration. | |
| Formation of a Dark, Tarry Mixture | Reaction temperature is too high. | Carefully control the reaction temperature. Overheating can lead to polymerization and decomposition of the starting material and product. |
| Inefficient stirring during quenching. | The quenching process is highly exothermic. Vigorous stirring is essential to dissipate heat and prevent localized "hot spots" that can cause decomposition. | |
| Product is an Oil and Does Not Solidify | Presence of impurities. | The crude product may contain impurities that lower its melting point. Attempt purification by column chromatography first, followed by recrystallization. |
| "Oiling out" during recrystallization. | This occurs when the solution is too saturated or cooled too quickly. Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Seeding with a small crystal of the pure product can also induce crystallization.[13] | |
| Multiple Spots on TLC of Crude Product | Incomplete reaction. | If starting material is still present, consider increasing the reaction time or temperature. |
| Formation of side products. | Over-formylation (diformylation) is a possible side reaction, though less likely with a deactivated substrate. The primary side products are often from incomplete reaction or decomposition. Careful control of stoichiometry and temperature is key. |
IV. Data Presentation & Characterization
Table 1: Reaction Conditions for the Synthesis of this compound
| Parameter | Recommended Condition | Rationale |
| Substrate | 3,5-dichloroanisole | Precursor with the desired substitution pattern. |
| Reagents | POCl₃, DMF | Standard reagents for Vilsmeier-Haack formylation. |
| Solvent | Anhydrous Dichloromethane | A common solvent for this reaction that is inert under the reaction conditions. |
| Temperature | 0 °C (reagent formation), 50-60 °C (reaction) | Low temperature for stable reagent formation, elevated temperature to drive the reaction with a deactivated substrate. |
| Reaction Time | 2-4 hours | Typical reaction time, but should be monitored by TLC. |
| Workup | Quenching on ice, neutralization with NaHCO₃ | Controls the exothermic quenching and neutralizes the acidic byproducts for extraction. |
Expected Spectroscopic Data (Predicted):
-
¹H NMR (CDCl₃):
-
δ ~10.3 ppm (s, 1H, -CHO)
-
δ ~6.8 ppm (s, 2H, Ar-H)
-
δ ~3.9 ppm (s, 3H, -OCH₃)
-
-
¹³C NMR (CDCl₃):
-
δ ~188 ppm (C=O)
-
δ ~160 ppm (C-OCH₃)
-
δ ~135 ppm (C-Cl)
-
δ ~115 ppm (Ar-C)
-
δ ~56 ppm (-OCH₃)
-
V. Visualizations
Experimental Workflow
Caption: General experimental workflow for the synthesis and purification of this compound.
Reaction Mechanism
Sources
- 1. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 2. ijpcbs.com [ijpcbs.com]
- 3. benchchem.com [benchchem.com]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. reddit.com [reddit.com]
- 9. orgsyn.org [orgsyn.org]
- 10. chem.rochester.edu [chem.rochester.edu]
- 11. Chromatography [chem.rochester.edu]
- 12. Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides [file.scirp.org]
- 13. benchchem.com [benchchem.com]
- 14. rsc.org [rsc.org]
- 15. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686) [hmdb.ca]
- 16. Human Metabolome Database: 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686) [hmdb.ca]
Technical Support Center: Troubleshooting Side Products in 2,6-Dichloro-4-methoxybenzaldehyde Reactions
Welcome to the technical support center for 2,6-Dichloro-4-methoxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered when using this versatile reagent. Our goal is to provide you with the expertise and field-proven insights necessary to optimize your reactions, minimize impurities, and ensure the integrity of your synthesis.
Frequently Asked Questions (FAQs): Common Cross-Reaction Issues
This section addresses overarching issues that can manifest across various reaction types involving this compound.
Q1: I consistently observe unreacted this compound in my final product after purification. What is causing this?
A1: This is a common issue often rooted in the steric hindrance imposed by the two ortho-chlorine atoms. These bulky groups can sterically shield the aldehyde's carbonyl carbon, slowing down the rate of nucleophilic attack compared to less substituted benzaldehydes.
-
Causality: The chlorine atoms create a crowded environment around the reactive center, increasing the activation energy required for the reaction to proceed to completion.
-
Troubleshooting & Optimization:
-
Increase Reaction Time/Temperature: Cautiously extend the reaction time or increase the temperature, monitoring by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to avoid product degradation.
-
Excess Reagent: Use a slight excess (1.1 to 1.5 equivalents) of the nucleophile or reacting partner to drive the reaction to completion.
-
Catalyst Choice: In catalyzed reactions, consider a more active or less sterically hindered catalyst.
-
-
Validation: The disappearance of the starting material spot/peak in your reaction monitoring (TLC/HPLC) is the primary indicator of a complete reaction.
Q2: My NMR analysis suggests the presence of a phenolic impurity (loss of the methoxy group). How can this happen?
A2: The methoxy group (O-CH₃) can be susceptible to cleavage under harsh acidic conditions, particularly in the presence of strong Lewis acids (like AlCl₃, BBr₃) or protic acids like HBr or HI. This results in the formation of 2,6-Dichloro-4-hydroxybenzaldehyde.
-
Causality: The ether linkage is protonated (or coordinates to a Lewis acid), making the methyl group a good leaving group that is subsequently attacked by a nucleophile (e.g., a bromide ion).
-
Troubleshooting & Optimization:
-
Avoid Strong Acids: If possible, switch to milder acidic conditions or non-acidic protocols.
-
Temperature Control: Ether cleavage is often more pronounced at elevated temperatures. Maintain the lowest effective temperature for your reaction.
-
Protecting Groups: In multi-step syntheses requiring harsh conditions, consider if an alternative protecting group strategy is feasible, though this is often a last resort.
-
-
Validation: The phenolic byproduct will show a characteristic broad singlet for the -OH proton in ¹H NMR (often > 8 ppm, D₂O exchangeable) and a shift in the aromatic carbon signals in ¹³C NMR.
Q3: Mass spectrometry of my product indicates a mass loss corresponding to one or both chlorine atoms. What reaction could cause this?
A3: Reductive dechlorination is a potential side reaction, especially during catalytic hydrogenation (e.g., using H₂ with a Palladium catalyst).
-
Causality: The carbon-chlorine bond can be cleaved by hydrogenolysis on the surface of the catalyst, particularly if a base (like triethylamine or sodium acetate) is added to neutralize any HCl formed.
-
Troubleshooting & Optimization:
-
Alternative Reducing Agents: If you are trying to reduce the aldehyde, avoid catalytic hydrogenation. Prefer chemical hydrides like Sodium Borohydride (NaBH₄), which will selectively reduce the aldehyde without affecting the aryl chlorides.[1]
-
Catalyst Poisoning: In cases where hydrogenation of another functional group is necessary, catalysts can sometimes be selectively poisoned (e.g., Lindlar's catalyst) to reduce their activity towards dechlorination, though this requires careful optimization.
-
-
Validation: Mass spectrometry is the most direct way to identify the mass of the dechlorinated product(s).
Troubleshooting Guide 1: Oxidation to 2,6-Dichloro-4-methoxybenzoic Acid
The oxidation of the aldehyde to the corresponding carboxylic acid is a fundamental transformation. However, issues with incomplete conversion and side products can arise.
| Problem | Potential Cause(s) | Troubleshooting & Optimization |
| Incomplete Oxidation | 1. Insufficient Oxidant: The molar ratio of the oxidizing agent was too low. 2. Low Reactivity: The steric hindrance slows the reaction. 3. Poor Oxidant Solubility: The oxidizing agent (e.g., KMnO₄) has poor solubility in the organic solvent. | 1. Increase the equivalents of the oxidant (e.g., use 1.5-2.0 eq). 2. Increase temperature and reaction time. 3. For biphasic reactions, use a phase-transfer catalyst (PTC) like tetrabutylammonium bromide to improve reagent interaction.[2] |
| Product Degradation | 1. Harsh Conditions: Overly aggressive oxidants or high temperatures can lead to decomposition. 2. Work-up Issues: Improper quenching of the oxidant can lead to continued, uncontrolled reactions. | 1. Choose a milder oxidant if possible (e.g., Sodium Chlorite/NaOCl₂ with a scavenger). 2. Ensure the work-up procedure effectively neutralizes all residual oxidant before extraction. |
Experimental Protocol: Purification via Acid-Base Extraction
If your product is contaminated with unreacted aldehyde, an acid-base extraction is highly effective for purification.
-
Dissolve the crude reaction mixture in an organic solvent like ethyl acetate.
-
Add a 1M aqueous solution of sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) and stir vigorously. The desired carboxylic acid product will deprotonate and move into the aqueous layer as its sodium salt.
-
Separate the layers. The unreacted aldehyde will remain in the organic layer.
-
Wash the aqueous layer with fresh ethyl acetate to remove any remaining neutral impurities.
-
Cool the aqueous layer in an ice bath and slowly acidify with cold 2M HCl until the pH is ~2. The carboxylic acid will precipitate out.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry thoroughly.
Troubleshooting Guide 2: Reduction to 2,6-Dichloro-4-methoxybenzyl Alcohol
Reducing the aldehyde to the benzyl alcohol is typically straightforward, but the steric hindrance can lead to sluggish reactions.
| Problem | Potential Cause(s) | Troubleshooting & Optimization |
| Sluggish or Incomplete Reduction | 1. Weak Reducing Agent: A mild reducing agent may not be potent enough to overcome the steric hindrance. 2. Low Temperature: Reactions performed at 0°C or below may be too slow. | 1. Use a standard, reliable reducing agent like NaBH₄ in an alcoholic solvent (MeOH or EtOH). 2. Allow the reaction to warm to room temperature after the initial addition of the hydride. Monitor by TLC until the starting material is consumed. |
| Formation of Silyl Ether Byproducts | 1. Use of Silane Reductants: When using hydrosilanes like polymethylhydrosiloxane (PMHS), the intermediate silyl ether may be stable.[3] | 1. Ensure a proper hydrolytic work-up (acidic or basic) is performed after the reduction is complete to cleave the silyl ether and liberate the free alcohol. A standard aqueous work-up is usually sufficient. |
Visualization: Troubleshooting Workflow for Incomplete Reduction
Troubleshooting Guide 3: Reductive Amination
Reductive amination is a powerful method for forming C-N bonds. The process involves two key steps: imine formation followed by reduction. Side products can arise from either step. A similar reaction profile is observed with the related 2,6-dimethoxybenzaldehyde.[4]
| Problem | Potential Cause(s) | Troubleshooting & Optimization |
| Isolation of Imine Intermediate | 1. Ineffective Reducing Agent: The chosen reducing agent is not capable of reducing the intermediate imine, or it was added too early. 2. Steric Hindrance: The bulky chlorine atoms hinder the approach of the hydride to the imine C=N bond. | 1. Use a reducing agent known for its efficacy in reductive aminations, such as Sodium Triacetoxyborohydride (NaBH(OAc)₃).[4] 2. Ensure the imine has formed before adding the reducing agent. Stir the aldehyde and amine together for 30-60 minutes at room temperature first. |
| Formation of Dialkylated Byproduct | 1. Reactive Primary Amine Product: The desired primary amine product can react with another molecule of the starting aldehyde to form a secondary amine. | 1. Use a slight excess of the amine starting material to ensure all the aldehyde is consumed. 2. Add the aldehyde slowly to a solution of the amine to maintain a low concentration of the aldehyde throughout the reaction. |
Visualization: Reductive Amination Pathway and Side Reaction
References
- BenchChem. (2025). Application Notes and Protocols: 2,6-Dimethoxybenzaldehyde as a Protecting Group for Amines.
-
Zhao, X.-X., Zhang, P., & Guo, Z.-X. (2017). K2CO3‐activated Hydrosilylation: from Redistribution of Polymethylhydrosiloxane to Selectively Reduction of Aldehydes and Ketones. ResearchGate. Available at: [Link]
-
Liu, C., Li, J., Chen, H., & Zare, R. N. (2019). Scale-Up of Microdroplet Reactions by Heated Ultrasonic Nebulization. ResearchGate. Available at: [Link]
Sources
Stability of 2,6-Dichloro-4-methoxybenzaldehyde in different pH conditions
Analyzing Chemical Behavior
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Gathering Foundational Data
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Constructing a Comprehensive Guide
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Drafting a Robust Protocol
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Technical Support Center: Troubleshooting Suzuki Coupling with 2,6-Dichloro-4-methoxybenzaldehyde
Welcome to the technical support center for troubleshooting Suzuki-Miyaura coupling reactions involving 2,6-dichloro-4-methoxybenzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this specific, yet important, transformation. The inherent difficulties of coupling sterically hindered and electronically deactivated aryl chlorides, especially in the presence of a reactive aldehyde, are well-documented. This resource provides in-depth, experience-driven advice to navigate these complexities and achieve successful outcomes.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling with this compound is giving very low to no yield. What are the most likely causes?
Low or no yield in this reaction is a common issue stemming from the challenging nature of the substrate. This compound is a sterically hindered and electron-rich (due to the methoxy group) aryl chloride. Both factors significantly slow down the rate-determining oxidative addition step of the catalytic cycle.[1] Aryl chlorides are inherently less reactive than the corresponding bromides or iodides.[1]
Troubleshooting Steps:
-
Catalyst and Ligand Selection: Standard palladium catalysts like Pd(PPh₃)₄ may be ineffective.[2] You need a more active catalytic system designed for challenging aryl chlorides.
-
Initial Recommendation: Switch to a catalyst system known for activating aryl chlorides. This typically involves a palladium(II) precatalyst like Pd(OAc)₂ or a Pd(0) source like Pd₂(dba)₃, combined with a bulky, electron-rich phosphine ligand.[3][4]
-
Ligand Choice: Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are excellent choices for this type of substrate.[5][6][7] These ligands promote the crucial oxidative addition step.[8]
-
-
Reaction Temperature: Higher temperatures are often necessary to overcome the high activation energy of C-Cl bond cleavage. If you are running the reaction at or below 80 °C, consider increasing it to 100-120 °C, solvent permitting.[9]
-
Base Selection: The choice of base is critical. A base that is too weak may not facilitate the transmetalation step effectively. Conversely, a base that is too strong can lead to side reactions.
Q2: I'm observing significant amounts of dehalogenated byproduct (2-chloro-4-methoxybenzaldehyde or 4-methoxybenzaldehyde). How can I minimize this?
Dehalogenation, the replacement of a chlorine atom with hydrogen, is a prevalent side reaction.[5][11] It typically occurs via the formation of a palladium-hydride (Pd-H) species, which can arise from the base, solvent, or trace water.[5] This Pd-H intermediate can then undergo reductive elimination with the aryl group.[11]
Strategies to Suppress Dehalogenation:
-
Choice of Base: Avoid strong alkoxide bases if possible, as they can be a source of hydrides. Milder inorganic bases like K₂CO₃ or Cs₂CO₃ are often better choices.[5]
-
Solvent Selection: Alcohols can act as hydride sources.[11] If you are using an alcohol as a solvent or co-solvent, consider switching to an aprotic solvent system like dioxane, toluene, or DMF.[12]
-
Ligand Modification: Employing bulkier ligands can sterically hinder the approach of hydride sources to the palladium center, thus favoring the desired cross-coupling pathway.[8] Ligands like XPhos or SPhos are beneficial here.
-
Water Content: While a small amount of water is often necessary for the Suzuki reaction, excessive amounts can contribute to dehalogenation.[5] Ensure your solvents are appropriately dried if you suspect this is an issue.
Q3: My main byproduct is the homocoupling of my boronic acid. What causes this and how can I prevent it?
Homocoupling of the boronic acid to form a biaryl species is another common side reaction.[11] This is often promoted by the presence of Pd(II) species and oxygen in the reaction mixture.[11][13] If a Pd(II) precatalyst is used, it must be reduced to the active Pd(0) in the catalytic cycle. Homocoupling of the boronic acid can be one pathway for this reduction.[11]
Preventing Homocoupling:
-
Thorough Degassing: Oxygen is a known promoter of homocoupling.[8][13] It is crucial to rigorously degas your reaction mixture. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for 15-30 minutes or by using several freeze-pump-thaw cycles.[5]
-
Use of Pd(0) Precatalysts: Starting with a Pd(0) source like Pd₂(dba)₃ or using a pre-formed Pd(0) catalyst can sometimes reduce homocoupling that occurs during the initial reduction of a Pd(II) source.[8]
-
Ligand Choice: Bulky ligands can disfavor the formation of the intermediates that lead to homocoupling.[8]
Q4: The aldehyde functional group on my starting material seems to be reacting or decomposing. What are the potential issues and solutions?
The aldehyde group is susceptible to various side reactions under Suzuki coupling conditions, especially with certain bases or at high temperatures. These can include aldol-type reactions, Cannizzaro reactions (if a strong base is used), or decarbonylative coupling.[14][15]
Protecting the Aldehyde Group:
If you consistently observe issues with the aldehyde, protecting it as an acetal is a reliable strategy.[16] Acetals are stable to the basic conditions of the Suzuki coupling.[16]
Protection/Deprotection Protocol:
-
Protection: React this compound with ethylene glycol in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) to form the corresponding 1,3-dioxolane.[16]
-
Suzuki Coupling: Perform the Suzuki coupling on the protected acetal.
-
Deprotection: After the coupling reaction, the acetal can be easily removed by treatment with aqueous acid to regenerate the aldehyde.[16]
Q5: I'm attempting a double Suzuki coupling to replace both chlorine atoms, but I'm only getting the mono-substituted product. How can I drive the reaction to completion?
Achieving a double Suzuki coupling on a di-substituted, sterically hindered substrate is challenging. The first coupling introduces additional steric bulk, making the second oxidative addition even more difficult.
Strategies for Double Coupling:
-
More Active Catalyst System: You will likely need an even more robust catalyst system than for the mono-coupling. Consider using a higher catalyst loading (e.g., 2-5 mol%) and a highly active ligand system like a third-generation Buchwald palladacycle precatalyst (e.g., XPhos Pd G3).[17]
-
Reaction Time and Temperature: Extended reaction times and higher temperatures may be necessary to facilitate the second coupling.[18]
-
Stoichiometry of Boronic Acid: Ensure you are using a sufficient excess of the boronic acid (e.g., 2.2-3.0 equivalents) to drive the reaction to completion.
-
Stepwise Approach: In some cases, a stepwise approach may be more effective. Isolate the mono-coupled product and then subject it to a second set of optimized Suzuki conditions. This allows you to tailor the conditions specifically for the more challenging second coupling.
Troubleshooting Workflow
Here is a logical workflow to diagnose and solve issues with your Suzuki coupling of this compound.
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Palladium catalyzed Suzuki-Miyaura coupling with aryl chlorides using a bulky phenanthryl N-heterocyclic carbene ligand [organic-chemistry.org]
- 8. reddit.com [reddit.com]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. Yoneda Labs [yonedalabs.com]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
- 14. Decarbonylative Suzuki-Miyaura Cross-Coupling of Aroyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 17. reddit.com [reddit.com]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Recrystallization of 2,6-Dichloro-4-methoxybenzaldehyde
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the purification of 2,6-Dichloro-4-methoxybenzaldehyde via recrystallization. Here, we move beyond generic protocols to offer a troubleshooting framework grounded in the physicochemical properties of this specific molecule. Our goal is to empower you to diagnose and resolve common issues encountered during its crystallization, ensuring high purity and yield.
Foundational Principles: Why Recrystallization of this Molecule Can Be Tricky
This compound is a substituted aromatic aldehyde. Its recrystallization behavior is governed by the interplay of its functional groups:
-
Aromatic Ring: The benzene core contributes to its solubility in many organic solvents.
-
Dichloro Substituents: The two chlorine atoms increase the molecule's molecular weight and hydrophobicity, while also influencing crystal lattice packing.
-
Methoxy Group: This group adds some polarity to the molecule.
-
Aldehyde Group: The aldehyde is a polar functional group capable of participating in dipole-dipole interactions.
The key to successful recrystallization is to exploit the difference in solubility of the compound in a hot solvent versus a cold solvent. An ideal solvent will dissolve the compound completely when hot, but only sparingly when cold, while impurities remain soluble at all temperatures.
Recommended Recrystallization Protocol
Given the absence of a standardized, published recrystallization protocol for this specific compound, the following procedure is a robust starting point based on the principles of organic chemistry and experience with similar aromatic aldehydes. A mixed solvent system is often effective for such compounds.
Solvent Selection:
The choice of solvent is critical. For this compound, a moderately polar solvent or a mixed solvent system is likely to be most effective.
| Solvent System | Type | Boiling Point (°C) | Polarity | Rationale |
| Ethanol/Water | Mixed | Variable | High/Very High | The compound should be soluble in hot ethanol. Water is then added as an anti-solvent to decrease solubility upon cooling. |
| Hexane/Ethyl Acetate | Mixed | Variable | Low/Medium | The compound is likely soluble in ethyl acetate. Hexane acts as the anti-solvent. |
| Isopropanol | Single | 82 | Medium | A good starting point for a single-solvent system for moderately polar compounds. |
| Toluene | Single | 111 | Low | Can be effective for aromatic compounds, and its higher boiling point can aid in dissolving stubborn solids. |
Step-by-Step Protocol (Using Ethanol/Water):
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add the minimum amount of hot ethanol required to just dissolve the solid. This should be done on a hot plate with stirring.
-
Hot Filtration (Optional): If there are insoluble impurities (e.g., dust, inorganic salts), perform a hot filtration. This involves filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step should be done quickly to prevent premature crystallization.
-
Inducing Crystallization: While the ethanol solution is still hot, add hot water dropwise until the solution becomes faintly cloudy. This indicates that the solution is saturated.
-
Clarification: Add a few more drops of hot ethanol until the solution becomes clear again.
-
Cooling: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[1]
-
Ice Bath: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture (in the same ratio as the final crystallization mixture) to remove any remaining soluble impurities.
-
Drying: Dry the crystals thoroughly. This can be done by leaving them in the funnel with the vacuum on for a period, followed by drying in a desiccator or a vacuum oven at a temperature well below the compound's melting point.
Troubleshooting Guide & FAQs
This section addresses common problems in a question-and-answer format.
Q1: My compound won't dissolve in the hot solvent.
-
Possible Cause: You may not have added enough solvent, or the solvent you have chosen is not a good solvent for this compound, even when hot.
-
Solution:
-
Gradually add more of the hot solvent. Be mindful not to add too much, as this will reduce your yield.[2]
-
If the compound still does not dissolve after adding a significant amount of solvent, the chosen solvent is likely unsuitable. You will need to remove the solvent (e.g., using a rotary evaporator) and try a different solvent or solvent system.[1]
-
Q2: My compound "oiled out" instead of forming crystals.
-
Explanation: "Oiling out" occurs when the solid melts before it dissolves in the solvent, or when the solution becomes supersaturated at a temperature above the compound's melting point.[3] This is more common when the compound is significantly impure, as impurities can depress the melting point.
-
Solution:
-
Reheat the solution to dissolve the oil.
-
Add a small amount of additional hot "good" solvent (in the case of a mixed solvent system) to increase the solubility.[1]
-
Allow the solution to cool much more slowly. You can insulate the flask to encourage gradual cooling.
-
If oiling out persists, consider purifying the compound by another method (like column chromatography) before attempting recrystallization again.[2]
-
Q3: No crystals are forming, even after cooling in an ice bath.
-
Possible Causes:
-
Too much solvent was used, and the solution is not supersaturated.[2]
-
The solution is supersaturated, but crystallization has not been initiated.
-
-
Solutions (in order of preference):
-
Scratch the inside of the flask: Use a glass rod to gently scratch the inner surface of the flask at the meniscus. This can create nucleation sites for crystal growth.[1]
-
Add a seed crystal: If you have a small crystal of the pure compound, add it to the solution to induce crystallization.[1]
-
Reduce the solvent volume: If the above methods don't work, you have likely used too much solvent. Gently heat the solution to boil off some of the solvent, and then allow it to cool again.[1][2]
-
Cool to a lower temperature: If not already done, ensure the solution is thoroughly chilled in an ice bath.
-
Q4: The crystal yield is very low.
-
Possible Causes:
-
Too much solvent was used.
-
The crystals were filtered before crystallization was complete.
-
The crystals are significantly soluble in the cold wash solvent.
-
-
Solutions:
-
If you still have the mother liquor (the solution after filtering the crystals), you can try to recover more product by evaporating some of the solvent and re-cooling.[2]
-
Ensure you allow adequate time for crystallization, including sufficient time in the ice bath.
-
When washing the crystals, use a minimal amount of ice-cold solvent.
-
Q5: The crystals are very fine or appear as a precipitate, not well-formed crystals.
-
Possible Cause: The solution cooled too quickly, leading to rapid precipitation rather than slow crystal growth.[1]
-
Solution:
-
Re-dissolve the precipitate by heating the solution.
-
If necessary, add a small amount of additional hot solvent to ensure everything is fully dissolved.
-
Allow the solution to cool as slowly as possible. Insulating the flask can help achieve this. An ideal crystallization should see crystals forming over a period of about 20 minutes.[1]
-
Visual Troubleshooting Workflow
Sources
Technical Support Center: Purification of 2,6-Dichloro-4-methoxybenzaldehyde
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for 2,6-Dichloro-4-methoxybenzaldehyde. This document is designed for researchers, chemists, and drug development professionals who may encounter challenges in obtaining this key intermediate in a highly pure form. We provide field-proven insights and detailed protocols to address common purification issues, ensuring the integrity of your subsequent experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most probable impurities in a crude sample of this compound?
A1: Impurities are typically process-related and can originate from starting materials, side reactions, or product degradation. Based on common synthetic routes, you should anticipate:
-
Unreacted Starting Materials: Such as 2,6-dichlorotoluene or related precursors if the formylation or oxidation step is incomplete.[1][2]
-
Over- or Under-methylated Species: Impurities like 2,6-dichloro-4-hydroxybenzaldehyde (if methylation is incomplete) or other isomeric methoxy-substituted compounds.
-
Byproducts of Formylation/Oxidation: Depending on the reagents used, byproducts can include corresponding carboxylic acids (from over-oxidation of the aldehyde) or benzyl chlorides (from chlorination reactions).[1]
-
Residual Solvents and Reagents: Solvents used during the reaction or initial workup (e.g., dichloromethane, acetic acid, formic acid) may be present.[1][3]
Q2: Which analytical techniques are recommended for assessing the purity of this compound?
A2: A multi-technique approach is essential for a comprehensive purity assessment:
-
Thin-Layer Chromatography (TLC): An indispensable, rapid technique for monitoring reaction progress and assessing the complexity of the crude mixture. It is crucial for developing a solvent system for column chromatography.[4]
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity. A reverse-phase C18 column is typically a good starting point, using a mobile phase like acetonitrile and water.[5][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The gold standard for structural confirmation and identification of impurities. Proton NMR can quickly reveal the presence of residual solvents or structurally similar impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the molecular weight of the main component and its byproducts.[7]
Q3: What are the primary methods for purifying this compound?
A3: The choice of purification method depends on the nature and quantity of the impurities. The most common and effective techniques are:
-
Recrystallization: An excellent method for removing small amounts of impurities from a solid product. The key is to find a solvent (or solvent system) in which the desired compound has high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures.
-
Silica Gel Column Chromatography: The most versatile method for separating compounds with different polarities. It is particularly effective for removing impurities that are structurally similar to the product or when recrystallization is ineffective.[4][8][9]
-
Acid-Base Extraction: This technique can be used if the primary impurities are acidic (e.g., carboxylic acids) or basic. By dissolving the crude mixture in an organic solvent and washing with a dilute aqueous base (like sodium bicarbonate) or acid, these impurities can be selectively removed into the aqueous phase.[3][6]
Troubleshooting Guide
Q4: I performed a recrystallization, but my product "oiled out" instead of forming crystals. What went wrong and how can I fix it?
A4: "Oiling out" occurs when the dissolved solid separates from the solution as a liquid phase rather than a crystalline solid. This typically happens when the solution is supersaturated at a temperature above the melting point of the solute or when there are significant impurities present that depress the melting point.
-
Causality & Solution:
-
Excessive Supersaturation: You may have cooled the solution too rapidly. Try letting the solution cool more slowly to room temperature before inducing further crystallization by cooling in an ice bath.
-
Inappropriate Solvent: The solvent may be too "good" a solvent, preventing the compound from coming out of solution properly. Try using a two-solvent system. Dissolve the compound in a small amount of a "good" solvent (e.g., dichloromethane or ethyl acetate) and then slowly add a "poor" solvent (e.g., hexane or petroleum ether) at an elevated temperature until the solution becomes faintly turbid. Then, allow it to cool slowly.
-
Presence of Impurities: High levels of impurities can interfere with crystal lattice formation. It may be necessary to first run the material through a silica gel plug or perform a full column chromatography to remove the bulk of the impurities before attempting recrystallization.
-
Q5: During column chromatography, my target compound is co-eluting with an unknown impurity. How can I improve the separation?
A5: Co-elution means the chosen mobile phase is not providing adequate selectivity between your compound and the impurity.
-
Causality & Solution:
-
Suboptimal Mobile Phase: The polarity of your eluent may not be ideal. The first step is to re-optimize the solvent system using TLC.[4] Test different solvent combinations. For instance, if you are using a hexane/ethyl acetate system, try switching to a hexane/dichloromethane or a toluene/ethyl acetate system. Toluene can be particularly effective in disrupting pi-stacking interactions between aromatic compounds, which can sometimes cause co-elution.[4]
-
Column Overloading: If you load too much crude material onto the column, the separation bands will broaden, leading to poor resolution. Reduce the amount of material loaded relative to the amount of silica gel (a common loading ratio is 1:30 to 1:100 by weight).
-
Poor Column Packing: Channels or cracks in the silica gel bed will lead to a non-uniform solvent front and poor separation.[4] Ensure your column is packed carefully as a homogenous slurry without any trapped air.
-
Q6: My final product is a white solid, but it has a slight yellow or beige tint. What is this color, and is it a concern?
A6: A persistent color tint in an otherwise pure compound often indicates the presence of trace amounts of highly conjugated or oxidized impurities.
-
Causality & Solution:
-
Oxidized Species: Aldehydes can be sensitive to air oxidation, which can form colored byproducts over time. Ensure the purification and storage are done under an inert atmosphere (like nitrogen or argon) if possible.
-
Trace Chromophores: A very small amount of a highly colored impurity can be responsible. A second recrystallization, perhaps with the addition of a small amount of activated carbon (charcoal) to the hot solution before filtering, can often remove these color bodies. The activated carbon adsorbs large, flat, conjugated molecules. Be aware that using too much charcoal can lead to significant loss of your desired product.
-
Data & Protocols
Table 1: Recommended Solvent Systems for Chromatography
| Technique | Stationary Phase | Recommended Eluent System (Starting Point) | Rationale & Optimization Notes |
| TLC | Silica Gel 60 F₂₅₄ | Hexane / Ethyl Acetate (9:1 to 7:3 v/v) | Ideal for initial screening. Adjust the ratio to achieve an Rf value of 0.2-0.4 for the target compound for optimal column separation.[4] |
| TLC | Silica Gel 60 F₂₅₄ | Dichloromethane / Hexane (1:1 to 4:1 v/v) | An alternative system that can offer different selectivity for closely eluting spots. |
| Column | Silica Gel (230-400 mesh) | Gradient: Start with 100% Hexane, gradually increase polarity with Ethyl Acetate. | A gradient elution is often more effective than an isocratic (constant solvent ratio) elution for separating multiple components in a crude mixture. |
Experimental Workflow Diagram
This diagram outlines the logical decision-making process for purifying crude this compound.
Caption: Purification strategy decision workflow.
Detailed Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol is designed to remove minor impurities from a solid crude product.
-
Solvent Selection: Based on the principle of "like dissolves like," polar organic solvents are a good starting point.[10] Experiment with small amounts of crude product in solvents like ethanol, isopropanol, or a mixture such as ethyl acetate/hexane. The ideal solvent will fully dissolve the compound when hot but allow it to precipitate upon cooling.
-
Dissolution: Place the crude solid (e.g., 1.0 g) in an Erlenmeyer flask. Add a minimal amount of the selected hot solvent (e.g., isopropanol) dropwise while heating and swirling until the solid just dissolves. Avoid adding a large excess of solvent.
-
Decolorization (Optional): If the solution is colored, add a very small amount of activated carbon (charcoal), swirl for 1-2 minutes, and perform a hot filtration through a fluted filter paper to remove the carbon.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask with a watch glass will slow evaporation and promote the formation of larger, purer crystals.
-
Yield Maximization: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for 15-30 minutes to maximize the precipitation of the product.
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities. Dry the crystals under vacuum to obtain the pure product.
Protocol 2: Purification by Silica Gel Column Chromatography
This protocol is for separating the target compound from impurities with different polarities.
-
TLC Analysis: First, determine the optimal eluent system using TLC. A mixture of hexane and ethyl acetate is a common starting point.[4] The ideal system should provide good separation between the product and impurities, with an Rf value for the product of ~0.3.
-
Column Packing:
-
Select a glass column of appropriate size for the amount of material to be purified.
-
Place a small plug of glass wool or cotton at the bottom. Add a thin layer of sand.
-
Prepare a slurry of silica gel in the least polar mobile phase (e.g., 95:5 hexane:ethyl acetate).
-
Pour the slurry into the column and allow it to pack under gravity or gentle pressure, tapping the column to ensure even packing. Add a protective layer of sand on top.[4]
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a volatile solvent (like dichloromethane).
-
In a separate flask, add a small amount of silica gel to the dissolved sample and evaporate the solvent to create a dry, free-flowing powder ("dry loading").
-
Carefully add this powder to the top of the packed column.
-
-
Elution:
-
Carefully add the mobile phase to the column.
-
Begin eluting with the determined solvent system, collecting fractions in test tubes.
-
Monitor the progress of the separation by spotting the collected fractions on a TLC plate and visualizing under UV light.
-
If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute more polar compounds.
-
-
Isolation: Combine the fractions that contain the pure product (as determined by TLC). Remove the solvent using a rotary evaporator to yield the purified this compound.
References
- BenchChem (2025). Application Notes and Protocols: 2,6-Dimethoxybenzaldehyde as a Protecting Group for Amines.
- NIST (n.d.). Benzaldehyde, 2,6-dichloro-4-hydroxy. NIST Chemistry WebBook.
- Chemical Synthesis Database (2025). This compound.
- PubChem (n.d.). 2,6-Dichloro-3-hydroxy-4-methoxybenzaldehyde. National Center for Biotechnology Information.
- PrepChem (n.d.). Synthesis of 2,6-dichloro-4-nitrobenzaldehyde.
- SIELC Technologies (n.d.). Separation of 4-Methoxybenzaldehyde on Newcrom R1 HPLC column.
- Google Patents (2013). CN103396301A - Preparation method of 2, 6-dichlorobenzaldehyde.
- BenchChem (2025). Technical Guide: Solubility of 2,6-Dichloro-4-ethylphenol in Organic Solvents.
- Royal Society of Chemistry (2008). Supplementary Material (ESI) for Chemical Communications.
- PubChem (n.d.). 4-Methoxybenzaldehyde. National Center for Biotechnology Information.
- Sigma-Aldrich (n.d.). 2,6-Dichloro-3-methoxybenzaldehyde.
- BenchChem (2025). Technical Support Center: Column Chromatography of 2,4-Dichloro-1,5-dimethoxy-3-methylbenzene.
- BenchChem (2025). Identifying common impurities in 2,6-dichloro-4-(1H-imidazol-2-yl)aniline synthesis.
- PubChem (n.d.). 2-Hydroxy-4-Methoxybenzaldehyde. National Center for Biotechnology Information.
- PrepChem (n.d.). Preparation of 2,6-dichlorobenzaldehyde.
- Semantic Scholar (n.d.). Preparation of 2,6-dialkoxybenzaldehydes.
Sources
- 1. CN103396301A - Preparation method of 2, 6-dichlorobenzaldehyde - Google Patents [patents.google.com]
- 2. prepchem.com [prepchem.com]
- 3. prepchem.com [prepchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Separation of 4-Methoxybenzaldehyde on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. benchchem.com [benchchem.com]
- 7. rsc.org [rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Navigating the Scale-Up Synthesis of 2,6-Dichloro-4-methoxybenzaldehyde
Welcome to the comprehensive technical support guide for the synthesis of 2,6-dichloro-4-methoxybenzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important chemical intermediate. Here, we address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols grounded in established chemical principles.
I. Synthesis Overview: The Vilsmeier-Haack Approach
The most prevalent and industrially viable method for synthesizing this compound is the Vilsmeier-Haack reaction.[1][2][3][4][5] This reaction involves the formylation of an electron-rich aromatic compound, in this case, 3,5-dichloroanisole, using a Vilsmeier reagent. The Vilsmeier reagent, a chloromethyliminium salt, is typically generated in situ from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl₃).[2][3] The subsequent electrophilic aromatic substitution on the 3,5-dichloroanisole, followed by hydrolysis during workup, yields the desired aldehyde.[1][2]
Reaction Scheme:
-
Step 1: Formation of the Vilsmeier Reagent DMF + POCl₃ → [(CH₃)₂N=CHCl]⁺[PO₂Cl₂]⁻ (Vilsmeier Reagent)
-
Step 2: Electrophilic Aromatic Substitution 3,5-dichloroanisole + Vilsmeier Reagent → Iminium ion intermediate
-
Step 3: Hydrolysis Iminium ion intermediate + H₂O → this compound
While the Vilsmeier-Haack reaction is powerful, its scale-up presents several challenges ranging from reagent handling and reaction control to product purification. This guide will dissect these challenges and provide practical solutions.
II. Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter during the synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when handling the reagents for the Vilsmeier-Haack reaction on a larger scale?
A1: Phosphorus oxychloride (POCl₃) is a highly corrosive and toxic substance that reacts violently with water.[6][7][8] Inhalation of its vapors can be fatal. N,N-dimethylformamide (DMF) is also a combustible liquid. Therefore, stringent safety protocols are paramount.
-
Personal Protective Equipment (PPE): Always use a chemical fume hood with proper ventilation.[9] Wear a full-face respirator, chemical-resistant gloves, a lab coat, and eye protection.[7][9]
-
Handling: Dispense POCl₃ and DMF using a closed system or under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to moisture.[9]
-
Emergency Preparedness: Ensure that an eyewash station and safety shower are readily accessible.[9] Have appropriate spill kits for corrosive materials available.
Q2: How can I monitor the progress of the reaction effectively during scale-up?
A2: Real-time reaction monitoring is crucial for process optimization and safety.
-
Thin-Layer Chromatography (TLC): TLC is a simple and effective method to track the consumption of the starting material (3,5-dichloroanisole) and the formation of the product.[10]
-
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC): For more quantitative analysis, HPLC and GC are invaluable.[11][12] They can provide accurate information on the conversion rate and the formation of any byproducts.
Troubleshooting Common Issues
Issue 1: Low Yield of this compound
-
Potential Cause: Incomplete formation of the Vilsmeier reagent.
-
Explanation: The reaction between DMF and POCl₃ is exothermic and requires careful temperature control. If the temperature is too low, the reaction may be sluggish. If it's too high, it can lead to reagent decomposition.
-
Recommended Solution:
-
Slowly add POCl₃ to DMF while maintaining the temperature between 0-10 °C with an ice bath.
-
Allow the Vilsmeier reagent to form completely by stirring for the recommended time before adding the 3,5-dichloroanisole.
-
-
-
Potential Cause: Poor regioselectivity of the formylation.[13][14]
-
Explanation: The methoxy group is an ortho-, para-director.[13][15] In 3,5-dichloroanisole, the position para to the methoxy group is already substituted with a chlorine atom. The formylation should occur at one of the two equivalent ortho positions. However, side reactions can occur.
-
Recommended Solution:
-
Ensure the reaction temperature during the addition of 3,5-dichloroanisole is kept low (typically 0-5 °C) to favor the desired kinetic product.
-
Slow, controlled addition of the substrate to the Vilsmeier reagent is crucial to maintain a low concentration of the anisole and minimize side reactions.
-
-
Issue 2: Formation of Impurities and Byproducts
-
Potential Cause: Over-reaction or side reactions.
-
Explanation: The Vilsmeier reagent is a powerful formylating agent and can react with other functional groups or lead to undesired products if the reaction conditions are not carefully controlled. A potential byproduct is the di-formylated product.
-
Recommended Solution:
-
Stoichiometry: Use a slight excess of the Vilsmeier reagent (e.g., 1.1-1.2 equivalents) to ensure complete conversion of the starting material, but avoid a large excess which can promote side reactions.
-
Quenching: Quench the reaction promptly once TLC or HPLC analysis indicates the complete consumption of the starting material.
-
-
-
Potential Cause: Hydrolysis of the product during workup.
-
Explanation: The aldehyde product can be sensitive to strongly acidic or basic conditions, especially at elevated temperatures during workup.
-
Recommended Solution:
-
Perform the hydrolysis step by carefully adding the reaction mixture to ice-water.
-
Neutralize the mixture with a mild base, such as sodium bicarbonate or sodium carbonate solution, while keeping the temperature low.
-
-
Issue 3: Difficulties in Product Purification
-
Potential Cause: Co-elution of impurities during column chromatography.
-
Explanation: Byproducts with similar polarity to the desired product can be challenging to separate using standard column chromatography.
-
Recommended Solution:
-
Solvent System Optimization: Experiment with different solvent systems for column chromatography. A gradient elution from a non-polar solvent (e.g., hexane) to a slightly more polar solvent (e.g., ethyl acetate/hexane mixture) can improve separation.
-
Recrystallization: If the product is a solid, recrystallization from an appropriate solvent system can be a highly effective purification method.
-
-
-
Potential Cause: Residual DMF.
-
Explanation: DMF has a high boiling point and can be difficult to remove completely under reduced pressure.
-
Recommended Solution:
-
Azeotropic Removal: Co-evaporate the product with a lower-boiling point solvent like toluene multiple times to azeotropically remove residual DMF.
-
Aqueous Washes: Thoroughly wash the organic extract with water or brine during the workup to remove the majority of the DMF.
-
-
III. Experimental Protocols
Detailed Step-by-Step Methodology for Scale-Up Synthesis
Materials:
-
3,5-Dichloroanisole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Hexane
-
Ethyl acetate
Equipment:
-
Jacketed glass reactor with overhead stirrer, dropping funnel, and temperature probe
-
Inert gas (Nitrogen or Argon) supply
-
Chiller/circulator for temperature control
-
Separatory funnel
-
Rotary evaporator
-
Column chromatography setup
Protocol:
-
Reactor Setup: Set up the jacketed reactor under an inert atmosphere. Ensure all glassware is dry.
-
Vilsmeier Reagent Formation:
-
Charge the reactor with anhydrous DMF (1.2 equivalents).
-
Cool the DMF to 0-5 °C using the chiller.
-
Slowly add POCl₃ (1.1 equivalents) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.
-
After the addition is complete, stir the mixture at 0-5 °C for 30-60 minutes.
-
-
Formylation Reaction:
-
Dissolve 3,5-dichloroanisole (1.0 equivalent) in a minimal amount of anhydrous DCM.
-
Add the solution of 3,5-dichloroanisole to the Vilsmeier reagent dropwise, keeping the internal temperature between 0-5 °C.
-
After the addition, allow the reaction to stir at room temperature and monitor its progress by TLC or HPLC (typically 2-4 hours).
-
-
Workup and Isolation:
-
Once the reaction is complete, cool the mixture back to 0-5 °C.
-
Carefully and slowly pour the reaction mixture onto a stirred mixture of crushed ice and water.
-
Neutralize the aqueous mixture to pH 7-8 by the slow addition of saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the product with DCM (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.
-
Alternatively, if the crude product is a solid, purify it by recrystallization from a suitable solvent (e.g., ethanol/water or hexane/ethyl acetate).
-
Quantitative Data Summary
| Parameter | Recommended Value | Rationale |
| Reagent Stoichiometry | ||
| 3,5-Dichloroanisole | 1.0 eq | Limiting reagent |
| DMF | 1.2 eq | Slight excess to ensure complete Vilsmeier reagent formation |
| POCl₃ | 1.1 eq | Slight excess to drive the reaction to completion |
| Temperature Control | ||
| Vilsmeier Reagent Formation | 0-10 °C | To control the exothermic reaction and prevent reagent decomposition |
| Formylation | 0-5 °C | To enhance regioselectivity and minimize side reactions |
| Reaction Time | ||
| Vilsmeier Reagent Formation | 30-60 min | To ensure complete formation of the electrophile |
| Formylation | 2-4 h (monitor) | Reaction time can vary; monitor for completion |
IV. Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low product yield.
V. References
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]
-
Google Patents. US4622429A - Process for the preparation of substituted benzaldehydes.
-
Google Patents. US6080892A - Method of producing substituted benzaldehydes with catalytic amounts of acid.
-
Chemistry Steps. Vilsmeier-Haack Reaction. [Link]
-
Wikipedia. Vilsmeier–Haack reaction. [Link]
-
University of North Carolina. Tandem Reactions: Synthesis of Substituted Benzaldehydes. [Link]
-
YouTube. Vilsmeier-Haack Reaction Mechanism | Organic Chemistry. [Link]
-
ACS Publications. Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure | Organic Letters. [Link]
-
SpringerLink. Synthesis of Functionally Substituted Benzaldehydes. [Link]
-
ResearchGate. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]
-
ChemTalk. Electrophilic Aromatic Substitution. [Link]
-
Chemical Synthesis Database. This compound. [Link]
-
Chemistry Steps. Limitations of Electrophilic Aromatic Substitution Reactions. [Link]
-
YouTube. Regioselectivity in Electrophilic Aromatic Substitutions. [Link]
-
PubMed. Analytical methods for the monitoring of solid phase organic synthesis. [Link]
-
University of Calgary. Chapter 12: Reactions of Arenes: Electrophilic Aromatic Substitution. [Link]
-
ResearchGate. A comparison of regioselectivity in electrophilic aromatic substitution... [Link]
-
PrepChem.com. Synthesis of 2,6-dichloro-4-nitrobenzaldehyde. [Link]
-
PubChemLite. This compound (C8H6Cl2O2). [Link]
-
Google Patents. CN103396301A - Preparation method of 2, 6-dichlorobenzaldehyde.
-
Google Patents. CN114920634A - Method for synthesizing p-methoxybenzaldehyde.
-
Google Patents. CN106946674B - Method for synthesizing environment-friendly p-methoxybenzaldehyde.
-
PubChem. 2,6-Dichloro-3,4-dimethoxybenzaldehyde. [Link]
-
Google Patents. CN112724006A - Method for synthesizing p-methoxybenzaldehyde by using anethole as raw material.
-
Researcher.Life. Shackles Off: A Kilo Scale Synthesis of Rawal's Diene. [Link]
Sources
- 1. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. ijpcbs.com [ijpcbs.com]
- 6. PHOSPHORUS OXYCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. echemi.com [echemi.com]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. fishersci.com [fishersci.com]
- 10. benchchem.com [benchchem.com]
- 11. Analytical methods for the monitoring of solid phase organic synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Electrophilic Aromatic Substitution | ChemTalk [chemistrytalk.org]
- 14. m.youtube.com [m.youtube.com]
- 15. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
Technical Support Center: Synthesis of 2,6-Dichloro-4-methoxybenzaldehyde and Derivatives
This guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 2,6-dichloro-4-methoxybenzaldehyde and its derivatives. As a key intermediate in the synthesis of various pharmaceuticals and agrochemicals, optimizing its yield and purity is of paramount importance. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols based on established chemical principles and field-proven insights.
I. Introduction to the Synthesis
The primary and most effective method for synthesizing this compound is the Vilsmeier-Haack reaction . This reaction introduces a formyl group (-CHO) onto an electron-rich aromatic ring. In this specific synthesis, the starting material is 3,5-dichloroanisole. The methoxy group (-OCH₃) is an electron-donating group, which activates the aromatic ring towards electrophilic substitution. The two chlorine atoms are deactivating but direct the incoming electrophile to the ortho and para positions. Due to steric hindrance from the two bulky chlorine atoms at positions 3 and 5, the formylation reaction occurs at the sterically less hindered position, which is the carbon atom opposite to the methoxy group, resulting in the desired this compound.
The Vilsmeier-Haack reagent is an electrophilic iminium salt, typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and a dehydrating agent such as phosphorus oxychloride (POCl₃)[1][2]. The reaction proceeds through an electrophilic aromatic substitution mechanism, followed by hydrolysis to yield the final aldehyde product.
II. Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound and its derivatives, providing potential causes and actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Vilsmeier Reagent: The Vilsmeier reagent is moisture-sensitive. Contamination with water will quench the reagent. | - Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere (e.g., nitrogen or argon).- Use anhydrous DMF and freshly opened or distilled POCl₃. |
| 2. Insufficient Reaction Temperature: The activation energy for the electrophilic substitution may not be met. | - While the Vilsmeier reagent is formed at low temperatures (0-5 °C), the reaction with the substrate often requires heating. Monitor the reaction by TLC and consider gradually increasing the temperature (e.g., to 60-80 °C) if no product formation is observed at room temperature[3]. | |
| 3. Poor Quality Starting Material: Impurities in the 3,5-dichloroanisole can interfere with the reaction. | - Verify the purity of the starting material by NMR or GC-MS. Purify by distillation or recrystallization if necessary. | |
| Multiple Spots on TLC (Impure Product) | 1. Unreacted Starting Material: The reaction may not have gone to completion. | - Increase the reaction time and/or temperature. Monitor by TLC until the starting material spot disappears or is significantly diminished. |
| 2. Formation of Side Products: - Over-formylation: Although less common in this specific synthesis due to the deactivating nature of the chlorine atoms, it is a possibility. - Hydrolysis of the Product: The aldehyde can be sensitive to prolonged exposure to harsh acidic or basic conditions during workup. | - Maintain careful control over reaction time and temperature.- During workup, neutralize the reaction mixture promptly and avoid excessive exposure to strong acids or bases. | |
| Product is an Oil and Does Not Solidify | 1. Presence of Impurities: Residual solvent or side products can prevent crystallization. | - Ensure all solvents are thoroughly removed under reduced pressure.- Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate). |
| 2. Product is Inherently an Oil at Room Temperature: While many benzaldehydes are solids, some derivatives may be oils. | - Confirm the product's identity and purity using spectroscopic methods (NMR, IR, MS). If the product is pure, it can be used as an oil in subsequent steps. |
III. Frequently Asked Questions (FAQs)
Q1: What is the role of phosphorus oxychloride (POCl₃) in the Vilsmeier-Haack reaction?
A1: Phosphorus oxychloride is a powerful dehydrating agent that reacts with N,N-dimethylformamide (DMF) to form the electrophilic Vilsmeier reagent, a chloroiminium ion. This reagent is the active electrophile that attacks the electron-rich aromatic ring of 3,5-dichloroanisole[1][2].
Q2: Can I use other formylating agents for this synthesis?
A2: While other formylation methods exist (e.g., Gattermann, Reimer-Tiemann), the Vilsmeier-Haack reaction is generally the most effective and widely used for this type of substrate due to its relatively mild conditions and high regioselectivity[4].
Q3: How can I monitor the progress of the reaction?
A3: The reaction can be effectively monitored by Thin Layer Chromatography (TLC). Spot the reaction mixture alongside the starting material (3,5-dichloroanisole) on a silica gel plate and elute with a suitable solvent system (e.g., 9:1 hexane/ethyl acetate). The formation of the more polar aldehyde product will be indicated by a new spot with a lower Rf value than the starting material.
Q4: What is the purpose of pouring the reaction mixture onto crushed ice during workup?
A4: Pouring the reaction mixture onto crushed ice serves two main purposes. First, it hydrolyzes the intermediate iminium salt to the desired aldehyde. Second, it helps to control the exothermic reaction that occurs upon quenching the excess POCl₃ and Vilsmeier reagent with water.
Q5: My final product has a pungent odor. Is this normal?
A5: Yes, many chlorinated aromatic aldehydes, such as the closely related 2,6-dichlorobenzaldehyde, are known to have a pungent odor[5]. This is a characteristic property of the compound.
IV. Experimental Protocols and Data
Protocol 1: Synthesis of this compound via Vilsmeier-Haack Reaction
This protocol provides a detailed, step-by-step methodology for the synthesis of this compound from 3,5-dichloroanisole.
Materials:
-
3,5-dichloroanisole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Oven-dried glassware
-
Magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere, add anhydrous DMF (3.0 equivalents). Cool the flask to 0 °C in an ice bath.
-
Add POCl₃ (1.2 equivalents) dropwise to the stirred DMF over 20-30 minutes, ensuring the internal temperature is maintained below 10 °C.
-
After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes. The formation of a white solid may be observed.
-
Reaction with Substrate: Dissolve 3,5-dichloroanisole (1.0 equivalent) in a minimal amount of anhydrous DCM and add it to the freshly prepared Vilsmeier reagent at 0 °C.
-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and then heat to 70 °C for 4-6 hours. Monitor the reaction progress by TLC.
-
Workup: After the reaction is complete (as indicated by TLC), cool the mixture to 0 °C and carefully pour it onto a vigorously stirred mixture of crushed ice and water.
-
Neutralize the acidic solution by the slow and careful addition of saturated aqueous NaHCO₃ solution until gas evolution ceases and the pH is neutral (pH ~7).
-
Extraction and Isolation: Transfer the mixture to a separatory funnel and extract the product with DCM (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.
Data Presentation: Expected Yields and Reaction Parameters
| Parameter | Condition A (Mild) | Condition B (Forcing) | Expected Outcome |
| Temperature | Room Temperature | 70-80 °C | Higher temperatures generally lead to faster reaction rates and higher conversion, but may also increase the formation of byproducts. |
| Reaction Time | 12-24 hours | 4-6 hours | Shorter reaction times are possible at higher temperatures. Monitor by TLC to determine the optimal time. |
| Equivalents of Vilsmeier Reagent | 1.5 equivalents | 3.0 equivalents | An excess of the Vilsmeier reagent can help drive the reaction to completion, but may also lead to more complex workup and potential side reactions. |
V. Visualizations
Reaction Mechanism
The following diagram illustrates the key steps in the Vilsmeier-Haack formylation of 3,5-dichloroanisole.
Caption: Vilsmeier-Haack reaction mechanism for the synthesis of this compound.
Experimental Workflow
The general workflow for the synthesis and purification is outlined below.
Caption: General experimental workflow for the synthesis of this compound.
VI. References
-
This compound. Chemical Synthesis Database. [Link]
-
13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). Human Metabolome Database. [Link]
-
This compound (C8H6Cl2O2). PubChemLite. [Link]
-
Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]
-
Organic Syntheses Procedure. Organic Syntheses. [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. ResearchGate. [Link]
-
Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. DUT Open Scholar. [Link]
-
Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. Scirp.org. [Link]
-
Method for synthesizing environment-friendly p-methoxybenzaldehyde. Google Patents.
-
2,6-Dichloro-3,4-dimethoxybenzaldehyde | C9H8Cl2O3 | CID 16217243. PubChem. [Link]
-
Benzaldehyde, 2,6-dichloro-. NIST WebBook. [Link]
-
CARBON MONOXIDE AS REAGENT IN THE FORMYLATION OF AROMATIC COMPOUNDS. UJ Content. [Link]
-
Benzaldehyde, m-methoxy-. Organic Syntheses Procedure. [Link]
-
Preparation method of 2, 6-dichlorobenzaldehyde. Google Patents.
-
Does anyone have detailed methodology for synthesis of 6-(4-methoxyphenyl)-2,4 dichloro-1,3,5 triazin? ResearchGate. [Link]
-
Synthesis of 2,6-dichloro-4-nitrobenzaldehyde. PrepChem.com. [Link]
-
Synthesis of A. 2,4-Dichloro-6-(4-fluorophenylmethoxy)benzaldehyde. PrepChem.com. [Link]
-
The Formylation of N,N‑Dimethylcorroles. PMC - PubMed Central. [Link]
Sources
2,6-Dichloro-4-methoxybenzaldehyde degradation pathways and prevention
Welcome to the technical support center for 2,6-Dichloro-4-methoxybenzaldehyde. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the handling, storage, and use of this compound in experimental settings. Our goal is to provide you with the expertise and practical solutions to ensure the integrity of your research.
Frequently Asked Questions (FAQs)
Q1: I've noticed a white crystalline precipitate forming in my stock of this compound. What is it, and is my compound still usable?
A1: The white precipitate is most likely 2,6-Dichloro-4-methoxybenzoic acid, the primary degradation product formed through oxidation. Benzaldehydes are notoriously susceptible to air oxidation, a process that can be catalyzed by light.[1][2] The presence of this impurity can significantly affect your experimental outcomes, especially in reactions sensitive to acidic conditions or requiring high purity starting material.
Whether the compound is still usable depends on the tolerance of your experiment to this acidic impurity. For many applications, it is crucial to use the purified aldehyde. It is always recommended to distill the aldehyde before use, especially if it has been stored for an extended period.[1]
Q2: What are the primary degradation pathways for this compound that I should be aware of?
A2: The two most common degradation pathways for this compound are:
-
Oxidation: This is the most prevalent degradation route, where the aldehyde group is oxidized to a carboxylic acid (2,6-Dichloro-4-methoxybenzoic acid). This autoxidation is a free-radical chain reaction initiated by exposure to oxygen and can be accelerated by light.[1][3][4]
-
Cannizzaro Reaction: In the presence of a strong base, benzaldehydes lacking an alpha-hydrogen, such as this compound, can undergo disproportionation. In this reaction, two molecules of the aldehyde react to produce one molecule of the corresponding carboxylic acid and one molecule of the corresponding alcohol (2,6-Dichloro-4-methoxybenzyl alcohol).[2]
Q3: How should I properly store this compound to minimize degradation?
A3: Proper storage is critical to maintaining the purity of this compound. Here are the best practices:
-
Inert Atmosphere: Store the compound under an inert atmosphere, such as nitrogen or argon, to prevent contact with oxygen.[2][5]
-
Light Protection: Use an amber or opaque glass bottle to protect the compound from light, which can catalyze oxidation.[1]
-
Low Temperature: Store the compound in a cool, dry, and well-ventilated place.[6][7] Refrigeration is often recommended.
-
Inhibitors: For long-term storage, consider adding a radical inhibitor like hydroquinone or catechol at a very low concentration (e.g., 0.01%).[1][5]
Q4: Can I use a base in my reaction with this compound?
A4: The use of a base requires careful consideration. Strong bases like sodium hydroxide can promote the Cannizzaro reaction, leading to unwanted byproducts.[2] If a base is necessary for your reaction, it is advisable to use a milder, non-nucleophilic base, such as sodium carbonate or sodium bicarbonate, and to perform the reaction at a low temperature to minimize side reactions.[2]
Troubleshooting Guides
Problem 1: My reaction yield is consistently low, and I suspect degradation of the starting aldehyde.
Solution Workflow:
-
Assess Aldehyde Purity: Before starting your reaction, check the purity of your this compound. The presence of the corresponding benzoic acid is a common issue. You can use techniques like Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy to quantify the impurity.[8][9]
-
Purify the Aldehyde: If significant degradation is observed, purify the aldehyde by vacuum distillation.[1] This will remove the less volatile benzoic acid.
-
Optimize Reaction Conditions:
-
Inert Atmosphere: Ensure your reaction is carried out under a strictly inert atmosphere (nitrogen or argon) to prevent in-situ oxidation.[2]
-
Solvent Purity: Use dry, deoxygenated solvents.
-
Temperature Control: Run the reaction at the lowest effective temperature to minimize side reactions.
-
Problem 2: I am observing unexpected byproducts in my reaction mixture.
Solution Workflow:
-
Characterize Byproducts: Use analytical techniques like GC-MS or LC-MS to identify the unexpected byproducts.[9][10] Common culprits are the corresponding benzoic acid and benzyl alcohol from the degradation pathways mentioned earlier.
-
Trace the Source of Degradation:
-
If 2,6-Dichloro-4-methoxybenzoic acid is the major byproduct, the issue is likely oxidation. Review your handling and reaction setup for potential exposure to air.
-
If both 2,6-Dichloro-4-methoxybenzoic acid and 2,6-Dichloro-4-methoxybenzyl alcohol are present, the Cannizzaro reaction is a likely cause, especially if a strong base was used. Consider switching to a milder base.[2]
-
-
Implement Preventative Measures:
Experimental Protocols
Protocol 1: Purification of this compound by Vacuum Distillation
-
Preparation: To a round-bottom flask, add the impure this compound. It is advisable to first wash the aldehyde with a 10% sodium carbonate solution, followed by water, and then dry it over anhydrous magnesium sulfate.[5]
-
Apparatus Setup: Assemble a vacuum distillation apparatus. Ensure all glass joints are properly sealed.
-
Distillation: Heat the flask gently while applying a vacuum. Collect the fraction that distills at the correct boiling point for this compound under the applied pressure.
-
Storage: Immediately transfer the purified aldehyde to a clean, dry, amber glass bottle and store it under an inert atmosphere.
Protocol 2: A General Procedure for Reactions Involving this compound under Inert Conditions
-
Inerting the System: Assemble your reaction glassware and dry it thoroughly. Purge the entire system with a stream of dry nitrogen or argon for 10-15 minutes.
-
Reagent Addition: Add your freshly purified this compound and any other reagents via syringe or under a positive pressure of the inert gas.
-
Reaction: Maintain a positive pressure of the inert gas throughout the course of the reaction. This can be achieved using a balloon filled with the inert gas or a bubbler system.
-
Work-up: Upon completion, quench the reaction and perform the work-up as required by your specific protocol. If extractions are involved, consider using deoxygenated water.
Visualizing Degradation Pathways
To aid in understanding the potential degradation mechanisms, the following diagrams illustrate the key pathways.
Caption: Autoxidation of this compound to its benzoic acid derivative.
Caption: Cannizzaro disproportionation reaction under strong basic conditions.
Quantitative Data Summary
| Parameter | Value | Reference |
| Molecular Formula | C₈H₆Cl₂O₂ | [11] |
| Molecular Weight | 205.04 g/mol | [11] |
References
-
Sciencemadness.org. (2010). Oxidation of Benzaldehyde, Prevention Of. [Link]
-
ResearchGate. (2016). What is the best solution to prevent the oxidation of Benzaldehyde to Benzoic acid?. [Link]
-
ResearchGate. (2014). Substrates that inhibit the autoxidation of benzaldehyde to benzoic acid. [Link]
-
ResearchGate. (n.d.). Development and Limit Validation of a GC-FID Method for the Quantitative Analysis of Benzaldehyde and Related Substances. [Link]
-
Sankar, M., Nowicka, E., Richards, E., et al. (2014). The benzaldehyde oxidation paradox explained by the interception of peroxy radical by benzyl alcohol. Nature Communications, 5, 3332. [Link]
-
Bio-Rad. (n.d.). Safety Data Sheet - 4-Hydroxy-3-methoxy-benzaldehyde. [Link]
-
Toppr. (n.d.). Organic Chemistry – Specific Name Reactions. [Link]
-
Ogden, P. H., & Watson, G. K. (1988). Biodegradation of substituted benzenes. Journal of Applied Bacteriology, 65(1), 1-5. [Link]
-
ResearchGate. (2019). Experimental and modeling study of benzaldehyde oxidation. [Link]
-
International Journal of Trend in Scientific Research and Development. (n.d.). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. [Link]
-
Chemical Synthesis Database. (2025). This compound. [Link]
Sources
- 1. Sciencemadness Discussion Board - Oxidation of Benzaldehyde, Prevention Of - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. The benzaldehyde oxidation paradox explained by the interception of peroxy radical by benzyl alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. bio.vu.nl [bio.vu.nl]
- 8. researchgate.net [researchgate.net]
- 9. ijmr.net.in [ijmr.net.in]
- 10. researchgate.net [researchgate.net]
- 11. chemsynthesis.com [chemsynthesis.com]
Validation & Comparative
A Researcher's Guide to 1H NMR Spectral Analysis: A Comparative Study of 2,6-Dichloro-4-methoxybenzaldehyde
Introduction
For professionals in drug development and organic synthesis, Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of small molecules.[1] Among its variants, proton (¹H) NMR provides a detailed map of the hydrogen environments within a molecule, revealing crucial information about connectivity and stereochemistry. This guide offers an in-depth analysis of the ¹H NMR spectrum of 2,6-dichloro-4-methoxybenzaldehyde, a polysubstituted aromatic aldehyde.
Rather than a simple spectral interpretation, we will dissect the electronic effects of each substituent by comparing the target molecule to simpler, structurally related benzaldehydes. This comparative approach not only facilitates the assignment of signals for the target compound but also reinforces the fundamental principles of spectral interpretation, empowering researchers to predict and confirm complex molecular structures with confidence.
Pillar 1: The Foundational Principles of ¹H NMR in Aromatic Aldehydes
A ¹H NMR spectrum is defined by three primary characteristics: chemical shift, integration, and signal splitting (multiplicity).[2] Understanding how molecular structure influences these parameters is key to accurate interpretation.
-
Chemical Shift (δ): Measured in parts per million (ppm), the chemical shift indicates the electronic environment of a proton.[2] Protons in electron-rich environments are "shielded" and resonate at a lower ppm (upfield), while those in electron-poor environments are "deshielded" and appear at a higher ppm (downfield).[3] Aldehyde protons (-CHO) are characteristically found far downfield (δ 9.0-10.0 ppm) due to the strong deshielding effect of the adjacent, electron-withdrawing carbonyl group.[4][5][6]
-
Substituent Effects: The electronic nature of substituents on a benzene ring profoundly alters the chemical shifts of both aromatic and aldehydic protons.[1]
-
Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) increase electron density on the ring, particularly at the ortho and para positions. This shielding effect causes attached protons to shift upfield to lower ppm values.[1]
-
Electron-Withdrawing Groups (EWGs): Halogens like chlorine (-Cl) decrease the ring's electron density through their inductive effect, deshielding nearby protons and shifting them downfield to higher ppm values.[1]
-
Pillar 2: Spectral Deconstruction and Comparative Analysis
To accurately predict and analyze the spectrum of this compound, we will build our understanding by examining simpler analogues. The interplay of shielding and deshielding effects is not merely additive but synergistic, and this comparative methodology provides the clearest view of these interactions.
Reference Spectra Analysis
-
Benzaldehyde (The Parent Molecule): As the fundamental structure, its spectrum provides a baseline. The aldehyde proton appears as a singlet around δ 10.0 ppm.[5] The five aromatic protons, due to the influence of the CHO group, resolve into three distinct signals for the ortho (δ ~7.87 ppm), meta (δ ~7.51 ppm), and para (δ ~7.61 ppm) protons.[5]
-
4-Methoxybenzaldehyde (Anisaldehyde): Introducing an EDG. The powerful electron-donating methoxy group at the C4 position significantly shields the ortho protons (C3, C5), shifting them upfield. The methoxy group itself gives a characteristic singlet at δ ~3.8 ppm.
-
2,6-Dichlorobenzaldehyde: Introducing two EWGs. The two powerfully electron-withdrawing chlorine atoms at the ortho positions (C2, C6) create a strong deshielding environment. This dramatically shifts the remaining aromatic protons (C3, C4, C5) and the aldehyde proton downfield.[7]
Predictive Analysis of this compound
The structure of this compound presents a fascinating case where competing electronic effects are at play. Due to the molecule's symmetry, we expect three distinct signals with an integration ratio of 1:2:3.
-
Aldehyde Proton (H-α): This proton is flanked by two ortho chloro substituents. Their strong inductive withdrawal of electron density will deshield this proton significantly, likely placing its chemical shift above that of benzaldehyde itself. We predict a singlet at δ ~10.4 ppm .
-
Aromatic Protons (H-3, H-5): These two equivalent protons are subject to multiple influences. They are ortho to the electron-donating methoxy group (shielding effect) but are also meta to the aldehyde group and ortho to a chloro group (deshielding effects). The net result is a significant downfield shift. Given the symmetry, these protons cannot couple with each other and will appear as a singlet . We predict this signal to appear at δ ~6.8-7.0 ppm .
-
Methoxy Protons (-OCH₃): The protons of the methoxy group are relatively isolated from the direct deshielding of the chloro groups and will appear as a sharp singlet, characteristic of methoxy groups on an aromatic ring. We predict this signal at δ ~3.9 ppm .
Data Summary and Comparison
The following table summarizes the experimental ¹H NMR chemical shifts for the reference compounds and the predicted shifts for our target molecule, illustrating the impact of each substituent.
| Compound | Aldehyde-H (δ ppm) | Aromatic-H (δ ppm) | Methoxy-H (δ ppm) |
| Benzaldehyde | ~10.0[5] | ~7.5-7.9 (multiplet, 5H)[5] | N/A |
| 4-Methoxybenzaldehyde | ~9.87[8] | ~7.8 (d, 2H), ~7.0 (d, 2H)[8] | ~3.8 (s, 3H)[8] |
| 2,6-Dichlorobenzaldehyde | ~10.4 | ~7.4-7.5 (multiplet, 3H) | N/A |
| This compound | ~10.4 (Predicted) | ~6.9 (Predicted, s, 2H) | ~3.9 (Predicted, s, 3H) |
Note: Experimental data for 2,6-Dichlorobenzaldehyde is derived from spectral databases.[7] Data for the target molecule is predicted based on established substituent effect principles.
This comparative analysis demonstrates a clear logic. The aldehyde proton in the target molecule is shifted downfield by the ortho chloro groups, similar to 2,6-dichlorobenzaldehyde. The aromatic protons, however, represent a balance of the shielding from the methoxy group and deshielding from the adjacent chlorine atoms.
Pillar 3: Experimental Validation Workflow
To ensure trustworthy and reproducible results, a standardized experimental protocol is paramount. The following section details a self-validating workflow for acquiring high-quality ¹H NMR data.
Step-by-Step Protocol for ¹H NMR Sample Preparation and Acquisition
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the solid this compound sample.
-
Transfer the solid into a clean, dry NMR tube.
-
Using a calibrated pipette, add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent is critical to avoid large interfering signals.
-
Add a small amount (1-2 drops) of an internal standard, typically Tetramethylsilane (TMS), which provides a reference signal at δ 0.0 ppm.
-
Cap the NMR tube and gently agitate or vortex until the sample is completely dissolved. A clear, homogeneous solution is required.
-
-
Spectrometer Setup and Data Acquisition:
-
Insert the prepared NMR tube into the spectrometer's spinner turbine and carefully adjust its depth using a depth gauge.
-
Place the sample into the NMR magnet.
-
Lock the spectrometer onto the deuterium signal of the solvent (e.g., CDCl₃). This step corrects for any magnetic field drift.
-
Shim the magnetic field by adjusting the shim coils. This process homogenizes the magnetic field across the sample volume, resulting in sharp, symmetrical peaks and higher resolution. Automated shimming routines are standard on modern spectrometers.
-
Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 90° pulse, 1-2 second relaxation delay, 16-32 scans for good signal-to-noise).
-
-
Data Processing:
-
Apply Fourier Transform to the acquired Free Induction Decay (FID) signal.
-
Phase-correct the spectrum to ensure all peaks are in positive, absorptive mode.
-
Calibrate the chemical shift axis by setting the TMS peak to δ 0.0 ppm.
-
Integrate the area under each peak to determine the relative ratio of protons.
-
Visualized Experimental Workflow
The following diagram illustrates the logical flow from sample preparation to final data analysis, ensuring a systematic and reproducible approach.
Caption: Standard workflow for ¹H NMR spectral analysis.
Conclusion
The ¹H NMR spectrum of a substituted benzaldehyde provides a wealth of structural information.[1] By systematically comparing the spectrum of this compound with those of simpler, related compounds, we can confidently assign each signal by understanding the competing electronic effects of the substituents. The strong deshielding from the ortho-chlorine atoms dominates the chemical shift of the aldehyde proton, while the aromatic proton signals reflect a nuanced balance between halogen-induced deshielding and methoxy-induced shielding. This guide provides the theoretical framework, comparative data, and a robust experimental protocol to empower researchers in their use of NMR for the rigorous structural characterization of complex organic molecules.
References
- A Comparative Analysis of Substituted Benzaldehyde NMR Spectra: A Guide for Researchers. Benchchem.
- 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686).
- Electronic Supplementary Inform
- Short Summary of 1H-NMR Interpretation.
- 2-Hydroxy-4-methoxybenzaldehyde(673-22-3) 1H NMR spectrum. ChemicalBook.
- Interpreting ¹H NMR Spectra. OpenOChem Learn.
- 1H Chemical Shifts in NMR. Part 191.
- 2,6-Dichlorobenzaldehyde(83-38-5) 1H NMR spectrum. ChemicalBook.
- Proton 1H NMR spectrum of benzaldehyde C₆H₅CHO. Doc Brown's Chemistry.
- 5.10: Interpreting Proton NMR Spectra. Chemistry LibreTexts.
- 4-Methoxybenzaldehyde | C8H8O2. PubChem.
- 4-methoxy Benzaldehyde at BMRB. Biological Magnetic Resonance Bank.
- Chemical shifts. University of Regensburg.
- 1H chemical shifts in NMR: Part 19. Carbonyl anisotropies and steric effects in aromatic aldehydes and ketones.
- ¹H NMR: Intermediate Level, Spectrum 6. University of Wisconsin-Madison.
- 2,6-Dichlorobenzaldehyde | C7H4Cl2O. PubChem.
- Benzaldehyde, 2,6-dichloro-. NIST WebBook.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Interpreting | OpenOChem Learn [learn.openochem.org]
- 3. ucl.ac.uk [ucl.ac.uk]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 2,6-Dichlorobenzaldehyde(83-38-5) 1H NMR [m.chemicalbook.com]
- 8. rsc.org [rsc.org]
A Comparative Analysis of 13C NMR Chemical Shifts for 2,6-Dichloro-4-methoxybenzaldehyde
This guide provides an in-depth analysis of the 13C Nuclear Magnetic Resonance (NMR) chemical shifts for 2,6-dichloro-4-methoxybenzaldehyde. Designed for researchers, scientists, and professionals in drug development, this document offers a comparative study against structurally related analogues, supported by a combination of experimental and predicted data. The objective is to elucidate the electronic effects of the substituents on the benzaldehyde scaffold, thereby providing a robust framework for structural verification and analysis.
Introduction: The Power of 13C NMR in Structural Elucidation
Carbon-13 NMR spectroscopy is a powerful analytical technique that provides invaluable information about the carbon skeleton of a molecule.[1][2] Unlike proton (¹H) NMR, 13C NMR spectra are typically acquired with proton decoupling, resulting in a spectrum of singlets where each unique carbon atom is represented by a distinct peak.[3] The chemical shift (δ), reported in parts per million (ppm), of each carbon signal is highly sensitive to its local electronic environment. This sensitivity allows for the detailed characterization of molecular structure, including the identification of functional groups and the understanding of substituent effects.[4]
The chemical shift of a particular carbon atom is primarily influenced by the electronegativity of adjacent atoms and the hybridization state of the carbon.[2] Electron-withdrawing groups deshield a carbon nucleus, causing its signal to appear at a higher chemical shift (downfield), while electron-donating groups cause an upfield shift to lower ppm values. A comprehensive understanding of these substituent-induced chemical shifts (SCS) is critical for the accurate interpretation of 13C NMR spectra.[5]
This guide will dissect the 13C NMR spectrum of this compound by comparing it with the spectra of 4-methoxybenzaldehyde and 2,6-dichlorobenzaldehyde. This comparative approach allows for the isolation and rationalization of the electronic contributions of the chloro, methoxy, and aldehyde functionalities.
Visualizing the Structure
To facilitate the discussion of chemical shifts, the IUPAC numbering for this compound is provided in the diagram below.
Caption: Structure of this compound with atom numbering.
Comparative Analysis of 13C NMR Chemical Shifts
The following table presents a comparison of the 13C NMR chemical shifts for this compound (predicted), 4-methoxybenzaldehyde (experimental), and 2,6-dichlorobenzaldehyde (experimental). All chemical shifts are reported in ppm relative to a TMS standard.
| Carbon Atom | This compound (Predicted in CDCl₃) | 4-Methoxybenzaldehyde (Experimental in DMSO-d₆)[6] | 2,6-Dichlorobenzaldehyde (Experimental in CDCl₃) |
| C1 (C-CHO) | 130.2 | 129.7 | 133.3 |
| C2/C6 (C-Cl) | 137.5 | - | 136.2 |
| C3/C5 (CH) | 114.1 | 114.5 | 130.0 |
| C4 (C-OCH₃) | 160.5 | 164.2 | - |
| C=O (Aldehyde) | 186.9 | 191.3 | 189.2 |
| O-CH₃ | 56.4 | 55.7 | - |
Interpretation of Chemical Shifts and Substituent Effects
A detailed analysis of the chemical shifts reveals the distinct electronic influences of the substituents on the aromatic ring.
-
Aldehyde Carbon (C=O): The aldehyde carbonyl carbon is the most deshielded carbon in all three molecules, appearing at the highest chemical shift. This is due to the strong electron-withdrawing nature of the doubly bonded oxygen atom. In the predicted spectrum of this compound, this signal is at 186.9 ppm. The presence of the electron-donating methoxy group slightly shields this carbon compared to the experimental value for 2,6-dichlorobenzaldehyde (189.2 ppm).
-
Carbons Bearing Chlorine (C2/C6): The two chlorine atoms at the C2 and C6 positions are strongly electron-withdrawing through induction, which should lead to a deshielding effect on the carbons to which they are attached. This is reflected in the predicted chemical shift of 137.5 ppm for these carbons in this compound, which is comparable to the 136.2 ppm observed for the corresponding carbons in 2,6-dichlorobenzaldehyde.
-
Carbons at C3/C5: These carbons are ortho to the electron-donating methoxy group and meta to the electron-withdrawing aldehyde group. The powerful electron-donating resonance effect of the methoxy group dominates, leading to a significant shielding of these carbons. The predicted value of 114.1 ppm is very close to the experimental value of 114.5 ppm for the equivalent carbons in 4-methoxybenzaldehyde.[6]
-
Carbon Bearing the Methoxy Group (C4): The C4 carbon, directly attached to the oxygen of the methoxy group, is significantly deshielded, with a predicted chemical shift of 160.5 ppm. This is consistent with the experimental value of 164.2 ppm in 4-methoxybenzaldehyde and is a characteristic chemical shift for an oxygen-substituted aromatic carbon.[6]
-
Carbon Bearing the Aldehyde Group (C1): The C1 carbon is ipso to the aldehyde group and is predicted to resonate at 130.2 ppm. Its chemical shift is influenced by the aldehyde group's electron-withdrawing inductive effect and the resonance effects of the other substituents.
-
Methoxy Carbon (O-CH₃): The carbon of the methoxy group appears at a predicted value of 56.4 ppm, which is in excellent agreement with the experimental value of 55.7 ppm in 4-methoxybenzaldehyde.[6] This region of the spectrum is characteristic of sp³ hybridized carbons attached to an oxygen atom.
Experimental Protocol for 13C NMR Acquisition
The following is a standardized protocol for the acquisition of a 13C NMR spectrum, which can be adapted for the analysis of this compound and similar compounds.
Caption: Standard workflow for 13C NMR spectroscopy.
Detailed Steps:
-
Sample Preparation:
-
Instrument Setup and Calibration:
-
Data Acquisition:
-
Select a standard proton-decoupled 13C NMR pulse sequence.
-
Set the appropriate spectral width to encompass all expected carbon signals (typically 0-220 ppm).[1]
-
Set the number of scans to achieve an adequate signal-to-noise ratio. Due to the low natural abundance of 13C, a larger number of scans is required compared to ¹H NMR.
-
Set a suitable relaxation delay (D1) to allow for the complete relaxation of all carbon nuclei between pulses, which is important for accurate quantification, although not strictly necessary for qualitative analysis.
-
Initiate the data acquisition to collect the Free Induction Decay (FID).
-
-
Data Processing:
-
Apply a Fourier transform to the FID to convert the time-domain signal into a frequency-domain spectrum.
-
Perform phase correction to ensure all peaks are in the absorptive mode.
-
Apply baseline correction to obtain a flat baseline.
-
Calibrate the chemical shift scale by setting the TMS peak to 0.0 ppm.
-
Identify and record the chemical shifts of all observed peaks.
-
Conclusion
The analysis of the 13C NMR spectrum of this compound, through a comparative approach with its structural analogues, provides a clear and detailed picture of the electronic environment of each carbon atom. The predicted chemical shifts are in excellent agreement with the expected substituent effects, demonstrating the interplay of inductive and resonance contributions from the chloro, methoxy, and aldehyde groups. This guide serves as a valuable resource for the structural verification and interpretation of the 13C NMR data for this and related compounds, underscoring the predictive power of NMR spectroscopy in chemical research.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]
- 4. 13.11 Characteristics of 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]
- 5. Substituent effects in the 13C NMR chemical shifts of alpha-mono-substituted acetonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. pydio.campus.nd.edu [pydio.campus.nd.edu]
- 8. scribd.com [scribd.com]
A Comparative Crystallographic Guide to 2,6-Dichloro-4-methoxybenzaldehyde and Its Structural Analogs
This guide offers an in-depth comparative analysis of the X-ray crystal structure of 2,6-dichloro-4-methoxybenzaldehyde, placed in context with its structural analogs. In the absence of a publicly available crystal structure for this compound at the time of this publication, this guide provides a framework for its structural elucidation. This is achieved through a detailed comparison with the experimentally determined crystal structures of closely related benzaldehyde derivatives. Furthermore, we present robust, field-proven protocols for the synthesis, crystallization, and single-crystal X-ray diffraction analysis of such compounds, providing researchers, scientists, and drug development professionals with a comprehensive resource for their work.
Introduction: The Significance of Substituted Benzaldehydes
Substituted benzaldehydes are pivotal building blocks in organic synthesis, finding extensive applications in the pharmaceutical, agrochemical, and materials science sectors. The specific nature and position of substituents on the benzene ring profoundly influence the molecule's reactivity, intermolecular interactions, and, consequently, its solid-state properties. The title compound, this compound, with its electron-withdrawing chlorine atoms flanking the aldehyde and an electron-donating methoxy group, presents a unique electronic and steric profile. Understanding its three-dimensional structure through X-ray crystallography is crucial for predicting its behavior in various applications, from serving as a precursor in drug synthesis to its use in the development of novel materials.
Comparative Structural Analysis: Insights from Analogs
While the crystal structure of this compound remains to be determined, a comparative analysis of its structural analogs provides valuable insights into its likely solid-state conformation and packing. Here, we compare it with the known crystal structure of 2,6-dichlorobenzaldehyde.
| Compound | This compound | 2,6-dichlorobenzaldehyde[1] |
| CCDC Number | Not available | 637814 |
| Molecular Formula | C₈H₆Cl₂O₂ | C₇H₄Cl₂O |
| Molecular Weight | 205.04 g/mol | 175.01 g/mol |
| Crystal System | Predicted: Monoclinic | Monoclinic |
| Space Group | Predicted: P2₁/c | P2₁/c |
The presence of the methoxy group in this compound is expected to significantly influence its crystal packing compared to 2,6-dichlorobenzaldehyde. The methoxy group can participate in weak hydrogen bonding and other intermolecular interactions, potentially leading to a different packing motif. The planarity of the benzaldehyde moiety is also a key feature to consider, with the steric hindrance from the two ortho-chloro substituents likely forcing the aldehyde group to be slightly out of the plane of the benzene ring.
Experimental Protocols
Synthesis of this compound
A plausible synthetic route to this compound can be adapted from established methods for the synthesis of related substituted benzaldehydes. A common approach involves the oxidation of the corresponding benzyl alcohol.
Step-by-step Protocol:
-
Starting Material: 2,6-dichloro-4-methoxytoluene.
-
Benzylic Bromination: The starting material can be subjected to free-radical bromination using N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide in a suitable solvent such as carbon tetrachloride, under reflux. This would yield 1-(bromomethyl)-2,6-dichloro-4-methoxybenzene.
-
Hydrolysis: The resulting benzyl bromide can be hydrolyzed to the corresponding benzyl alcohol, 2,6-dichloro-4-methoxybenzyl alcohol, using aqueous sodium carbonate.
-
Oxidation: The final step is the oxidation of the benzyl alcohol to the desired benzaldehyde. A variety of mild oxidizing agents can be employed, such as pyridinium chlorochromate (PCC) in dichloromethane (DCM) or a Swern oxidation.
Single Crystal Growth
Obtaining high-quality single crystals is paramount for successful X-ray diffraction analysis. Several techniques can be employed, and the choice of solvent is critical.
Recommended Crystallization Techniques:
-
Slow Evaporation: A solution of the compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over several days.
-
Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a small, open vial, which is then placed in a larger sealed container with a less volatile solvent (the anti-solvent) in which the compound is poorly soluble. The vapor of the anti-solvent slowly diffuses into the solution, reducing the solubility of the compound and promoting crystallization.
-
Antisolvent Crystallization: An antisolvent is slowly added to a solution of the compound until turbidity is observed. The solution is then slightly warmed until it becomes clear again and allowed to cool slowly to room temperature.
Single-Crystal X-ray Diffraction (SC-XRD)
Once suitable crystals are obtained, they can be analyzed using a single-crystal X-ray diffractometer.
General Workflow:
-
Crystal Mounting: A single crystal of appropriate size and quality is mounted on a goniometer head.
-
Data Collection: The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The collected data is processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and other crystallographic parameters.
Conclusion
While the definitive crystal structure of this compound awaits experimental determination, this guide provides a robust framework for its investigation. By drawing comparisons with known structures of its analogs and outlining detailed experimental protocols, we empower researchers to pursue its synthesis, crystallization, and structural elucidation. The insights gained from its three-dimensional structure will undoubtedly contribute to a deeper understanding of its chemical behavior and pave the way for its application in the design of novel molecules and materials.
References
Sources
Comparing reactivity of 2,6-Dichloro-4-methoxybenzaldehyde with other benzaldehydes
For professionals engaged in the intricate fields of organic synthesis and drug development, a nuanced understanding of how molecular structure dictates chemical reactivity is not merely academic—it is fundamental to innovation. This guide offers an in-depth, objective comparison of 2,6-dichloro-4-methoxybenzaldehyde against other common benzaldehydes. We will dissect the complex interplay of electronic and steric factors that govern its reactivity, supported by established chemical principles and detailed experimental protocols.
The Decisive Influence of Substituents on Benzaldehyde Reactivity
The reactivity of the aldehyde functional group in benzaldehyde derivatives is fundamentally tethered to the electrophilicity of its carbonyl carbon. Aromatic aldehydes are inherently less reactive than their aliphatic counterparts due to the electron-donating resonance effect of the benzene ring, which tempers this electrophilicity.[1] However, the introduction of substituents onto the ring can dramatically alter this electronic landscape.
-
Electron-Withdrawing Groups (EWGs) , such as nitro (-NO₂) or chloro (-Cl) groups, pull electron density away from the carbonyl carbon. This inductive effect (-I) enhances the carbon's partial positive charge, making it a more potent target for nucleophiles and thus increasing reactivity in reactions like nucleophilic additions.[1][2][3]
-
Electron-Donating Groups (EDGs) , like methoxy (-OCH₃) or methyl (-CH₃) groups, push electron density into the ring through resonance (+R).[4] This effect diminishes the carbonyl carbon's electrophilicity, generally slowing the rate of nucleophilic attack.[1][5]
The molecule at the heart of our discussion, This compound , presents a fascinating case where these effects are in direct competition, further complicated by significant steric factors.
-
4-Methoxy Group (-OCH₃): This group exerts a powerful electron-donating resonance effect (+R), which increases electron density in the ring and deactivates the aldehyde toward nucleophiles.[4][5] Concurrently, its oxygen atom has a weaker electron-withdrawing inductive effect (-I).[4] In the para position, the resonance effect is dominant.
-
2,6-Dichloro Groups (-Cl): The two chlorine atoms flanking the aldehyde are strongly electron-withdrawing through induction (-I), which serves to increase the carbonyl carbon's electrophilicity. Their resonance effect (+R) is weak and largely overshadowed by induction. Critically, their placement at the ortho positions introduces severe steric hindrance, physically impeding the approach of nucleophiles to the reaction center.[6]
This intricate balance of opposing electronic forces and steric blockade makes predicting the reactivity of this compound a non-trivial challenge, requiring careful experimental validation.
Comparative Reactivity in Key Organic Transformations
To contextualize the behavior of this compound, we compare it with a set of structurally related benzaldehydes in common reactions.
| Benzaldehyde Derivative | Key Substituent Effects | Predicted Reactivity in Nucleophilic Addition |
| Benzaldehyde | Unsubstituted (Baseline) | Baseline |
| 4-Methoxybenzaldehyde | Strong +R (electron-donating) | Lower than benzaldehyde[1][5] |
| 4-Chlorobenzaldehyde | Strong -I (electron-withdrawing) | Higher than benzaldehyde[1] |
| 2,6-Dichlorobenzaldehyde | Very Strong -I, Severe Steric Hindrance | Reactivity is a complex balance; -I effect increases electrophilicity, but steric hindrance may dominate and significantly lower the reaction rate.[7] |
| This compound | Strong +R, Very Strong -I, Severe Steric Hindrance | The +R effect of methoxy and the -I effect of the chlorines are opposing. However, the severe steric hindrance from the ortho-chlorines is expected to be the overriding factor, leading to significantly reduced reactivity compared to less hindered aldehydes. |
Nucleophilic Addition: The Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration.[8][9] Its rate is highly sensitive to the electrophilicity of the aldehyde. Aldehydes with EWGs react faster.[2]
We can predict that this compound will be significantly less reactive in a Knoevenagel condensation than benzaldehyde or 4-chlorobenzaldehyde. The steric shield provided by the two ortho-chloro substituents presents a formidable barrier to the incoming nucleophile (the enolate of the active methylene compound), likely making it the rate-limiting factor over any electronic activation provided by the same chloro groups.
Olefination: The Wittig Reaction
The Wittig reaction, which converts aldehydes into alkenes using a phosphorus ylide, is another cornerstone of organic synthesis.[10][11] The reaction rate is also accelerated by EWGs on the benzaldehyde.[1] For instance, benzaldehydes with nitro and chloro substituents show markedly higher reaction rates than unsubstituted benzaldehyde.[1]
In the case of this compound, the steric hindrance is again expected to dramatically slow the reaction. The approach of the bulky phosphorus ylide to the carbonyl carbon is severely impeded. While specialized, more reactive variants like the Horner-Wadsworth-Emmons (HWE) reaction might offer better yields, the standard Wittig reaction is anticipated to be sluggish and low-yielding.[6]
Experimental Protocols for Reactivity Comparison
To empirically validate these theoretical predictions, a standardized set of comparative experiments is essential. The following protocol for a Knoevenagel condensation provides a self-validating system to assess the relative reactivity of different benzaldehydes.
Protocol: Comparative Knoevenagel Condensation
This protocol is adapted from established methods for the Knoevenagel condensation.[2][12][13]
Objective: To compare the reaction rate and yield for the condensation of various substituted benzaldehydes with malononitrile.
Materials:
-
Benzaldehyde
-
4-Methoxybenzaldehyde
-
4-Chlorobenzaldehyde
-
2,6-Dichlorobenzaldehyde
-
This compound
-
Malononitrile
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In separate, identical round-bottom flasks, dissolve one equivalent of each benzaldehyde derivative (e.g., 5.0 mmol) in 15 mL of ethanol.
-
Addition of Reagents: To each flask, add 1.05 equivalents of malononitrile. Stir the solutions at room temperature for 5 minutes to ensure homogeneity.
-
Initiation of Reaction: Add a catalytic amount of piperidine (e.g., 0.1 equivalents) to each flask simultaneously (or in rapid succession) to initiate the reaction. Start a timer for each reaction.
-
Reaction Monitoring:
-
Causality: Monitoring the reaction is crucial to obtain kinetic insights. TLC is a rapid and effective method for tracking the disappearance of the starting aldehyde.
-
Spot a small aliquot from each reaction mixture onto a TLC plate at regular intervals (e.g., 15, 30, 60, 120 minutes) alongside a spot of the starting aldehyde.
-
Elute the TLC plates using an appropriate solvent system (e.g., 3:1 Hexanes:Ethyl Acetate).
-
Visualize the spots under UV light. The relative intensity of the starting material spot will indicate the reaction progress.
-
-
Workup and Isolation: After a set time (e.g., 4 hours, or when the baseline benzaldehyde reaction is complete), quench each reaction by pouring the mixture into 50 mL of cold water. The solid product will precipitate.
-
Purification and Analysis: Collect the solid product by vacuum filtration, wash with cold water, and dry. Determine the mass of the crude product to calculate the yield. Further purification can be achieved by recrystallization from ethanol. Confirm the identity and purity of the products using ¹H NMR and melting point analysis.
Expected Outcome: The reaction yields and the rate of disappearance of the starting material on TLC will provide a clear, semi-quantitative comparison of reactivity. It is expected that 4-chlorobenzaldehyde will react fastest, followed by benzaldehyde, then 4-methoxybenzaldehyde. Both 2,6-dichlorobenzaldehyde and this compound are expected to show significantly lower conversion and yield due to steric hindrance.
Conclusion
The reactivity of this compound is a product of a complex tug-of-war between competing electronic and steric effects. While the two ortho-chloro substituents inductively activate the carbonyl group towards nucleophilic attack, they simultaneously create a profound steric barrier that severely restricts access to the reactive site. The para-methoxy group, through its electron-donating resonance effect, further tempers the aldehyde's intrinsic electrophilicity.
Experimental evidence and established principles of physical organic chemistry strongly suggest that steric hindrance is the dominant factor governing the reactivity of this molecule. Consequently, this compound should be regarded as a sterically hindered and relatively unreactive substrate in common nucleophilic addition and olefination reactions when compared to less substituted benzaldehydes. This understanding is critical for researchers in designing synthetic routes, as it necessitates the use of more forcing reaction conditions or specialized, less sterically demanding reagents to achieve desired chemical transformations.
References
- A Comparative Guide to the Reactivity of Substituted Benzaldehydes. (n.d.). BenchChem.
- Insights into Substituent Effects of Benzaldehyde Derivatives in a Heterogenous Organocatalyzed Aldol Reaction. (2022). Chemistry – A European Journal.
- The Influence of Aromatic Substituents on Benzaldehyde Reactivity in Condensation Reactions: A Comparative Guide. (n.d.). BenchChem.
- A Comparative Guide to the Reactivity of 2-Benzoylbenzaldehyde and Other Substituted Benzaldehydes. (n.d.). BenchChem.
- How benzene ring substituents affect reactivity of benzaldehyde derivatives in aldol reaction?. (2024). Reddit.
- Structure-Reactivity Correlation in the Oxidation of Substituted Benzaldehydes by Pyridinium Bromochromate. (2025). ResearchGate.
- Relative reactivity and stereoselectivity in the Wittig reactions of substituted benzaldehydes with benzylidenetriphenylphosphorane. (n.d.). The Journal of Organic Chemistry.
- Insights into Substituent Effects of Benzaldehyde Derivatives in a Heterogeneous Organocatalyzed Aldol Reaction. (2022). ResearchGate.
- Why is methoxy group an electron donating group?. (2016). Chemistry Stack Exchange.
- This compound. (n.d.). Chemical Synthesis Database.
- (A) p-methoxy benzaldehyde is less recative than bensaldehyde towards cyanohydrin formation. (R) The +R effect methoxy group increases the electron de. (2022). Sarthaks eConnect.
- How to compare the reactivity towards electrophilic substitution, benzene, benzaldehyde, and anisole. (2020). Quora.
- EFFECT OF o/p SUBSTITUTED CHLOROGROUP OF AROMATIC ALDEHYDE IN THE SYNTHESIS OF 3-AROYL FLAVANONE. (2016). TSI Journals.
- Knoevenagel condensation. (n.d.). Wikipedia.
- Knoevenagel Condensation Reaction. (n.d.). Sigma-Aldrich.
- This compound (C8H6Cl2O2). (n.d.). PubChemLite.
- Wittig Reaction. (n.d.). Organic Chemistry Portal.
- Wittig Reaction. (n.d.). Thermo Fisher Scientific - US.
- Knoevenagel Condensation. (n.d.). Thermo Fisher Scientific - US.
- Application Notes and Protocols for the Wittig Reaction Using 2,6-Dimethoxybenzaldehyde. (n.d.). BenchChem.
- Knoevenagel Condensation Doebner Modification. (n.d.). Organic Chemistry Portal.
- EWG vs EDG Groups on Benzaldehyde Electrophilicity. (2024). YouTube.
- Benzaldehyde, 2,6-dichloro-. (n.d.). NIST WebBook.
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. sarthaks.com [sarthaks.com]
- 6. benchchem.com [benchchem.com]
- 7. Benzaldehyde, 2,6-dichloro- [webbook.nist.gov]
- 8. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 9. Knoevenagel Condensation Reaction [sigmaaldrich.com]
- 10. Wittig Reaction [organic-chemistry.org]
- 11. Wittig Reaction | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. Knoevenagel Condensation | Thermo Fisher Scientific - TW [thermofisher.com]
- 13. Knoevenagel Condensation [organic-chemistry.org]
A Comparative Guide to the Biological Activity Screening of 2,6-Dichloro-4-methoxybenzaldehyde Derivatives
This guide provides a comprehensive framework for evaluating the biological potential of 2,6-Dichloro-4-methoxybenzaldehyde and its derivatives. In the dynamic field of drug discovery, understanding the bioactivity of novel chemical entities is paramount. While specific experimental data on this particular substituted benzaldehyde is emerging, this document leverages established screening methodologies and comparative data from structurally related compounds to offer a robust starting point for researchers, scientists, and drug development professionals. We will delve into the key domains of anticancer, antimicrobial, and anti-inflammatory activities, providing not just protocols, but the scientific rationale that underpins them.
The Scientific Rationale: Why Screen Benzaldehyde Derivatives?
Benzaldehyde and its derivatives represent a privileged scaffold in medicinal chemistry, known to exhibit a wide array of biological activities. The introduction of halogen atoms, such as chlorine, and a methoxy group on the benzaldehyde ring can significantly influence the molecule's physicochemical properties, including its lipophilicity, electronic effects, and steric profile. These modifications can, in turn, modulate the compound's interaction with biological targets, making derivatives of this compound compelling candidates for biological screening. The chlorine atoms can enhance binding affinity through halogen bonding and increase metabolic stability, while the methoxy group can influence solubility and receptor interactions.
I. Anticancer Activity Screening
The search for novel anticancer agents is a cornerstone of modern drug discovery. Benzaldehyde derivatives have shown promise in this area, often by inducing apoptosis or causing cell cycle arrest in cancer cells.[1] The screening funnel for identifying potential anticancer activity typically begins with in vitro cytotoxicity assays against a panel of cancer cell lines.
Experimental Workflow for Anticancer Screening
Caption: A typical workflow for the in vitro screening of novel compounds for anticancer activity.
Detailed Protocol: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Causality: This assay is a primary screening tool to quickly and efficiently determine the concentration at which a compound exhibits cytotoxic effects on cancer cells. A dose-dependent reduction in cell viability is a key indicator of potential anticancer activity.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells (e.g., HL-60, MCF-7) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Comparative Data for Benzaldehyde Derivatives (Anticancer Activity)
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 2-(benzyloxy)-4-methoxybenzaldehyde | HL-60 | Significant activity at 1-10 µM | [1] |
| 2-(benzyloxy)-5-chlorobenzaldehyde | HL-60 | Significant activity at 1-10 µM | [1] |
| Salicylaldehyde benzoylhydrazone derivative | HL-60 | Potent activity at low micro- and nanomolar concentrations | [2] |
| 2,4,5-trimethoxybenzaldehyde chalcone derivative | Various | Varies by cell line | [3] |
Note: Data for this compound derivatives is not yet widely available. This table provides a comparative context based on structurally related compounds.
II. Antimicrobial Activity Screening
The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. Benzaldehyde derivatives have been shown to possess antibacterial and antifungal properties.[4] The initial screening of novel compounds for antimicrobial activity is typically performed using broth microdilution or agar disk diffusion methods.
Experimental Workflow for Antimicrobial Screening
Caption: A standard workflow for in vitro antimicrobial activity screening.
Detailed Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
Causality: This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. It provides a quantitative measure of a compound's potency.
Step-by-Step Protocol:
-
Preparation of Microtiter Plates: Add 100 µL of sterile broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to each well of a 96-well microtiter plate.
-
Serial Dilutions: Add 100 µL of the stock solution of the test compound to the first well. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on.
-
Inoculation: Add 10 µL of a standardized microbial suspension (approximately 5 x 10⁵ CFU/mL) to each well.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria or at 35°C for 48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Comparative Data for Benzaldehyde Derivatives (Antimicrobial Activity)
| Compound Type | Microorganism | Activity Metric | Reference |
| Benzaldehyde Schiff Base | S. aureus, E. coli | Zone of Inhibition | [5] |
| Halogenated Benzaldehyde | Various | Influences solubility and activity | [6] |
| 4-Hydroxybenzaldehyde Schiff Base | Fungal Chitin Deacetylase | Inhibitory Activity | [7] |
Note: This table highlights the types of antimicrobial activities observed for different classes of benzaldehyde derivatives.
III. Anti-inflammatory Activity Screening
Chronic inflammation is implicated in a wide range of diseases. Screening for anti-inflammatory activity often involves assessing a compound's ability to inhibit key inflammatory mediators or pathways.[8]
Signaling Pathway in Inflammation
Caption: A simplified representation of the LPS-induced inflammatory pathway.
Detailed Protocol: Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages
Causality: LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of pro-inflammatory mediators like nitric oxide (NO). Inhibition of NO production is a common indicator of anti-inflammatory activity.
Step-by-Step Protocol:
-
Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.
-
Compound Pre-treatment: Treat the cells with various concentrations of the this compound derivatives for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Nitrite Measurement (Griess Assay):
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm.
-
-
Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve. Calculate the percentage inhibition of NO production compared to the LPS-stimulated control.
Comparative Data for Anti-inflammatory Activity
| Compound Class | Assay | Key Findings | Reference |
| Pyrazole derivatives | COX-1/COX-2 Inhibition | Selective COX-2 inhibition | [8] |
| Paeonol derivatives | LPS-induced NO production | Significant inhibition | [8] |
| Bioactive compounds from B. x buttiana | Protein denaturation, COX-1/COX-2 inhibition | Significant anti-inflammatory activity | [9] |
Note: This table provides examples of in vitro anti-inflammatory activities for different small molecules.
Conclusion and Future Directions
The structural features of this compound suggest a high potential for diverse biological activities. While direct experimental evidence is still being gathered, the comparative data from related benzaldehyde derivatives provide a strong rationale for pursuing a comprehensive screening cascade. The experimental protocols detailed in this guide offer a validated starting point for researchers to begin to unravel the therapeutic potential of this promising class of compounds. Future studies should focus on the synthesis of a focused library of derivatives to establish clear structure-activity relationships (SAR) for each of the biological activities. Mechanistic studies will then be crucial to identify the specific molecular targets and pathways through which these compounds exert their effects.
References
-
Lin, C.-F., et al. (2005). Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells. Bioorganic & Medicinal Chemistry, 13(5), 1537-1544. [Link]
-
Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells. (2005). Bioorganic & Medicinal Chemistry. [Link]
-
Screening for Novel Antimicrobial Activity/Compounds in the Pharmaceutical Industry. (1995). CRC Press. [Link]
-
Design, synthesis and anticancer activity of 5-((2-(4-bromo/chloro benzoyl) benzofuran-5-yl) methyl)-2-((1-(substituted)-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde analogues. Semantic Scholar. [Link]-Hugar-Joshi/51b93f773415170d10d65b16955a88c7f3b890a5)
-
High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. (2022). PubMed Central. [Link]
-
The Quest for Novel Antimicrobial Compounds: Emerging Trends in Research, Development, and Technologies. (2020). MDPI. [Link]
-
Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. (2021). PubMed Central. [Link]
-
Salicylaldehyde Benzoylhydrazones with Anticancer Activity and Selectivity: Design, Synthesis, and In Vitro Evaluation. (2025). PubMed Central. [Link]
-
Screening for Novel Antimicrobial Activity/Compounds in the Pharmaceutical Industry. ResearchGate. [Link]
-
Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. (2022). PubMed Central. [Link]
-
Salicylaldehyde Benzoylhydrazones with Anticancer Activity and Selectivity: Design, Synthesis, and In Vitro Evaluation. ResearchGate. [Link]
-
Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose): A Comparative Analysis. (2023). MDPI. [Link]
-
In Silico and In Vitro Approach for Evaluation of the Anti-Inflammatory and Antioxidant Potential of Mygalin. (2023). MDPI. [Link]
-
Identification of 4-Hydroxybenzaldehyde Schiff Base Derivatives as Novel Fungal Chitin Deacetylase Inhibitors via Pocket-Based Design and Molecular Hybridization. (2025). ACS Publications. [Link]
-
This compound. Chemical Synthesis Database. [Link]
-
Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. (2023). MDPI. [Link]
-
Chemical structures of representative anti-inflammatory small molecules from natural products. ResearchGate. [Link]
-
Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. (2024). MDPI. [Link]
-
Structural formulae of the halogenated benzaldehydes studied in this work. ResearchGate. [Link]
-
Structure–Activity Relationships for Aldehyde Categories. ResearchGate. [Link]
-
Structure-activity relationship in halogen and alkyl substituted allyl and allylic compounds: correlation of alkylating and mutagenic properties. (1980). PubMed. [Link]
- Method for synthesizing environment-friendly p-methoxybenzaldehyde.
-
Synthesis and biological evaluation of new 2-amino-6-(trifluoromethoxy)benzoxazole derivatives, analogues of riluzole. ResearchGate. [Link]
- Preparation method of 4-hydroxyl-2-methoxybenzaldehyde.
Sources
- 1. Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Salicylaldehyde Benzoylhydrazones with Anticancer Activity and Selectivity: Design, Synthesis, and In Vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Quest for Novel Antimicrobial Compounds: Emerging Trends in Research, Development, and Technologies [mdpi.com]
- 5. Design, synthesis and anticancer activity of 5-((2-(4-bromo/chloro benzoyl) benzofuran-5-yl) methyl)-2-((1-(substituted)-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde analogues | Semantic Scholar [semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Analytical methods for quantification of 2,6-Dichloro-4-methoxybenzaldehyde
An objective comparison of analytical methodologies is critical for researchers and quality control scientists in the pharmaceutical and chemical industries. The accurate quantification of key intermediates, such as 2,6-Dichloro-4-methoxybenzaldehyde, is paramount for ensuring process consistency, final product quality, and regulatory compliance. This compound, with the molecular formula C₈H₆Cl₂O₂[1][2], serves as a valuable building block in organic synthesis. Its purity and concentration must be meticulously controlled.
This guide provides an in-depth comparison of three prevalent analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultraviolet-Visible (UV-Vis) Spectrophotometry. We will delve into the foundational principles of each method, present detailed experimental protocols, and offer a comparative analysis of their performance characteristics to guide the selection of the most appropriate method for a given application.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography is a cornerstone of pharmaceutical analysis, prized for its robustness, precision, and wide applicability. For a molecule like this compound, which possesses significant hydrophobicity due to its dichlorinated aromatic ring, Reversed-Phase HPLC (RP-HPLC) is the method of choice.[3]
Principle of Separation
In RP-HPLC, the analyte is separated based on its hydrophobic interactions with a nonpolar stationary phase (typically alkyl-silica, such as C18) and a polar mobile phase.[3] Components in the sample mixture are partitioned between the two phases. Less polar compounds, like our target analyte, interact more strongly with the stationary phase and thus elute later, while more polar impurities would elute earlier. A UV detector is highly effective for quantification, as the benzaldehyde moiety contains strong chromophores.
Experimental Protocol: RP-HPLC with UV Detection
This protocol is designed as a robust starting point for method development and validation, adapted from established methods for similar chlorinated benzaldehydes.[4]
-
Standard Preparation:
-
Prepare a stock solution of this compound at 1.0 mg/mL in acetonitrile (ACN).
-
Perform serial dilutions with the mobile phase to create calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
-
Sample Preparation:
-
Accurately weigh the sample material and dissolve it in ACN to achieve an expected concentration within the calibration range.
-
Filter the solution through a 0.45 µm PTFE syringe filter to remove particulates before injection.
-
-
Chromatographic Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40 v/v) with 0.1% Phosphoric Acid. The acid is added to suppress the ionization of any residual silanols on the column, improving peak shape.[3]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Maintaining a constant temperature ensures retention time reproducibility.
-
Injection Volume: 10 µL.
-
UV Detection: 254 nm.
-
-
Analysis and Quantification:
-
Inject the calibration standards to generate a calibration curve of peak area versus concentration.
-
Inject the prepared sample.
-
Quantify the this compound concentration in the sample by interpolating its peak area from the calibration curve.
-
Workflow for HPLC Analysis
Caption: Workflow for HPLC quantification of this compound.
Performance Characteristics
The validation of an analytical method is essential to ensure its reliability, as outlined by the International Conference on Harmonisation (ICH) guidelines.[5][6]
| Parameter | Typical Performance | Rationale / Justification |
| Linearity (r²) | > 0.999 | Demonstrates a direct proportional relationship between concentration and detector response over a defined range.[7] |
| Accuracy (% Recovery) | 98.0 - 102.0% | Assesses the closeness of the measured value to the true value, typically determined by spike/recovery experiments.[5] |
| Precision (%RSD) | < 2.0% | Measures the degree of scatter between a series of measurements (repeatability and intermediate precision).[7] |
| Limit of Detection (LOD) | ~0.1 µg/mL | The lowest concentration of analyte that can be reliably detected but not necessarily quantified. |
| Limit of Quantitation (LOQ) | ~0.3 µg/mL | The lowest concentration of analyte that can be determined with acceptable precision and accuracy.[8] |
| Specificity | High | The ability to unequivocally assess the analyte in the presence of other components like impurities or degradants.[6] Achieved by chromatographic separation. |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique that combines the superior separation capabilities of gas chromatography with the highly sensitive and specific detection of mass spectrometry.[9] It is exceptionally well-suited for volatile and semi-volatile compounds like this compound.[10]
Principle of Separation and Detection
In GC, the sample is vaporized and separated as it travels through a capillary column coated with a stationary phase. Separation is based on the compound's boiling point and its interaction with the stationary phase.[11] As components elute from the column, they enter the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio (m/z), providing a unique "fingerprint" for confident identification and sensitive quantification.[10]
Experimental Protocol: GC-MS with SIM
-
Standard Preparation:
-
Prepare a 1.0 mg/mL stock solution of this compound in a high-purity volatile solvent like dichloromethane or ethyl acetate.
-
Perform serial dilutions to create calibration standards from 0.1 µg/mL to 10 µg/mL.
-
-
Sample Preparation:
-
Accurately weigh the sample and dissolve it in the chosen solvent to fall within the calibration range.
-
If necessary, use an internal standard (e.g., a structurally similar compound with a different retention time) to improve precision.
-
Transfer the final solution to a GC autosampler vial.
-
-
GC-MS Conditions:
-
GC-MS System: Agilent 8890 GC with 5977B MSD or equivalent.
-
Column: HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID x 0.25 µm film thickness. This mid-polarity column is excellent for general-purpose analysis of aromatic compounds.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (e.g., 20:1 ratio) to prevent column overloading.
-
Oven Temperature Program:
-
Initial: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Final Hold: 5 minutes at 280 °C.
-
-
MS Transfer Line Temp: 280 °C.
-
Ion Source Temp: 230 °C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for maximum sensitivity.[10]
-
Quantifier Ion: m/z 204 (M⁺).
-
Qualifier Ions: m/z 175, m/z 139.
-
-
-
Analysis and Quantification:
-
Analyze standards to build a calibration curve based on the peak area of the quantifier ion.
-
Analyze the sample and quantify using the calibration curve. The presence of qualifier ions at the correct ratio confirms identity.
-
Workflow for GC-MS Analysis
Caption: Workflow for GC-MS quantification of this compound.
Performance Characteristics
GC-MS is particularly advantageous when very low levels of the analyte need to be measured or when the sample matrix is complex.
| Parameter | Typical Performance | Rationale / Justification |
| Linearity (r²) | > 0.998 | Excellent linearity is achievable in SIM mode. |
| Accuracy (% Recovery) | 95.0 - 105.0% | Sample preparation steps like liquid-liquid extraction can introduce more variability than simple dilution.[12] |
| Precision (%RSD) | < 5.0% | Can be slightly higher than HPLC due to the complexity of the instrumentation but is still highly acceptable. |
| Limit of Detection (LOD) | ~0.01 µg/mL (ppb level) | SIM mode drastically improves the signal-to-noise ratio, enabling very low detection limits.[13] |
| Limit of Quantitation (LOQ) | ~0.03 µg/mL (ppb level) | Ideal for trace impurity analysis.[13] |
| Specificity | Very High | Mass spectral detection provides structural information, making it highly unlikely to misidentify the analyte.[10] |
UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a simple, cost-effective, and rapid technique. While it lacks the specificity of chromatographic methods, it can be highly effective for quantifying a known, pure substance or for in-process checks where the sample matrix is simple and well-defined.
Principle of Quantification
This technique relies on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light.[14] The aromatic ring and carbonyl group in this compound act as chromophores, absorbing light in the UV region.
Experimental Protocol: UV-Vis Spectrophotometry
-
Solvent Selection: Choose a solvent that dissolves the analyte well and is transparent in the anticipated wavelength range (e.g., ethanol or methanol).
-
Determination of λmax:
-
Prepare a dilute solution of the analyte (~10 µg/mL).
-
Scan the solution in a UV-Vis spectrophotometer from 200 to 400 nm to find the wavelength of maximum absorbance (λmax). This ensures maximum sensitivity and adherence to the Beer-Lambert Law.[14]
-
-
Standard Preparation:
-
Prepare a 100 µg/mL stock solution in the chosen solvent.
-
Create a series of standards by serial dilution (e.g., 1, 2, 5, 10, 15 µg/mL).
-
-
Analysis and Quantification:
-
Measure the absorbance of each standard at λmax using the solvent as a blank.
-
Plot a calibration curve of absorbance versus concentration.
-
Prepare the sample solution at a concentration expected to fall within the linear range of the curve.
-
Measure the sample's absorbance and determine its concentration from the calibration curve.
-
Workflow for UV-Vis Analysis
Caption: Workflow for UV-Vis quantification of this compound.
Performance Characteristics
| Parameter | Typical Performance | Rationale / Justification |
| Linearity (r²) | > 0.995 | Generally good, but can deviate at high concentrations. |
| Accuracy (% Recovery) | 97.0 - 103.0% | Good for simple matrices but susceptible to interference. |
| Precision (%RSD) | < 2.0% | Modern spectrophotometers are highly precise. |
| Limit of Detection (LOD) | ~0.5 µg/mL | Less sensitive than chromatographic methods. |
| Limit of Quantitation (LOQ) | ~1.5 µg/mL | Significantly higher than HPLC or GC-MS. |
| Specificity | Low | Any compound that absorbs at or near the same wavelength will interfere with the measurement.[15] |
Comparative Analysis and Method Selection
Choosing the right analytical method depends on balancing the need for specificity, sensitivity, and throughput against practical considerations like cost and available expertise.
| Feature | HPLC-UV | GC-MS | UV-Vis Spectrophotometry |
| Specificity | High | Very High | Low |
| Sensitivity (LOQ) | Moderate (~0.3 µg/mL) | Very High (~0.03 µg/mL) | Low (~1.5 µg/mL) |
| Precision | Very High | High | Very High |
| Sample Throughput | Moderate (10-15 min/sample) | Moderate (15-20 min/sample) | High (<1 min/sample) |
| Instrumentation Cost | Moderate | High | Low |
| Primary Application | Routine QC, purity assays, stability studies. | Trace impurity analysis, identification, reference method. | Rapid in-process checks, quantification of pure substances. |
Conclusion
For the robust and reliable quantification of this compound in a drug development or quality control setting, RP-HPLC with UV detection stands out as the most balanced method. It offers an excellent combination of specificity, precision, and sensitivity, aligning well with the stringent requirements of pharmaceutical analysis.[5]
When the objective is to detect trace-level impurities or to provide an unequivocal identification of the analyte in a complex matrix, GC-MS is the superior choice. Its unparalleled specificity and sensitivity justify the higher instrument cost and complexity for applications demanding the highest level of confidence.[10]
UV-Vis Spectrophotometry , while lacking the specificity of chromatographic techniques, remains a valuable tool for rapid, high-throughput measurements where the sample is known to be free of interfering substances. Its simplicity and low cost make it ideal for preliminary assessments or monitoring reaction conversions in real-time.
Ultimately, the selection of an analytical method is a strategic decision. By understanding the fundamental principles and comparative performance of these techniques, researchers and scientists can confidently choose the most appropriate tool to ensure the quality and integrity of their work.
References
- Swartz, M. E., & Krull, I. S. (2014). Validation of Impurity Methods, Part II. LCGC North America.
- Swartz, M. E., & Krull, I. S. (n.d.). Validation of Impurity Methods, Part I.
- BenchChem. (2025). Spectroscopic Analysis of 4-[4-(Dimethylamino)phenyl]benzaldehyde: An In-depth Technical Guide. BenchChem.
- da Silva, W. P., et al. (n.d.). VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. SciELO Brazil.
- Lavanya, G., et al. (n.d.). Analytical method validation: A brief review. International Journal of Pharmaceutical Sciences Review and Research.
-
Hewala, I. I. (1994). Gas-liquid chromatographic and difference spectrophotometric techniques for the determination of benzaldehyde in benzyl alcohol. Journal of Pharmaceutical and Biomedical Analysis, 12(1), 73-79. [Link]
- U.S. Food and Drug Administration. (n.d.). Q2(R2)
- Chemical Synthesis Database. (2025). This compound.
- SIELC Technologies. (n.d.). Separation of 2,6-Dichlorobenzaldehyde on Newcrom R1 HPLC column. SIELC Technologies.
- PubChem. (n.d.). This compound. PubChem.
-
World Health Organization. (n.d.). Analytical methods and achievability. Guidelines for drinking-water quality. [Link]
- Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Phenomenex.
-
ChemComplete. (2020, February 8). How to Analyze GC Results for Lab. YouTube. [Link]
- BenchChem. (2025). Quantitative Analysis of 2-Methylbenzaldehyde using Gas Chromatography-Mass Spectrometry (GC-MS). BenchChem.
-
ResearchGate. (2023). Gas chromatography-tandem mass spectrometric analysis of metaldehyde and its metabolite acetaldehyde. ResearchGate. [Link]
-
Al-Saeed, F. A., et al. (2023). Development and Validation of Analytical Method Using Gas Chromatography with Triple Quadrupole Mass Spectrometry for the Detection of Alkyl Halides as Potential Genotoxic Impurities in Posaconazole. MDPI. [Link]
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. PubChemLite - this compound (C8H6Cl2O2) [pubchemlite.lcsb.uni.lu]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 4. Separation of 2,6-Dichlorobenzaldehyde on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 6. scielo.br [scielo.br]
- 7. wjarr.com [wjarr.com]
- 8. fda.gov [fda.gov]
- 9. Analytical methods and achievability - Guidelines for drinking-water quality - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. Gas-liquid chromatographic and difference spectrophotometric techniques for the determination of benzaldehyde in benzyl alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative study of substituted benzaldehydes in Knoevenagel condensation
An In-Depth Comparative Guide to Substituted Benzaldehydes in the Knoevenagel Condensation
For researchers and professionals in organic synthesis and drug development, the Knoevenagel condensation is a foundational tool for creating carbon-carbon double bonds.[1][2][3] This reaction, which involves the condensation of an aldehyde or ketone with an active methylene compound, is instrumental in synthesizing a vast array of valuable molecules, including pharmaceutical intermediates, functional polymers, and fine chemicals.[2][3][4]
This guide offers a detailed comparative analysis of how aromatic substituents on benzaldehyde—a common substrate—profoundly influence the outcome of the Knoevenagel condensation. We will delve into the reaction mechanisms, provide quantitative experimental data, and present detailed protocols to empower you to optimize your synthetic strategies.
The Mechanism: A Tale of Two Pathways
The Knoevenagel condensation proceeds via a nucleophilic addition to the carbonyl group, followed by a dehydration step to yield the characteristic α,β-unsaturated product.[1][5] The specific pathway is often dictated by the choice of catalyst.[1]
-
Direct Enolate Pathway: In the presence of a weak base, a proton is abstracted from the active methylene compound (e.g., malononitrile, diethyl malonate). This generates a resonance-stabilized carbanion (enolate) which acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the benzaldehyde. The subsequent aldol-type intermediate readily undergoes dehydration to form the final product.[1]
-
Iminium Ion Pathway (Amine Catalysis): When a primary or secondary amine, such as piperidine, is used as a catalyst, it first reacts with the benzaldehyde to form an iminium ion after the elimination of water.[1] This iminium ion is a significantly stronger electrophile than the original aldehyde, making it more susceptible to attack by the enolate of the active methylene compound.[1]
Caption: Figure 1: General Mechanistic Pathways
The Decisive Role of Substituents
The electronic nature of the substituent on the benzaldehyde ring is a critical factor determining the reaction's rate and overall success.[1][6]
-
Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or halides (-Cl, -Br) pull electron density away from the aromatic ring. This effect extends to the carbonyl carbon, increasing its partial positive charge (δ+) and making it more electrophilic. Consequently, benzaldehydes bearing EWGs generally react faster and produce higher yields in the Knoevenagel condensation.[1] For example, nitro-substituted benzaldehydes often exhibit the shortest reaction times.[1][7]
-
Electron-Donating Groups (EDGs): Conversely, groups such as methoxy (-OCH₃) or methyl (-CH₃) donate electron density to the ring, which reduces the electrophilicity of the carbonyl carbon. This can lead to slower reaction rates and may necessitate harsher conditions or longer reaction times to achieve comparable yields.[1] However, optimized protocols using modern catalysts or green solvents have been developed to effectively handle these less reactive substrates.[1]
-
Steric Effects: The position of the substituent also matters. Bulky groups located at the ortho position can physically obstruct the nucleophile's approach to the carbonyl carbon. This steric hindrance can significantly slow the reaction and lower the yield when compared to the same substituent at the para position.[1]
Caption: Figure 2: Influence of Substituents on Reactivity
Comparative Performance Data
The following table summarizes experimental results from various studies, illustrating the tangible impact of substituents on reaction outcomes. The reactions were conducted with malononitrile as the active methylene compound under different catalytic systems.
| Substituted Benzaldehyde | Substituent Type | Catalyst / Solvent | Reaction Time | Yield (%) | Reference |
| 4-Nitrobenzaldehyde | Electron-Withdrawing | Fe₃O₄@SiO₂-DABCO / EtOH | 5 min | 99% | [7] |
| 2-Nitrobenzaldehyde | Electron-Withdrawing | Fe₃O₄@SiO₂-DABCO / EtOH | 10 min | 98% | [7] |
| 4-Chlorobenzaldehyde | Electron-Withdrawing | Ni(NO₃)₂·6H₂O / H₂O | 12 min | 92% | [8] |
| Benzaldehyde | Neutral | Fe₃O₄@SiO₂-DABCO / EtOH | 25 min | 96% | [7] |
| 4-Methylbenzaldehyde | Electron-Donating | Ni(NO₃)₂·6H₂O / H₂O | 20 min | 85% | [8] |
| 4-Methoxybenzaldehyde | Electron-Donating | Catalyst-Free / H₂O, 50°C | 2 h | 94% | [9] |
| 2-Methoxybenzaldehyde | Electron-Donating | Piperidine / EtOH | N/A | High | [5] |
Note: Reaction conditions and catalysts vary between sources, affecting direct comparability. However, the general trend of EWGs accelerating the reaction is evident.
Experimental Protocols
Here we provide three distinct, validated protocols for conducting the Knoevenagel condensation, catering to different laboratory needs and green chemistry principles.
Protocol 1: Catalyst-Free Condensation in Water
This environmentally benign protocol avoids traditional catalysts by leveraging water as the medium.[9]
-
Materials:
-
Substituted benzaldehyde (1.0 mmol)
-
Malononitrile (1.0 mmol)
-
Deionized water (2 mL)
-
Glass vial with a magnetic stir bar
-
-
Procedure:
-
Combine the substituted benzaldehyde (1.0 mmol) and malononitrile (1.0 mmol) in a glass vial.
-
Add 2 mL of deionized water.
-
Seal the vial and stir the mixture vigorously at the desired temperature (e.g., room temperature or 50°C).
-
Monitor reaction completion by Thin Layer Chromatography (TLC).
-
Upon completion, the product often precipitates. Collect the solid by vacuum filtration.
-
Wash the product with cold water and dry under vacuum. No further purification is typically needed.[9]
-
Protocol 2: Piperidine-Catalyzed Condensation in Ethanol
A classic and highly effective method using a basic amine catalyst.
-
Materials:
-
Substituted benzaldehyde (10 mmol)
-
Malononitrile (10 mmol, 0.66 g)
-
Piperidine (catalyst, ~1 mmol, 0.1 mL)
-
Ethanol (solvent, 50 mL)
-
Round-bottom flask with magnetic stirrer
-
-
Procedure:
-
In a 250 mL round-bottom flask, dissolve the substituted benzaldehyde (10 mmol) and malononitrile (10 mmol) in 50 mL of ethanol.[10]
-
Add a catalytic amount of piperidine (~0.1 mL) to the solution.[10]
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction's progress using TLC.
-
Once the reaction is complete, the product will often precipitate from the solution.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with cold ethanol to remove unreacted starting materials and dry under vacuum.[10]
-
Protocol 3: Solvent-Free Condensation
This green chemistry approach minimizes waste by eliminating the bulk solvent.[6][11]
-
Materials:
-
Substituted benzaldehyde (5.0 mmol)
-
Malonic acid (10.0 mmol, 1.04 g)
-
Ammonium bicarbonate (catalytic amount)
-
Reaction vessel suitable for heating
-
-
Procedure:
-
Combine the substituted benzaldehyde (5.0 mmol) and malonic acid (10.0 mmol) in a reaction vessel.[1][6]
-
Heat the mixture (e.g., 90°C) while stirring.[11] The reaction is often complete within 2 hours.[11]
-
Monitor progress by TLC or HPLC.
-
After completion, the resulting solid contains the product, which can be purified by recrystallization if necessary.
-
Caption: Figure 3: General Experimental Workflow
Conclusion
The Knoevenagel condensation is a robust and versatile method for C-C bond formation.[1] This guide underscores that the reactivity of substituted benzaldehydes is highly predictable based on the electronic and steric properties of their substituents. Electron-withdrawing groups reliably accelerate the reaction, while electron-donating groups require more tailored conditions.[1] The development of innovative, greener protocols—such as catalyst-free reactions in water and solvent-free methods—has significantly broadened the scope and applicability of this classic reaction, making it more accessible, efficient, and environmentally friendly for modern chemical synthesis.[9][11][12]
References
- Application Notes and Protocols: Knoevenagel Condensation with Substituted Benzaldehydes - Benchchem.
- recent developments in knoevenagel condensation reaction: a review.
- Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01420K.
- The Influence of Aromatic Substituents on Benzaldehyde Reactivity in Condensation Reactions: A Comparative Guide - Benchchem.
- RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW - Semantic Scholar.
- A Comparative Guide to Catalysts for Knoevenagel Condensation - Benchchem.
- Application Notes and Protocols for Knoevenagel Condensation with 2-Chloro-6-fluorobenzaldehyde - Benchchem.
- A review of the recent progress on heterogeneous catalysts for Knoevenagel condensation.
- The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds - Taylor & Francis.
- The comparison of Knoevenagel condensation under different reaction conditions..
- A review of the recent progress on heterogeneous catalysts for Knoevenagel condensation - Dalton Transactions (RSC Publishing).
- Knoevenagel condensation to make a coumarin - laboratory experiment - YouTube.
- Knoevenagel condensation - Wikipedia.
- A Facile and Efficient Green Protocol for the Knoevenagel Condensation in Aqueous Media - International Journal of Chemical and Physical Sciences.
- The green Knoevenagel condensation: solvent-free condensation of benzaldehydes - Pure.
- Coordination Polymers As Catalysts in Knoevenagel Condensations A Critical Review Analysis under Synthesis Conditions and Green Chemistry | Crystal Growth & Design - ACS Publications.
- Knoevenagel condensation of substituted aldehydes with malononitrile in the presence of Fe 3 O 4 @SiO 2 -CPTMS-DABCO. - ResearchGate.
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. A review of the recent progress on heterogeneous catalysts for Knoevenagel condensation - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. ijcps.org [ijcps.org]
- 9. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01420K [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. pure.tue.nl [pure.tue.nl]
- 12. A review of the recent progress on heterogeneous catalysts for Knoevenagel condensation - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Synthesis of 2,6-Dichloro-4-methoxybenzaldehyde: A Traditional vs. Modern Approach
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the precise synthesis of highly functionalized aromatic compounds is paramount. 2,6-Dichloro-4-methoxybenzaldehyde stands as a key building block, with its unique substitution pattern offering a versatile scaffold for the development of novel therapeutic agents and advanced materials. This guide provides an in-depth comparison of a traditional electrophilic aromatic substitution route and a modern, regioselective organometallic approach to its synthesis. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and offer a quantitative comparison to aid researchers in selecting the most suitable method for their needs.
The Target Molecule: Significance and Synthetic Challenges
This compound's importance lies in the strategic placement of its functional groups. The aldehyde offers a reactive handle for a myriad of chemical transformations, while the methoxy group acts as an electron-donating group, influencing the reactivity of the aromatic ring. The two chlorine atoms at the ortho-positions to the aldehyde are crucial for modulating the molecule's steric and electronic properties, which can be pivotal in designing molecules with specific biological activities or material properties.
The primary synthetic challenge lies in achieving the desired 2,6-dichloro substitution pattern with high regioselectivity, particularly when introducing the formyl group onto the pre-existing 3,5-dichloroanisole scaffold.
Traditional Approach: The Vilsmeier-Haack Formylation
A classic and widely used method for the formylation of electron-rich aromatic rings is the Vilsmeier-Haack reaction.[1][2][3] This reaction employs a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[2]
Mechanistic Rationale
The reaction proceeds via the formation of the electrophilic Vilsmeier reagent (a chloroiminium ion). The electron-rich 3,5-dichloroanisole then acts as a nucleophile, attacking the Vilsmeier reagent in an electrophilic aromatic substitution. The methoxy group directs the substitution to the ortho and para positions. Due to steric hindrance from the two chlorine atoms, the formylation is expected to occur at the less hindered C4 position, which is para to the methoxy group, and the C2/C6 positions, which are ortho. However, achieving high selectivity for the desired 2-formyl product can be challenging, often leading to a mixture of isomers. Subsequent hydrolysis of the resulting iminium salt intermediate yields the aldehyde.
Caption: Workflow for the Vilsmeier-Haack Formylation.
Experimental Protocol: Vilsmeier-Haack Reaction
-
Reagent Preparation: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, cool N,N-dimethylformamide (DMF, 2.0 equiv.) to 0 °C.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.5 equiv.) dropwise to the cooled DMF, maintaining the temperature below 10 °C. Stir the mixture for 30 minutes at room temperature to allow for the formation of the Vilsmeier reagent.
-
Addition of Substrate: Dissolve 3,5-dichloroanisole (1.0 equiv.) in a suitable solvent (e.g., dichloromethane) and add it dropwise to the Vilsmeier reagent.
-
Reaction: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction mixture to room temperature and pour it onto crushed ice. Neutralize the mixture with a saturated sodium bicarbonate solution.
-
Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
A Modern Alternative: Directed ortho-Metalation (DoM)
Directed ortho-Metalation (DoM) has emerged as a powerful and highly regioselective strategy for the functionalization of aromatic rings.[4][5] This method relies on the use of a directing metalation group (DMG) to guide a strong base to deprotonate a specific ortho-position.[5] The methoxy group is a well-established DMG.[5]
Mechanistic Rationale
In this approach, a strong organolithium base, such as n-butyllithium (n-BuLi), complexes with the Lewis basic oxygen atom of the methoxy group in 3,5-dichloroanisole. This coordination brings the base into close proximity to the ortho-protons at the C2 and C6 positions, leading to regioselective deprotonation and the formation of an aryllithium intermediate. This intermediate is then quenched with an electrophilic formylating agent, such as DMF, to introduce the aldehyde group exclusively at the desired position.[6][7]
Caption: Workflow for the Directed ortho-Metalation Route.
Experimental Protocol: Directed ortho-Metalation
-
Setup: To a flame-dried, three-necked flask under a nitrogen atmosphere, add a solution of 3,5-dichloroanisole (1.0 equiv.) in anhydrous tetrahydrofuran (THF).
-
Deprotonation: Cool the solution to -78 °C (dry ice/acetone bath). Add n-butyllithium (n-BuLi, 1.1 equiv., as a solution in hexanes) dropwise via syringe. Stir the mixture at -78 °C for 1 hour.
-
Formylation: Add N,N-dimethylformamide (DMF, 1.2 equiv.) dropwise to the aryllithium solution at -78 °C.
-
Quenching: Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. Purify the residue by flash column chromatography on silica gel.
Performance Comparison: Vilsmeier-Haack vs. Directed ortho-Metalation
| Feature | Vilsmeier-Haack Formylation | Directed ortho-Metalation (DoM) |
| Regioselectivity | Moderate to low; may produce a mixture of ortho and para isomers. | Excellent; highly selective for the ortho position due to the directing effect of the methoxy group. |
| Yield | Typically moderate (40-60%), dependent on substrate and purification efficiency. | Generally high (often >80%) due to high selectivity. |
| Reaction Conditions | Requires elevated temperatures (60-70 °C). | Requires cryogenic temperatures (-78 °C) for the lithiation step. |
| Reagents & Safety | Uses POCl₃, a corrosive and water-sensitive reagent. | Employs pyrophoric n-BuLi, requiring stringent anhydrous and inert atmosphere techniques. |
| Scalability | Well-established for large-scale synthesis. | Can be challenging to scale up due to the need for low temperatures and handling of pyrophoric reagents. |
| Substrate Scope | Generally applicable to electron-rich aromatics. | Broad scope, but sensitive functional groups may not be tolerated. |
Conclusion
The choice between the Vilsmeier-Haack reaction and Directed ortho-Metalation for the synthesis of this compound hinges on the specific requirements of the researcher. The Vilsmeier-Haack reaction represents a more traditional, operationally simpler method that may be suitable for initial exploratory work, though it may suffer from lower yields and the formation of isomeric byproducts.
In contrast, Directed ortho-Metalation offers a modern, highly regioselective, and high-yielding route. While it necessitates more stringent experimental conditions, including the use of pyrophoric reagents and cryogenic temperatures, the superior control over the reaction outcome makes it the preferred method for accessing the target molecule with high purity, a critical consideration in drug development and materials science. The ability of DoM to precisely install the formyl group at the sterically hindered ortho-position underscores its power in modern synthetic organic chemistry.
References
-
Vilsmeier-Haack Transformations under Non Classical Conditions. (2019). Research Journal of Pharmacy and Technology. [Link]
-
Gattermann reaction - Wikipedia. (n.d.). Retrieved from [Link]
-
Vilsmeier-Haack Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Directed ortho metalation - Wikipedia. (n.d.). Retrieved from [Link]
-
Direct ortho Arylation of Anisoles via the Formation of Four-Membered Lithiumcycles/Palladacycles. (2017). Angewandte Chemie International Edition, 56(43), 13415-13419. [Link]
-
Gattermann reaction - L.S.College, Muzaffarpur. (2020). Retrieved from [Link]
-
Vilsmeier-Haack Reaction - Chemistry Steps. (n.d.). Retrieved from [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (2013). International Journal of ChemTech Research, 5(5), 2346-2361. [Link]
-
Myers, A. G. (n.d.). ortho metalation. Andrew G Myers Research Group. Retrieved from [Link]
-
Directed ortho-Lithiation: Observation of an Unexpected 1-Lithio to 3-Lithio Conversion of 1-Lithio-naphthyllithium Compounds with an ortho-Directing 2-(Dimethylamino)methyl Group. (2018). Organometallics, 37(15), 2534-2544. [Link]
-
Formylation - Common Conditions. (n.d.). Organic Chemistry Data. Retrieved from [Link]
-
Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4: Scope and Limitations. (2015). Molecules, 20(7), 12535-12551. [Link]
-
Gattermann Formylation. (2002). The Hive. Retrieved from [Link]
-
Baran, P. S. (n.d.). Directed Metalation: A Survival Guide. Baran Lab. Retrieved from [Link]
-
Convenient Method for the ortho-Formylation of Phenols. (1995). Synthetic Communications, 25(24), 4025-4032. [Link]
-
Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. (2013). Acta Chimica Slovenica, 60(3), 632-639. [Link]
-
Gattermann reaction examples. (n.d.). BYJU'S. Retrieved from [Link]
-
Directed (ortho) Metallation. (n.d.). Retrieved from [Link]
-
Schall, A., & Reiser, O. (2008). 25.6.5 Synthesis by Formylation of Arylmetal Reagents. In Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 25: Aldehydes (pp. 585-604). Georg Thieme Verlag. [Link]
-
Directed Ortho-Metalation of Unprotected Benzoic Acids. Methodology and Regioselective Synthesis of Useful Contiguously 3- and 6-Substituted 2-Methoxybenzoic Acid Building Blocks. (2006). Organic Letters, 8(5), 765-768. [Link]
-
Directed ortho-meta′- and meta-meta′-dimetalations: A template base approach to deprotonation. (2014). Science, 346(6211), 864-867. [Link]
-
Formylation - Wikipedia. (n.d.). Retrieved from [Link]
-
CARBON MONOXIDE AS REAGENT IN THE FORMYLATION OF AROMATIC COMPOUNDS. (n.d.). UJ Content. Retrieved from [Link]
- Formylation process for aromatic aldehydes. (1996). Google Patents.
-
Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. (2021). ARKIVOC, 2021(5), 1-13. [Link]
-
Side-chain lithiation of 2- and 4-substituted pyridines. (2012). Journal of the Serbian Chemical Society, 77(10), 1361-1376. [Link]
Sources
- 1. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 3. ijpcbs.com [ijpcbs.com]
- 4. ww2.icho.edu.pl [ww2.icho.edu.pl]
- 5. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 6. Formylation - Common Conditions [commonorganicchemistry.com]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2,6-Dichloro-4-methoxybenzaldehyde
This guide provides an in-depth, procedural framework for the safe and compliant disposal of 2,6-Dichloro-4-methoxybenzaldehyde. As a chlorinated aromatic compound, this substance requires rigorous handling and disposal protocols to mitigate risks to personnel and prevent environmental contamination. This document moves beyond simple checklists to explain the scientific rationale behind each procedural step, ensuring a culture of safety and regulatory adherence in your laboratory.
Core Safety Principles and Hazard Assessment
Before handling or disposing of any chemical, a thorough understanding of its hazards is paramount. This compound, like many halogenated organic compounds, presents specific risks that directly inform its disposal pathway.
-
Hazard Classification: This compound is a halogenated aromatic aldehyde. The presence of chlorine atoms fundamentally dictates its classification as halogenated organic waste .[1][2] This is the single most critical factor for its disposal.
-
Primary Risks: While a specific Safety Data Sheet (SDS) for this exact compound was not retrieved, analogous structures (isomers and related benzaldehydes) indicate a high likelihood of the following hazards:
This environmental toxicity profile strictly prohibits disposal via the sanitary sewer system (i.e., pouring it down the drain).[3][6]
Table 1: Hazard Profile and Handling Summary
| Hazard Type | Associated Risk | Required Precaution |
| Health Hazards | Skin, eye, and respiratory tract irritation. | Wear appropriate Personal Protective Equipment (PPE): nitrile gloves, safety glasses/goggles, and a lab coat. Handle only within a certified chemical fume hood.[1][5] |
| Environmental Hazard | Harmful to aquatic life. | Absolutely no drain disposal. All waste, including dilute solutions and rinsates, must be collected as hazardous waste.[6][7] |
| Chemical Reactivity | Incompatible with strong oxidizing agents. | Do not mix with incompatible chemicals in the same waste container.[5] |
The Critical Imperative: Segregation of Halogenated Waste
The cornerstone of proper chemical waste management is segregation. Disposing of this compound requires its strict separation from non-halogenated organic waste.
The Rationale (Causality): Halogenated and non-halogenated waste streams are treated by entirely different disposal methodologies.
-
Non-Halogenated Solvents: These can often be recycled, reclaimed, or used in fuel blending programs, making their disposal less complex and more economical.[8][9]
-
Halogenated Solvents: These compounds require high-temperature incineration in specialized hazardous waste facilities.[2] This destructive method is necessary to prevent the formation of highly toxic and persistent organic pollutants, such as dioxins, which can occur with incomplete combustion. Mixing halogenated waste into a non-halogenated container contaminates the entire volume, drastically increasing disposal costs and environmental liability.[7][8]
Therefore, all waste streams containing this compound—including the pure compound, reaction mixtures, solvent rinses, and contaminated materials—must be collected in a container designated exclusively for Halogenated Organic Waste .[1][2][7]
Step-by-Step Disposal Protocol
This protocol provides a self-validating system for the collection and disposal of waste containing this compound.
Step 1: Don Appropriate Personal Protective Equipment (PPE)
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile).
-
Eye Protection: Use safety glasses with side shields or chemical splash goggles.
-
Body Protection: A standard laboratory coat is required.
-
Work Area: Conduct all waste handling and consolidation inside a chemical fume hood to minimize inhalation exposure.[1]
Step 2: Prepare the Waste Collection Container
-
Select the Right Container: Use a chemically compatible container, typically a high-density polyethylene (HDPE) carboy or a glass bottle provided by your institution's Environmental Health & Safety (EHS) department.[7]
-
Pre-Label the Container: Before adding any waste, affix a "Hazardous Waste" tag.[7][10] Fill out all known information immediately, including:
-
The words "Hazardous Waste".
-
The full chemical name: "Waste this compound". If in a solvent, list all components and their approximate percentages (e.g., "Methylene Chloride: ~90%, this compound: ~10%").[2]
-
The accumulation start date.
-
Step 3: Consolidate and Collect Waste Streams
-
Unused or Surplus Chemical: If disposing of the original, unopened container, write "HAZARDOUS WASTE" directly on it and attach the waste tag.[10]
-
Liquid Waste (Reaction Mixtures, Solutions): Carefully pour the liquid waste into the designated Halogenated Organic Waste container using a funnel.
-
Contaminated Glassware:
-
Rinse the glassware with a small amount of a suitable solvent (e.g., acetone).
-
Pour this first rinsate into the designated Halogenated Organic Waste container. This is critical as the rinsate is considered hazardous.[1][11]
-
Perform a triple rinse if required by your institutional or local regulations, collecting all rinsate as hazardous waste.[11]
-
Once decontaminated, the glassware can be washed normally.
-
-
Solid Waste (Contaminated Weigh Boats, Gloves, Wipes):
-
Collect all contaminated solid debris in a separate, clearly labeled plastic bag or sealed container.
-
Label this container as "Solid Halogenated Organic Waste" and list the chemical contaminant.
-
Step 4: Store Waste Container Properly
-
Location: Store the waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation.[7]
-
Closure: Keep the waste container tightly closed at all times, except when actively adding waste.[7][10]
-
Secondary Containment: Place the container in a secondary containment bin to prevent the spread of material in case of a leak.[10][12]
Step 5: Arrange for Final Disposal
-
Container Capacity: Do not fill liquid waste containers beyond 90% capacity to allow for vapor expansion.
-
Schedule Pickup: Once the container is full or you have finished the project, arrange for waste pickup through your institution's EHS office.[1] Follow their specific online request procedures.
Visualized Disposal Workflow
The following diagram illustrates the decision-making process for correctly segregating and disposing of waste generated from work with this compound.
Caption: Decision workflow for segregating waste containing this compound.
Spill and Emergency Procedures
In the event of a spill, immediately consult the chemical's Safety Data Sheet (SDS) for specific guidance. For a small spill:
-
Alert personnel in the immediate area and restrict access.
-
Ensure you are wearing appropriate PPE.
-
Cover the spill with an inert absorbent material like vermiculite or sand.[3]
-
Sweep up the absorbed material and place it in a sealed, labeled container for disposal as Halogenated Organic Solid Waste .[3][5]
-
Decontaminate the spill area.
-
For large spills, evacuate the area and contact your institution's EHS emergency line immediately.[7]
By adhering to these scientifically grounded and systematic procedures, researchers can ensure the safe handling and compliant disposal of this compound, upholding their commitment to laboratory safety and environmental stewardship.
References
- 1. benchchem.com [benchchem.com]
- 2. bucknell.edu [bucknell.edu]
- 3. bio.vu.nl [bio.vu.nl]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. campusoperations.temple.edu [campusoperations.temple.edu]
- 8. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 10. nswai.org [nswai.org]
- 11. rtong.people.ust.hk [rtong.people.ust.hk]
- 12. mn.uio.no [mn.uio.no]
A Researcher's Guide to Handling 2,6-Dichloro-4-methoxybenzaldehyde: A Focus on Personal Protective Equipment
In the landscape of pharmaceutical research and development, the precise and safe handling of chemical reagents is paramount. This guide provides an in-depth operational plan for the safe management of 2,6-Dichloro-4-methoxybenzaldehyde, focusing on the critical role of Personal Protective Equipment (PPE). Our approach is grounded in established safety protocols, designed to empower researchers with the knowledge to minimize risk and ensure experimental integrity.
Hazard Assessment: Understanding the Risks
Before handling any chemical, a thorough understanding of its potential hazards is essential. While specific toxicological data for this compound is not extensively published, data from closely related isomers, such as 3-Chloro-4-methoxybenzaldehyde, provides a strong basis for a cautious approach. The primary hazards are categorized as follows:
-
Skin Irritation (Category 2) : Direct contact can cause skin irritation, including redness and discomfort.[1]
-
Serious Eye Irritation (Category 2) : The compound poses a significant risk to the eyes, potentially causing serious irritation upon contact.[1]
-
Respiratory Irritation (Category 3) : Inhalation of the dust or fumes may lead to respiratory tract irritation.[1]
These classifications necessitate a stringent PPE protocol to create a reliable barrier between the researcher and the chemical.
Core Directive: Personal Protective Equipment (PPE) Protocol
The selection of PPE is not merely a checklist; it is a comprehensive safety system. Each component is chosen to counteract a specific hazard identified in our assessment.
Eye and Face Protection: The First Line of Defense
Given the risk of serious eye irritation, robust eye protection is non-negotiable.
-
Mandatory Equipment : Wear chemical safety goggles that conform to EN166 standards.[2] These must provide a complete seal around the eyes to protect from splashes, dust, and vapors.
-
Causality : Standard safety glasses are insufficient as they do not protect against splashes from all angles. The enclosed design of goggles is critical when handling irritants.[1] For tasks with a higher risk of splashing, such as transferring large quantities, a full-face shield should be worn in addition to safety goggles.
Hand Protection: Preventing Dermal Exposure
To mitigate the risk of skin irritation, chemically resistant gloves are required.
-
Recommended Equipment : Use compatible, chemical-resistant gloves.[1][2] Nitrile gloves are a common and effective choice for handling many laboratory chemicals.
-
Operational Insight : Always inspect gloves for tears or punctures before use. Contaminated gloves can trap chemicals against the skin, increasing the risk of irritation.[2] It is crucial to practice proper glove removal techniques to avoid contaminating your hands. After handling the compound, wash your hands thoroughly.[1][2]
Body Protection: Shielding Against Contamination
A lab coat is the minimum requirement for body protection.
-
Required Attire : A full-length laboratory coat must be worn and kept fastened to protect the skin and personal clothing from accidental spills.
-
Best Practices : For procedures with a higher risk of significant spillage, consider using a chemical-resistant apron over the lab coat. Ensure that appropriate protective clothing is worn to prevent skin exposure.[1][2]
Respiratory Protection: Safeguarding Against Inhalation
Given the potential for respiratory irritation, handling this compound requires specific environmental controls and, in some cases, respiratory protection.[1]
-
Engineering Controls : All handling of this compound powder should be performed within a certified chemical fume hood to minimize the inhalation of dust.[1]
-
When to Use a Respirator : If engineering controls are not sufficient to maintain exposure below acceptable limits, or during a large-scale cleanup, a NIOSH/MSHA or European Standard EN 149 approved respirator should be worn.[1]
PPE Summary for Handling this compound
| Protection Type | Minimum Requirement | Recommended for High-Risk Tasks |
| Eye/Face | Chemical Safety Goggles | Goggles and Full-Face Shield |
| Hand | Chemical-Resistant Gloves (e.g., Nitrile) | Double-gloving |
| Body | Full-Length Laboratory Coat | Chemical-Resistant Apron over Lab Coat |
| Respiratory | Work in a Chemical Fume Hood | Approved Respirator (if needed) |
Procedural Workflow: From Bench to Disposal
A systematic workflow ensures that safety is integrated into every step of the experimental process.
Pre-Handling
-
Safety Check : Ensure that a safety shower and eyewash station are accessible and operational.[1]
-
PPE Adornment : Put on all required PPE before entering the designated handling area.
-
Fume Hood Verification : Confirm that the chemical fume hood is functioning correctly.
Handling
-
Containment : Keep the chemical container closed when not in use.
-
Technique : Avoid actions that could generate dust, such as vigorous scraping or shaking.
-
Spill Management : Have a spill kit with appropriate absorbent material readily available.
Post-Handling & Disposal
-
Decontamination : Wipe down the work area in the fume hood.
-
Waste Disposal : Dispose of contaminated gloves, weighing papers, and other disposable materials in a designated, sealed waste container. The chemical itself should be disposed of according to local, state, and federal regulations, often by dissolving it in a combustible solvent and using a licensed professional waste disposal service.[1]
-
PPE Removal : Remove PPE in the correct order (gloves first) to prevent cross-contamination, and wash hands immediately.
Safe Handling Workflow Diagram
Caption: Workflow for handling this compound.
Emergency Response: Immediate Actions
Skin Contact : Immediately wash the affected area with plenty of soap and water for at least 15 minutes and remove contaminated clothing.[1] Seek medical attention if irritation persists.
Eye Contact : Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.
Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]
Ingestion : Do not induce vomiting. Wash out the mouth with water and seek immediate medical attention.[1]
By adhering to these rigorous safety and handling protocols, you build a foundation of trust in your experimental outcomes and ensure a safe laboratory environment for yourself and your colleagues.
References
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
